molecular formula C6H15O4PS2 B133069 Oxydemeton-methyl CAS No. 301-12-2

Oxydemeton-methyl

Katalognummer: B133069
CAS-Nummer: 301-12-2
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: PMCVMORKVPSKHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oxydemeton-methyl is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It derives from a 2-(ethanesulfinyl)ethanol.
Oxydemeton methyl is a clear amber liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-dimethoxyphosphorylsulfanyl-2-ethylsulfinylethane
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InChI

InChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3
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InChI Key

PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Canonical SMILES

CCS(=O)CCSP(=O)(OC)OC
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Molecular Formula

C6H15O4PS2
Record name OXYDEMETON METHYL
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DSSTOX Substance ID

DTXSID8025541
Record name Oxydemeton-methyl
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Molecular Weight

246.3 g/mol
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Physical Description

Oxydemeton methyl is a clear amber liquid. (NTP, 1992), Colorless or yellow liquid; [HSDB] Clear amber liquid; [CAMEO]
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Boiling Point

223 °F at 0.01 mmHg (NTP, 1992), 106 °C @ 0.01 mm Hg
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Flash Point

less than 71 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 61 °F (NTP, 1992), Soluble in common organic solvents except petroleum ether, Completely miscible with water.
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Density

1.289 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.289 g/cu cm @ 20 °C
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Vapor Pressure

3.8e-05 millibar at 68 °F (NTP, 1992), 0.0000285 [mmHg], 3.8 mPa (2.85X10-5 mm Hg) @ 20 °C
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Color/Form

Colorless liquid, Yellow oil

CAS No.

301-12-2
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Melting Point

less than 14 °F (NTP, 1992), <-20 °C
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Foundational & Exploratory

Oxydemeton-methyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydemeton-methyl (CAS No. 301-12-2) is an organothiophosphate insecticide and acaricide known for its systemic, contact, and stomach action.[1][2] As a potent acetylcholinesterase (AChE) inhibitor, it has been utilized in agriculture to control a variety of pests, including aphids, mites, and thrips.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and toxicological data of this compound. Detailed experimental methodologies for its analysis and toxicity assessment are also presented to support further research and development in this area.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate, is a synthetic organophosphate insecticide.[1] It is a sulfoxide derivative of demeton-S-methyl.[1]

Table 1: Chemical Identification of this compound
IdentifierValueReference
IUPAC NameS-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate[1]
CAS NameS-(2-(ethylsulfinyl)ethyl) O,O-dimethyl phosphorothioate[1]
CAS Number301-12-2[1][4]
Molecular FormulaC₆H₁₅O₄PS₂[1][3][4][5]
Molecular Weight246.3 g/mol [5]
Canonical SMILESCCS(=O)CCSP(=O)(OC)OC[1][5]
InChI KeyPMCVMORKVPSKHZ-UHFFFAOYSA-N[1][3]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Physical StateClear amber liquid[5]
Melting Point-20 °C[3]
Boiling Point106 °C at 0.013 mbar[6]
Density1.289 g/cm³ (20 °C)[3]
Solubility in WaterMiscible[3]
Vapor Pressure2.85 x 10⁻⁵ mm Hg at 20 °C[2]
Hydrolysis DT₅₀107 days (pH 4), 46 days (pH 7), 2 days (pH 9) at 22 °C[5]

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by this compound leads to the accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately death of the insect. The process involves the phosphorylation of the serine hydroxyl group at the active site of AChE by the organophosphate.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Release Presynaptic_Neuron->ACh_Release Nerve Impulse Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Acetylcholine_Vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_Release->ACh ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Binds Continuous_Stimulation Continuous Nerve Stimulation ACh->Continuous_Stimulation Accumulation leads to Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Phosphorylation Hydrolysis AChE->Hydrolysis Oxydemeton_methyl This compound Oxydemeton_methyl->AChE Inhibits Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Products

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Determination

The acute oral toxicity, expressed as the LD₅₀ (the dose that is lethal to 50% of the test population), is a critical parameter in toxicological assessment. The following protocol is a generalized procedure based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive.

Materials:

  • This compound (technical grade)

  • Vehicle for administration (e.g., corn oil, water)

  • Oral gavage needles

  • Syringes

  • Animal cages

  • Calibrated balance

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (food, but not water, is withheld) before dosing.

  • Dose Preparation: The test substance is prepared at the desired concentrations in the vehicle.

  • Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on available data, often a dose expected to cause some signs of toxicity but not lethality.

  • Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Sequential Dosing (Up-and-Down Procedure):

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

LD50_Workflow start Start acclimatize Acclimatize Test Animals (≥ 5 days) start->acclimatize fast Fast Animals Overnight acclimatize->fast prepare_dose Prepare Test Substance in Vehicle fast->prepare_dose dose Dose Single Animal (Oral Gavage) prepare_dose->dose observe Observe for Toxicity and Mortality (14 days) dose->observe outcome Outcome? observe->outcome survived Survived outcome->survived Yes died Died outcome->died No increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose No calculate Calculate LD50 (Maximum Likelihood Method) stop_criteria->calculate Yes end End calculate->end

Caption: Experimental Workflow for LD₅₀ Determination.

Analytical Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in various matrices.

Objective: To quantify the concentration of this compound in a given sample (e.g., environmental water, biological tissue).

Materials:

  • LC-MS/MS system (e.g., with electrospray ionization - ESI)

  • Analytical column (e.g., C18 reversed-phase)

  • This compound analytical standard

  • Solvents (e.g., acetonitrile, methanol, water - LC-MS grade)

  • Reagents (e.g., formic acid, ammonium acetate)

  • Sample preparation supplies (e.g., solid-phase extraction cartridges, filters)

Procedure:

  • Sample Preparation:

    • Water Samples: Acidify the sample and pass it through a conditioned C18 solid-phase extraction (SPE) cartridge. Elute the analyte with an organic solvent (e.g., methanol or acetonitrile).

    • Tissue Samples: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can be further cleaned up by SPE.

  • LC Separation:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

    • Column: A C18 column is used to separate this compound from other matrix components.

    • Injection: A small volume of the prepared sample extract is injected into the LC system.

  • MS/MS Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+) is typically used.

    • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a precursor ion to two different product ions) are monitored for quantification and confirmation. For this compound, a common precursor ion is m/z 247.

  • Quantification: A calibration curve is generated using a series of known concentrations of the this compound analytical standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Toxicological Data

Table 3: Acute Toxicity of this compound
TestSpeciesRouteValueReference
LD₅₀Rat (male)Oral65 mg/kg[7]
LD₅₀Rat (female)Oral75 mg/kg[7]
LD₅₀RatDermal112 mg/kg[2]
LC₅₀ (8-day dietary)Bobwhite quailDietaryHighly toxic[6]
LC₅₀ (8-day dietary)Mallard duckDietaryPractically non-toxic[6]

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile have been extensively studied. The experimental protocols outlined in this guide provide a framework for the continued investigation and monitoring of this compound. Given its high acute toxicity, proper handling and risk assessment are crucial for its use in any application. Further research into its environmental fate and potential for chronic toxicity is warranted to fully understand its impact.

References

The Core Mechanism of Acetylcholinesterase Inhibition by Oxydemeton-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydemeton-methyl, an organothiophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This technical guide provides a comprehensive examination of the mechanism of action of this compound on acetylcholinesterase. It details the biochemical interaction, presents available quantitative data on its inhibitory potency, outlines relevant experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. While specific kinetic data for this compound is limited, this guide leverages data from its parent compound, demeton-S-methyl, to provide a robust model of its inhibitory characteristics.

Introduction

This compound, also known as demeton-S-methyl sulfoxide, is a systemic insecticide and acaricide belonging to the organophosphate class of compounds.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors and subsequent disruption of nerve function, which can be lethal to insects and toxic to mammals.[3] Understanding the precise mechanism and kinetics of this inhibition is crucial for the development of novel insecticides, the management of insecticide resistance, and the assessment of toxicological risks.

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The inhibitory action of this compound on acetylcholinesterase follows the characteristic mechanism of organophosphate insecticides, which involves the phosphorylation of a serine residue within the enzyme's active site.[4] This process can be broken down into the following key steps:

  • Formation of the Enzyme-Inhibitor Complex: this compound, the active metabolite, initially forms a reversible Michaelis-Menten complex with the acetylcholinesterase enzyme.

  • Phosphorylation of the Active Site: The phosphorus atom of this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the catalytic triad of the AChE active site.[5] This results in the formation of a stable, covalent phosphoserine bond.

  • Release of the Leaving Group: The formation of the covalent bond is accompanied by the release of the leaving group, 2-(ethylsulfinyl)ethanethiol.

  • "Aging" of the Inhibited Enzyme: The phosphorylated enzyme can undergo a further, time-dependent dealkylation process known as "aging."[6][7] This process involves the loss of one of the methyl groups from the phosphate moiety, resulting in a negatively charged, mono-substituted phosphate adduct. The aged enzyme is highly resistant to reactivation by standard oxime antidotes.[8][9][10]

  • Spontaneous Reactivation: In the absence of aging, the phosphorylated enzyme can undergo very slow spontaneous hydrolysis, which would regenerate the active enzyme. However, for most organophosphates, this process is extremely slow and often negligible compared to the rate of aging.[1]

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative data on the inhibition of acetylcholinesterase by this compound is somewhat limited and can vary depending on the enzyme source and experimental conditions. The following tables summarize the available data.

Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

CompoundEnzyme SourceIC50 (M)Reference
This compoundSheep Red Blood Cell Cholinesterase4.1 x 10⁻⁵[2]
Demeton-S-methylSheep Red Blood Cell Cholinesterase6.5 x 10⁻⁵[2]
This compoundRat Brain Cholinesterase1.43 x 10⁻³[2]
Demeton-S-methylRat Brain Cholinesterase9.52 x 10⁻⁵[2]
Demeton-S-methyl sulfoneHuman Blood Serum Cholinesterase4.3 x 10⁻⁵[2]

Note: The variability in IC50 values highlights the importance of standardized experimental conditions when comparing inhibitor potencies.

Kinetic Constants of Inhibition
ParameterSymbolValue (for demeton-S-methyl)DescriptionReference
Second-order inhibition rate constantkᵢ0.0422 µM⁻¹ min⁻¹Represents the overall rate of enzyme inactivation.[1]
Spontaneous reactivation rate constantkₛ0.0202 min⁻¹The rate at which the inhibited enzyme spontaneously hydrolyzes to regenerate the active enzyme.[1]
Aging rate constantkₐ0.0043 min⁻¹The rate at which the inhibited enzyme undergoes dealkylation to form an aged, non-reactivatable form.[1]

These kinetic constants were determined for human acetylcholinesterase and provide a model for the dynamic interaction of demeton-S-methyl and, by extension, this compound with the enzyme.

Experimental Protocols

The following section details the methodologies for key experiments related to the study of this compound's action on acetylcholinesterase.

Determination of Acetylcholinesterase Activity (Ellman's Method)

This is the most common spectrophotometric method for measuring AChE activity.

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion. The rate of TNB⁻ formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • Purified acetylcholinesterase or tissue homogenate containing AChE

  • This compound solution of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

  • Assay Mixture: In each well of the microplate, add:

    • 140 µL of phosphate buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 10 µL of the enzyme solution

    • 10 µL of either the buffer (for control) or this compound solution at various concentrations (for test samples).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition for each this compound concentration is calculated using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Constants (kᵢ, kₛ, kₐ)

The determination of the individual kinetic constants requires more complex experimental designs and data analysis.

Determination of the Bimolecular Rate Constant (kᵢ): This constant is typically determined under pseudo-first-order conditions where the inhibitor concentration is much greater than the enzyme concentration.

Procedure:

  • Incubate the enzyme with various concentrations of this compound for different time intervals.

  • At each time point, measure the residual enzyme activity using the Ellman's method.

  • Plot the natural logarithm of the percentage of remaining activity against time for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (k_obs).

  • Plot k_obs against the inhibitor concentration. The slope of this second plot gives the bimolecular rate constant (kᵢ).

Determination of Spontaneous Reactivation (kₛ) and Aging (kₐ) Rates:

  • Inhibit the enzyme with a high concentration of this compound to achieve near-complete inhibition.

  • Remove the excess inhibitor by methods such as dialysis or gel filtration.

  • Incubate the inhibited enzyme in a buffer at a controlled temperature.

  • At various time points, take aliquots of the inhibited enzyme and measure:

    • The spontaneously recovered enzyme activity (to determine kₛ).

    • The enzyme activity that can be recovered after treatment with a potent reactivating agent like an oxime (e.g., pralidoxime). The decrease in reactivatable enzyme over time corresponds to the rate of aging (kₐ).

  • The rate constants are determined by fitting the data to appropriate kinetic models.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Signaling Pathway of a Cholinergic Synapse and its Disruption by this compound

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT Choline_Uptake Choline Transporter (CHT) Choline Choline Choline_Uptake->Choline Reuptake Choline->ChAT ACh_in_Vesicle ACh in Vesicle ChAT->ACh_in_Vesicle Synthesis ACh_Vesicle Vesicular ACh Transporter ACh_released Acetylcholine (ACh) ACh_in_Vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to AChE->Choline Products Acetate Acetate AChE->Acetate Acetate Oxydemeton This compound Oxydemeton->AChE Irreversible Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates

Caption: Cholinergic synapse signaling and inhibition by this compound.

Experimental Workflow for Determining IC50 of this compound

IC50_Workflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor assay_setup Set up 96-well Plate (Control & Test Wells) prep_reagents->assay_setup prep_inhibitor->assay_setup pre_incubation Pre-incubate Enzyme with Inhibitor (15 min) assay_setup->pre_incubation start_reaction Initiate Reaction (Add ATCI) pre_incubation->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) start_reaction->measure_absorbance calculate_rates Calculate Reaction Rates (ΔAbs/min) measure_absorbance->calculate_rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination of an AChE inhibitor.

Logical Relationship of Acetylcholinesterase Inhibition Kinetics

AChE_Inhibition_Kinetics E_I E + I Free Enzyme & Inhibitor EI_rev E-I Reversible Complex E_I->EI_rev k_on EI_rev->E_I k_off EI_phos E-P Phosphorylated Enzyme EI_rev->EI_phos k_p (Phosphorylation) EI_aged E-P' Aged Enzyme EI_phos->EI_aged k_aging E_react E Reactivated Enzyme EI_phos->E_react k_s (Spontaneous Reactivation)

Caption: Kinetic model of irreversible AChE inhibition.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through a mechanism of irreversible phosphorylation of the enzyme's active site serine. The subsequent aging of the inhibited enzyme renders it largely resistant to reactivation. While there is some variability in the reported IC50 values, the available data consistently demonstrate its inhibitory efficacy. The kinetic parameters of the parent compound, demeton-S-methyl, provide a valuable framework for understanding the dynamic interactions of this compound with acetylcholinesterase, encompassing the rates of inhibition, spontaneous reactivation, and aging. The experimental protocols outlined in this guide, particularly the Ellman's method, offer robust and adaptable approaches for the further characterization of this compound and other organophosphate inhibitors. A thorough understanding of these mechanisms and quantitative parameters is essential for the continued development of effective and selective pesticides, as well as for the assessment and management of their toxicological risks to non-target organisms, including humans.

References

Oxydemeton-methyl Degradation in Aqueous Solutions: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation kinetics of Oxydemeton-methyl in aqueous solutions. This compound, an organothiophosphate insecticide and acaricide, is primarily used to control piercing and sucking insects on a variety of crops. Understanding its fate and behavior in aquatic environments is crucial for assessing its environmental risk and potential for contamination of water resources. This document summarizes key data on its hydrolysis and photolysis, outlines typical experimental protocols for studying these degradation pathways, and visualizes the degradation process and experimental workflows.

Hydrolytic Degradation Kinetics

Hydrolysis is a significant degradation pathway for this compound in aqueous environments. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Generally, the degradation of this compound is more rapid under alkaline conditions.

Quantitative Data for Hydrolysis

The following tables summarize the half-life (DT50) of this compound at various pH values and temperatures as reported in the literature.

Table 1: Half-life of this compound in Sterile Aqueous Buffer Solutions at 25°C and 40°C

pHHalf-life (days) at 25°CHalf-life (days) at 40°C
593.721.7
739.67.5
92.5<1

Source: Pither and Puhl, 1978 (as cited in a 1992 JMPR evaluation)

Table 2: Estimated Half-life of this compound at 22°C

pHEstimated Half-life (days)
4107
746
92

Source: Tomlin CDS, ed. (2002)

Experimental Protocol for Hydrolysis Studies (Based on OECD Guideline 111)

The following protocol describes a general procedure for determining the rate of hydrolysis of a chemical substance like this compound.

  • Preparation of Sterile Buffer Solutions:

    • Prepare buffer solutions for at least three pH values, typically pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

    • Sterilize the buffer solutions by filtration through a 0.22 µm membrane filter to prevent microbial degradation.

  • Test Substance Preparation and Application:

    • Prepare a stock solution of radiolabeled (e.g., ¹⁴C) or non-radiolabeled this compound in a suitable solvent.

    • Add a small volume of the stock solution to the sterile buffer solutions to achieve a final concentration that is sufficiently high for accurate analysis but below the substance's water solubility limit. The use of a radiolabeled substance allows for the determination of a mass balance.

  • Incubation:

    • Incubate the test solutions in the dark in sterile containers at a constant temperature (e.g., 25°C and 40°C). Temperature should be controlled to ± 0.5°C.

    • Include sterile control samples containing only the buffer solution to check for contamination.

  • Sampling and Analysis:

    • At appropriate time intervals, collect duplicate samples from each test solution.

    • Analyze the samples for the concentration of the parent this compound and its degradation products. A common analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or a radioactivity detector for radiolabeled studies) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Buffer Solutions (pH 4, 7, 9) C Spike Buffers with This compound A->C B Prepare this compound Stock Solution B->C D Incubate in Dark at Constant Temperature C->D E Collect Samples at Intervals D->E F Analyze by LC-MS/MS E->F G Determine Concentration of Parent and Products F->G H Calculate Rate Constant and Half-life G->H

Workflow for a typical hydrolysis kinetics study.

Photolytic Degradation Kinetics

Photolysis, or degradation by light, can also contribute to the breakdown of this compound in aqueous environments, particularly in sunlit surface waters.

Quantitative Data for Photolysis

The available data on the photolytic degradation of this compound is limited. One study reports an aqueous photolysis half-life (DT₅₀) as follows:

Table 3: Aqueous Photolysis Half-life of this compound

ConditionHalf-life (DT₅₀) in days
pH 7222

Source: EU regulatory and evaluation data

It is noted that this is not considered a significant route of degradation. More detailed studies are needed to fully characterize the kinetics and quantum yield of this compound photolysis under various environmental conditions.

Experimental Protocol for Photolysis Studies (General Principles)

The following protocol outlines a general approach for studying the photodegradation of a substance like this compound in water.

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in sterile, purified water (e.g., buffered at pH 7). The concentration should be high enough for reliable quantification.

  • Light Source:

    • Use an artificial light source that mimics natural sunlight, such as a filtered xenon arc lamp. The spectral output of the lamp should be characterized.

  • Experimental Setup:

    • Place the test solutions in photolysis cells made of a material transparent to the wavelengths of interest (e.g., quartz).

    • Maintain a constant temperature throughout the experiment using a thermostatically controlled chamber.

    • Irradiate the samples with the light source. The intensity of the light should be measured using a radiometer.

    • Include dark control samples, which are prepared in the same way as the irradiated samples but are protected from light, to account for any non-photolytic degradation.

  • Sampling and Analysis:

    • At selected time points, withdraw samples from the irradiated and dark control solutions.

    • Analyze the samples for the concentration of this compound using a suitable analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of degradation in both the irradiated and dark control samples.

    • The rate of photolysis is the difference between the degradation rate in the irradiated samples and the dark controls.

    • Determine the photolysis rate constant and half-life.

Photolysis_Setup cluster_light Light Source cluster_chamber Thermostatted Chamber Light Xenon Arc Lamp Filter Optical Filter Light->Filter Sample Test Solution (in Quartz Tube) Filter->Sample Irradiation Analysis Sampling and LC-MS/MS Analysis Sample->Analysis DarkControl Dark Control (Wrapped in Foil) DarkControl->Analysis

A generalized experimental setup for a photolysis study.

Degradation Pathways

The degradation of this compound in aqueous solutions proceeds through hydrolysis and oxidation. The primary point of hydrolytic cleavage is the P-S bond. Oxidation of the sulfoxide group to a sulfone can also occur.

The main degradation products identified in various studies include:

  • Demethyl-ODM (M 06): Formed by the hydrolysis of the P-O-CH₃ bond.

  • 2-(ethylsulfinyl)ethanethiol (M 21): A product of the hydrolysis of the P-S bond.

  • This compound sulfone (M 01): Formed by the oxidation of the sulfoxide group.

The following diagram illustrates the proposed degradation pathways of this compound in an aquatic environment.

Degradation_Pathway cluster_products Degradation Products ODM This compound M01 This compound sulfone (M 01) ODM->M01 Oxidation M06 Demethyl-ODM (M 06) ODM->M06 Hydrolysis M21 2-(ethylsulfinyl)ethanethiol (M 21) ODM->M21 Hydrolysis

Proposed degradation pathways of this compound.

Primary Metabolites of Oxydemeton-methyl in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydemeton-methyl, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a variety of pests on numerous crops.[1] Its environmental fate, particularly its degradation into various metabolites in soil and water, is a critical area of study for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the primary metabolites of this compound in these two environmental compartments. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of degradation pathways and analytical workflows.

Primary Metabolites

This compound undergoes biotic and abiotic degradation in soil and water, leading to the formation of several key metabolites. The primary transformation involves the oxidation of the sulfoxide group to a sulfone, and hydrolysis of the phosphorothioate linkage.

In Soil: Under aerobic conditions, this compound degrades into a range of products. The most significant metabolites include:

  • Demeton-S-methylsulfone (this compound sulfone, ODM sulfone): Formed by the oxidation of the sulfoxide group of the parent compound.[2][3][4]

  • Dimethyl phosphate (DMP): A product of the hydrolysis of the P-S bond.[5]

  • 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid: These sulfonic acid derivatives are major degradation products resulting from the cleavage and oxidation of the side chain.[5][6][7]

  • S-[2-(ethylsulfonyl)ethyl]O,O-dimethylphosphorothioate: A minor metabolite formed through oxidation.[5][8]

  • 1-(ethylsulfonyl)-2-(methylsulfonyl)ethane: Another minor metabolite identified in soil studies.[5][8]

Microorganisms play a crucial role in the degradation of this compound in soil, with studies showing 65-99% degradation after 14 days by various soil microorganisms.[8]

In Water: The primary degradation pathway for this compound in water is hydrolysis, which is significantly influenced by pH. The degradation is more rapid in alkaline conditions. The main metabolite formed through this process is also Demeton-S-methylsulfone .[9]

Quantitative Data

The degradation kinetics of this compound and the formation of its metabolites have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Degradation Half-life of this compound in Soil and Water

MatrixConditionTemperature (°C)pHHalf-life (days)Reference
SoilAerobic--1[8]
WaterHydrolysis224107[8]
WaterHydrolysis22746[8]
WaterHydrolysis2292[8]
WaterHydrolysis25593.7[6]
WaterHydrolysis25739.6[6]
WaterHydrolysis2592.5[6]

Table 2: Maximum Occurrence of Primary Metabolites in Aerobic Soil

MetaboliteMaximum Occurrence FractionReference
Dimethyl phosphate0.458[5]
2-ethylsulfinyl ethane sulfonic acid0.390[5]
2-ethylsulfonyl ethane sulfonic acid0.265[5]
S-[2(ethylsulfonyl)ethyl]O,O-dimethylphosphorothioate0.063[5][8]
1-(ethylsulfonyl)-2-(methylsulfonyl)ethane0.095[5][8]

Experimental Protocols

The analysis of this compound and its metabolites in soil and water typically involves sample extraction, cleanup, and instrumental analysis, most commonly by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Analysis in Soil

1. Sample Preparation and Extraction:

  • A representative soil sample (e.g., 10 g) is weighed.

  • The sample is extracted with a mixture of dichloromethane and acetone.[4] For radiolabeled studies, sequential extraction with chloroform, methanol, and water can be employed.[7]

  • The mixture is homogenized and then filtered or centrifuged to separate the solid and liquid phases.

2. Cleanup:

  • The extract is concentrated and may be subjected to a cleanup step to remove interfering matrix components.

  • Solid-phase extraction (SPE) is a common cleanup method. For example, the extract can be passed through a C18 cartridge.[7][10]

  • For some GC applications, a multi-residue method may involve oxidation of this compound to its sulfone, which is then determined as demeton-S-methylsulfone.[7]

3. Instrumental Analysis (GC-NPD):

  • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A low polarity silarylene phase column (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) is suitable.

  • Injection: Splitless injection mode is typically used.

  • Quantification: The concentration of this compound and its metabolites is determined by comparing the peak areas in the sample chromatogram to those of known standards. The limit of quantitation (LOQ) can be as low as 10 µg/kg.[11]

Analysis in Water

1. Sample Preparation and Extraction:

  • Water samples are collected and preserved if necessary.

  • Solid-phase extraction (SPE) is the preferred method for extracting and concentrating the analytes from water.

  • C18 cartridges are commonly used. The cartridge is first conditioned with methanol and then water.

  • The water sample is passed through the conditioned cartridge.

  • The analytes are then eluted from the cartridge with a suitable organic solvent, such as acetone.[10]

2. Instrumental Analysis (LC-MS/MS):

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: An octadecylsilanized silica gel column (e.g., 2.0 mm internal diameter, 150 mm length, 3 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient elution with a mixture of ammonium acetate solution and methanol is often employed.[6]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is typical for these compounds.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Precursor and product ions for this compound are, for example, m/z 247 and 169, 109, respectively.[6]

  • Quantification: Calibration curves are generated using standard solutions of the analytes. The limit of quantification can be as low as 0.01 mg/kg.[6]

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical analytical workflow.

oxydemeton This compound sulfone Demeton-S-methylsulfone (ODM sulfone) oxydemeton->sulfone Oxidation hydrolysis_products Hydrolysis Products oxydemeton->hydrolysis_products Hydrolysis minor_metabolites Minor Soil Metabolites oxydemeton->minor_metabolites Soil Metabolism dmp Dimethyl phosphate (DMP) hydrolysis_products->dmp sulfonic_acids 2-(ethylsulfinyl)ethanesulfonic acid & 2-(ethylsulfonyl)ethanesulfonic acid hydrolysis_products->sulfonic_acids s_metabolite S-[2(ethylsulfonyl)ethyl]O,O- dimethylphosphorothioate minor_metabolites->s_metabolite ethane_metabolite 1-(ethylsulfonyl)-2- (methylsulfonyl)ethane minor_metabolites->ethane_metabolite

Caption: Degradation pathway of this compound in soil and water.

sample_collection Sample Collection (Soil or Water) extraction Extraction (Solvent extraction for soil, SPE for water) sample_collection->extraction cleanup Cleanup (e.g., SPE, Oxidation) extraction->cleanup analysis Instrumental Analysis (GC-NPD or LC-MS/MS) cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General experimental workflow for metabolite analysis.

References

Environmental fate and transport of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of Oxydemeton-methyl

Introduction

This compound (CAS No. 301-12-2) is a systemic and contact organothiophosphate insecticide and acaricide.[1][2][3] It is primarily utilized to control a wide range of sucking insects such as aphids, mites, and thrips on various agricultural crops, including cotton, fruits, vegetables, and field crops.[2][3] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for the normal function of the nervous system in insects.[3][4] Given its application in agriculture, understanding the environmental fate and transport of this compound is crucial for assessing its potential impact on non-target organisms and ecosystems. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential, supported by experimental data and methodologies.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its distribution between air, water, soil, and biota. Key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate[4]
Molecular Formula C6H15O4PS2[1][5]
Molecular Weight 246.3 g/mol [1]
Vapor Pressure 3.8 x 10⁻³ Pa (2.85 x 10⁻⁵ mm Hg) at 20°C[2][5]
Henry's Law Constant 1.62 x 10⁻¹³ atm·m³/mol[1][2]
Water Solubility Completely miscible[1][3]
Log Kow (Octanol-Water Partition Coefficient) -0.74[1]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 9 (estimated)[1]
Bioconcentration Factor (BCF) 3.1 (estimated)[1]

Environmental Fate and Degradation

The persistence and movement of this compound in the environment are governed by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation.

Abiotic Degradation

Hydrolysis is a primary pathway for the degradation of this compound in aquatic environments. The rate of hydrolysis is significantly dependent on pH and temperature.[6] It is rapidly hydrolyzed in alkaline media.[1]

Table 1: Hydrolysis Half-life of this compound

pHTemperature (°C)Half-life (days)Reference
422107[1]
52593.7[6]
54021.7[6]
72073[4]
72246[1]
72539.6[6]
7407.5[6]
9222[1]
9252.5[6]
940<1[6]

The major degradation products identified from hydrolysis are demethyl-Oxydemeton-methyl and 2-(ethylsulfinyl)ethanethiol.[6]

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

The objective of a hydrolysis study is to determine the rate of abiotic hydrolytic transformation of a chemical in aquatic systems at pH values typically found in the environment (pH 4, 7, and 9).[7]

  • Test Substance: Radio-labelled (e.g., ¹⁴C) this compound of known purity (at least 95%) is used to facilitate mass balance calculations.[8]

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[7][8]

  • Test Conditions: The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.[8] The solutions are incubated in the dark in sterile glass containers at a constant temperature (e.g., 25°C or 50°C).[7][9]

  • Sampling: Samples are taken at appropriate time intervals. The test typically runs for 30 days but can be terminated if 90% of the substance has hydrolyzed.[9]

  • Analysis: The concentration of the parent compound and its hydrolysis products are quantified over time using appropriate analytical methods like High-Performance Liquid Chromatography (HPLC).[9]

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. This data is used to calculate the first-order rate constant (k) and the half-life (DT₅₀) at each pH and temperature.[7]

Photolysis, or degradation by light, can also contribute to the breakdown of this compound in the environment.

Table 2: Photolysis Half-life of this compound

MediumConditionHalf-life (days)Reference
Aqueous Solution (pH 5)Natural Sunlight137[6]
Aqueous Solution (pH 5)Dark Control194[6]
SoilDaylight187[4]
SoilDark257[4]

These results suggest that photolysis is not a significant degradation route compared to hydrolysis, especially in alkaline waters.[4][6]

Biotic Degradation

Biodegradation by soil microorganisms is a key dissipation pathway for this compound. It is considered non-persistent in soil under aerobic conditions.[4]

Table 3: Biodegradation of this compound in Soil

Study TypeConditionDT₅₀ (days)Degradation (%)Time (days)Reference
Lab20°C, aerobic1--[4]
Field (Chualar)-2.2--[6]
Field (Fresno)-1.6--[6]
LabVarious soil microorganisms-65-9914[1]

One identified biodegradation pathway involves the cleavage of the thioester bond by microorganisms like Pseudomonas putida, forming 2-(ethylsulfinyl)ethanethiol.[1] The major degradation products found in soil are sulfonic acids.[6]

Experimental Protocol: Ready Biodegradability Study (e.g., OECD Guideline 301B - CO₂ Evolution Test)

This test screens for the ready biodegradability of chemicals in an aerobic aqueous medium.[10]

  • Inoculum: A mixed population of microorganisms, typically from activated sludge, is used as the inoculum.

  • Test Medium: The test substance is added as the sole source of organic carbon to a buffered, mineral salts medium containing the inoculum.[11]

  • Test Setup: The test is conducted in sealed bottles with a headspace of air to provide oxygen.[11] The concentration of the test substance is typically between 10-20 mg/L of Total Organic Carbon (TOC).

  • Measurement: The evolution of carbon dioxide (CO₂) from the ultimate aerobic biodegradation of the test substance is measured over a 28-day period. This is determined by analyzing the inorganic carbon (IC) produced in the test bottles compared to blank controls (inoculum only).[10][11]

  • Pass Criteria: A substance is considered "readily biodegradable" if the percentage of CO₂ evolution reaches 60% of the theoretical maximum (ThCO₂) within a 10-day window, itself within the 28-day test period.

ODM This compound Metabolite1 2-(ethylsulfinyl)ethanethiol ODM->Metabolite1 Hydrolysis / Biodegradation Metabolite2 Demethyl-Oxydemeton-methyl ODM->Metabolite2 Hydrolysis Metabolite3 Sulfonic Acids (e.g., 2-(ethylsulfinyl)ethanesulfonic acid) ODM->Metabolite3 Biodegradation CO2 CO₂ + H₂O + Biomass Metabolite1->CO2 Further Biodegradation Metabolite3->CO2 Further Biodegradation

Caption: Simplified degradation pathways of this compound.

Environmental Transport and Mobility

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater. This is primarily estimated using the soil organic carbon-water partitioning coefficient (Koc).

  • Koc Value: The estimated Koc for this compound is 9.[1]

  • Mobility Classification: According to standard classification schemes, a Koc value of 9 indicates very high mobility in soil.[1] This suggests a significant potential for this compound to leach from the application zone, potentially contaminating groundwater.[1][12] Studies have shown that no measurable residues were found below the 0-15 cm soil segments, indicating rapid degradation in the upper soil layers may mitigate some leaching risk.[6]

Experimental Protocol: Soil Adsorption/Desorption (Batch Equilibrium Method - Following OECD Guideline 106)

This method is used to determine the adsorption and desorption coefficients (Kd, Koc) of a chemical in soil.

  • Soil Selection: A minimum of five different soil types with varying properties (organic carbon content, pH, clay content, texture) are selected.

  • Test Substance: A solution of the test substance (preferably radio-labelled) in 0.01 M CaCl₂ is prepared at several concentrations.

  • Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test substance solutions by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Analysis: After equilibration, the soil and solution phases are separated by centrifugation. The concentration of the test substance remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Data Analysis: An adsorption isotherm is plotted (amount adsorbed vs. equilibrium concentration). From this, the adsorption coefficient (Kd) is calculated. The Koc is then derived by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Volatilization

Volatilization from soil and water surfaces is another potential transport pathway.

  • Henry's Law Constant: With a very low Henry's Law constant of 1.62 x 10⁻¹³ atm·m³/mol, volatilization from moist soil and water surfaces is not expected to be an important fate process .[1][2]

  • Vapor Pressure: The low vapor pressure (3.8 x 10⁻³ Pa at 20°C) also indicates that this compound is not expected to be volatile from dry soil surfaces.[2]

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources (water, food, air). The Bioconcentration Factor (BCF) is a key indicator for aquatic organisms.

  • BCF Value: An estimated BCF of 3.1 suggests the potential for bioconcentration in aquatic organisms is low .[1]

  • Metabolism: In animals, this compound is rapidly absorbed and excreted, primarily in the urine, and significant tissue accumulation does not occur.[2][6] The primary metabolite is demeton-S-methylsulphon (also known as this compound sulfone or ODM sulfone), which is considered more toxic than the parent compound.[13]

cluster_air Air cluster_water Water cluster_soil Soil cluster_biota Biota Air Atmosphere Water Surface Water Water->Air Volatilization (Negligible) Biota Aquatic Organisms Water->Biota Uptake (Low) Degradation_Water Hydrolysis & Photolysis Water->Degradation_Water GW Groundwater Soil Soil Surface Soil->Air Volatilization (Negligible) Soil->Water Runoff Soil->GW Leaching (High Potential) Soil_Matrix Soil Matrix Soil->Soil_Matrix Adsorption (Low) Degradation_Soil Biodegradation & Photolysis Soil->Degradation_Soil Soil_Matrix->Soil Desorption ODM This compound Application ODM->Soil

Caption: Conceptual model of this compound's environmental fate.

Summary

The environmental fate of this compound is characterized by:

  • High Water Solubility and Mobility: Its complete miscibility in water and very low Koc value indicate a high potential for leaching into groundwater.

  • Rapid Degradation: It degrades relatively quickly in the environment, particularly through hydrolysis in alkaline waters and biodegradation in soil. This rapid degradation may limit the extent of leaching and overall environmental persistence.

  • Low Volatilization and Bioaccumulation: this compound has a low tendency to volatilize into the atmosphere or to bioaccumulate in aquatic organisms.

  • Key Degradation Pathways: The primary routes of dissipation are pH-dependent hydrolysis and microbial degradation, breaking the molecule down into smaller, more polar compounds.

While the rapid degradation of this compound can mitigate some environmental risks, its very high mobility in soil highlights the potential for groundwater contamination, particularly in sandy soils with low organic matter, shortly after application. Therefore, careful management practices are essential to minimize off-target movement and environmental exposure.

References

A-Technical-Guide-to-the-Toxicological-Profile-of-Oxydemeton-methyl-in-Non-target-Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxydemeton-methyl is a systemic organophosphate insecticide and acaricide used to control a range of sucking insects on various crops. As with other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase, leading to neurotoxicity. While effective against target pests, its broad-spectrum activity raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its effects on aquatic and terrestrial non-target species. It summarizes key quantitative toxicity data, outlines standard experimental protocols used for ecotoxicological assessment, and visualizes the primary mechanism of action and environmental fate.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

By phosphorylating the active site of AChE, this compound renders the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. The subsequent hyperexcitation of the nervous system, known as a cholinergic crisis, manifests in a range of symptoms including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[3]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Accumulation ACh Accumulation & Continuous Stimulation Receptor->Accumulation Leads to Products Choline + Acetic Acid AChE->Products Produces Inactive_AChE Phosphorylated AChE (Inactive) AChE->Inactive_AChE ODM This compound ODM->AChE Inhibits Environmental_Fate cluster_env Environmental Compartments cluster_deg Degradation & Transformation ODM This compound (Parent Compound) Soil Soil ODM->Soil Water Water ODM->Water Soil->Water Leaching & Runoff Plants Plants Soil->Plants Uptake Photolysis Photolysis Soil->Photolysis Water->Plants Uptake Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis Metabolism Biotransformation (Oxidation) Plants->Metabolism Metabolite Demeton-S-methylsulfon (Toxic Metabolite) Metabolism->Metabolite Experimental_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_exp Phase 2: Exposure Period cluster_analysis Phase 3: Data Collection & Analysis A1 Select Test Organisms (e.g., Eisenia fetida) A2 Prepare Artificial Soil & Test Concentrations A1->A2 A3 Introduce Organisms to Test Vessels A2->A3 B1 Incubate under Controlled Conditions (14 days, 20°C, dark) A3->B1 C1 Assess Mortality & Sublethal Effects (Day 7 & 14) B1->C1 C2 Record Data for each Concentration & Control C1->C2 C3 Statistical Analysis (e.g., Probit Regression) C2->C3 C4 Determine LC50 Value & Confidence Limits C3->C4

References

Genotoxicity and Mutagenicity of Oxydemeton-methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxydemeton-methyl, an organophosphate insecticide also known as Metasystox-R, has been subject to scrutiny regarding its potential to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on this compound. The available scientific literature indicates that this compound exhibits genotoxic potential in a variety of standard assays, including the bacterial reverse mutation assay (Ames test), in vivo micronucleus test, and in vitro sister chromatid exchange assay. This document summarizes the findings from these key studies, presents detailed experimental protocols for these assays, and provides visual representations of the experimental workflows. While historical studies confirm the genotoxic nature of this compound, publicly available quantitative dose-response data is limited.

Overview of Genotoxic Potential

This compound (CAS No. 301-12-2) is a systemic insecticide and acaricide that functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[1] Beyond its intended insecticidal activity, studies have demonstrated its capacity to interact with genetic material, leading to mutations and chromosomal damage.[2][3] A key study by Pandita (1983) evaluated Metasystox-R (a commercial formulation of this compound) and found it to induce detectable genotoxic effects in multiple bioassays.[2] This has led to its classification as a genotoxic substance.[3][4]

Data from Genotoxicity and Mutagenicity Assays

The following tables summarize the qualitative findings from key genotoxicity and mutagenicity studies on this compound. It is important to note that detailed quantitative data from these studies are not widely available in the public domain.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Test SubstanceStrains TestedMetabolic Activation (S9)ResultQuantitative Data
Metasystox-RSalmonella typhimuriumNot SpecifiedPositive[2]Number of revertant colonies not specified.

Table 2: In Vivo Micronucleus Test Results for this compound

Test SubstanceTest SystemRoute of AdministrationResultQuantitative Data
Metasystox-RMiceNot SpecifiedPositive[2]Frequency of micronucleated polychromatic erythrocytes not specified.

Table 3: In Vitro Sister Chromatid Exchange (SCE) Assay Results for this compound

Test SubstanceTest SystemMetabolic Activation (S9)ResultQuantitative Data
Metasystox-RHuman lymphocytesNot SpecifiedPositive[2]Frequency of SCEs per cell not specified.

Detailed Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays used to evaluate the genotoxicity and mutagenicity of this compound. These protocols are based on established methodologies and guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]

Experimental Protocol:

  • Strain Selection: Several strains of Salmonella typhimurium are used, each with a different type of mutation in the histidine operon, to detect various types of mutagens (e.g., base-pair substitution, frameshift mutagens). Commonly used strains include TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates mammalian metabolism and allows for the detection of mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (this compound) in the presence of a minimal amount of histidine. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The treated plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strains Salmonella typhimurium strains (his-) plate_neg Negative Control (Bacteria + Solvent) strains->plate_neg plate_pos Positive Control (Bacteria + Known Mutagen) strains->plate_pos plate_test_no_s9 Test (-S9) (Bacteria + this compound) strains->plate_test_no_s9 plate_test_s9 Test (+S9) (Bacteria + this compound + S9) strains->plate_test_s9 test_substance This compound (various concentrations) test_substance->plate_test_no_s9 test_substance->plate_test_s9 s9 S9 Mix (Metabolic Activation) s9->plate_test_s9 incubation Incubate at 37°C (48-72 hours) counting Count Revertant Colonies incubation->counting result Compare to Controls (Assess Mutagenicity) counting->result Micronucleus_Test_Workflow cluster_treatment In Vivo Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Analysis animals Test Animals (e.g., Mice) dosing Administer this compound (various doses) animals->dosing controls Vehicle & Positive Controls animals->controls collection Collect Bone Marrow (24-48h post-dose) smear Prepare Bone Marrow Smears collection->smear staining Stain Slides smear->staining scoring Microscopic Scoring of Micronucleated PCEs staining->scoring calculation Calculate Frequency of MN-PCEs scoring->calculation result Statistical Analysis (Assess Genotoxicity) calculation->result SCE_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_harvesting Harvesting & Slide Preparation cluster_analysis Analysis cells Human Lymphocytes or CHO Cells exposure Expose to this compound (± S9) cells->exposure brdu Add BrdU (2 cell cycles) exposure->brdu arrest Metaphase Arrest (e.g., Colcemid) brdu->arrest harvest Harvest Cells arrest->harvest slides Prepare Metaphase Spreads harvest->slides staining Differential Staining (e.g., FPG) slides->staining scoring Microscopic Scoring of SCEs per cell staining->scoring result Statistical Analysis (Assess Genotoxicity) scoring->result DNA_Damage_Response_Pathway cluster_response DNA Damage Response cluster_outcomes Cellular Outcomes ODM This compound ROS Reactive Oxygen Species (ROS) Generation ODM->ROS Metabolism DNA_Damage DNA Damage (Strand Breaks, Base Oxidation) ROS->DNA_Damage Sensors Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensors activates Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensors->Transducers phosphorylates Effectors Effector Proteins Transducers->Effectors activate CellCycle Cell Cycle Arrest Effectors->CellCycle Repair DNA Repair Effectors->Repair Apoptosis Apoptosis Effectors->Apoptosis

References

The Rise and Regulation of an Organophosphate Insecticide: A Technical History of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Oxydemeton-methyl, a systemic organophosphate insecticide, has been a significant tool in agriculture for the control of a wide range of sucking insects since its introduction. This technical guide provides a comprehensive overview of the history, chemical properties, synthesis, and biological activity of this compound. It details its mode of action as an acetylcholinesterase inhibitor, its metabolic fate in biological systems, and its toxicological profile. This document synthesizes key quantitative data and presents detailed experimental protocols for its synthesis, efficacy testing, and toxicological evaluation, serving as a vital resource for researchers, scientists, and professionals in drug development and pesticide science.

Introduction

This compound, chemically known as S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate, is an organothiophosphate insecticide and acaricide. It is a metabolite of demeton-S-methyl and is recognized for its systemic and contact action against a variety of agricultural pests, including aphids, mites, and thrips[1][2][3]. First registered in the United States in 1961, it has been utilized on a wide array of terrestrial food and non-food crops[4]. Its efficacy stems from its potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals[1][5]. This document provides an in-depth technical examination of this compound's development and scientific attributes.

Chemical and Physical Properties

This compound is a clear amber liquid with a characteristic odor. It is miscible with water and soluble in most organic solvents[5]. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorothioate[2]
CAS Number 301-12-2[2]
Molecular Formula C6H15O4PS2[5]
Molecular Weight 246.3 g/mol [5]
Appearance Clear amber liquid[5]
Vapor Pressure 2.85 x 10⁻⁵ mm Hg at 20°C[1]
Solubility in Water Miscible[5]
Log Kow -0.74[4]
Stability Subject to hydrolysis, especially in alkaline media[4]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that begins with its precursor, demeton-S-methyl. The synthesis involves the esterification of dimethyl thiophosphoryl chloride with 2-(ethylthio)ethanol, followed by a controlled oxidation of the resulting phosphorothioate ester[6].

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on established chemical principles for the synthesis of phosphorothioates and subsequent oxidation.

Step 1: Synthesis of Demeton-S-methyl

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-(ethylthio)ethanol in an appropriate organic solvent (e.g., toluene or dichloromethane)[6].

  • Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the solution to act as a hydrogen chloride scavenger.

  • Addition of Dimethyl Thiophosphoryl Chloride: Cool the mixture and slowly add dimethyl thiophosphoryl chloride dropwise while maintaining the temperature below a specified point to control the exothermic reaction[6].

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

  • Work-up: Filter the reaction mixture to remove the hydrochloride salt of the base. Wash the filtrate with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude demeton-S-methyl.

Step 2: Oxidation to this compound

  • Dissolution: Dissolve the crude demeton-S-methyl in a suitable organic solvent such as dichloromethane[6].

  • Addition of Oxidizing Agent: Cool the solution in an ice bath and slowly add an oxidizing agent, such as hydrogen peroxide or a peracid (e.g., m-chloroperoxybenzoic acid), in a controlled manner to prevent over-oxidation to the sulfone[6].

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete conversion of the starting material.

  • Quenching and Work-up: Once the reaction is complete, quench any excess oxidizing agent. Wash the organic layer with a solution of sodium bisulfite, followed by sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Synthesis_Workflow 2-(Ethylthio)ethanol 2-(Ethylthio)ethanol Demeton-S-methyl Demeton-S-methyl 2-(Ethylthio)ethanol->Demeton-S-methyl Esterification Dimethyl_thiophosphoryl_chloride Dimethyl thiophosphoryl chloride Dimethyl_thiophosphoryl_chloride->Demeton-S-methyl This compound This compound Demeton-S-methyl->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->this compound

Caption: Simplified workflow for the synthesis of this compound.

Mode of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system[1][5]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The organophosphate group of this compound phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation. The consequences of this overstimulation in insects include muscle tremors, paralysis, and ultimately, death[5].

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactivated_AChE Inactivated AChE AChE->Inactivated_AChE Nerve Impulse Nerve Impulse Receptor->Nerve Impulse ODM This compound ODM->AChE Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a solution of purified acetylcholinesterase (from a commercial source, e.g., electric eel) in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, the AChE solution, and the DTNB solution.

    • Add varying concentrations of the this compound stock solution to the test wells. Add only the solvent to the control wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Metabolism

The metabolism of this compound has been studied in various organisms, including mammals and plants. The primary metabolic pathway involves the oxidation of the sulfoxide group to a sulfone, forming demeton-S-methylsulfon. This metabolite is also a potent acetylcholinesterase inhibitor. Further degradation can occur through hydrolysis of the phosphate ester bond and cleavage of the side chain. In mammals, the metabolites are primarily excreted in the urine[1][7].

Metabolism_Pathway ODM This compound DSMS Demeton-S-methylsulfon ODM->DSMS Oxidation Hydrolysis_Products Hydrolysis Products DSMS->Hydrolysis_Products Hydrolysis & Further Degradation Excretion Excretion (Urine) Hydrolysis_Products->Excretion

Caption: Simplified metabolic pathway of this compound.

Toxicological Profile

This compound exhibits high acute toxicity in mammals through oral and dermal routes of exposure. The toxic effects are characteristic of organophosphate poisoning, resulting from the inhibition of acetylcholinesterase[1][5].

Quantitative Toxicity Data
SpeciesRouteLD50/LC50Reference
Rat (male)Oral65 mg/kg[8]
Rat (female)Oral75 mg/kg[8]
RatDermal112 mg/kg[1]
RatInhalation (1 hr)1500 mg/m³[9]
Mallard DuckOral53.9 mg/kg[10]
Bobwhite QuailDietary (8-day)434 ppm[10]
Rainbow Trout (96 hr)-0.73 - 6.4 ppm[10]
Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rats (Adapted from OECD Guideline 401)

This protocol provides a general framework for determining the acute oral LD50.

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rats of a single strain, weighing within a defined range.

    • Acclimatize the animals to the laboratory conditions for at least five days prior to the experiment.

  • Housing and Feeding:

    • House the animals in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).

    • Provide a standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation and Administration:

    • Prepare a series of graded doses of this compound in a suitable vehicle (e.g., water or corn oil).

    • Fast the animals overnight before dosing.

    • Administer the test substance by gavage in a single dose. The volume administered should be kept constant across all dose levels.

  • Observation:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record the time of death for each animal.

    • Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis:

    • Use an appropriate statistical method (e.g., probit analysis) to calculate the LD50 value with a 95% confidence interval.

Insecticidal Efficacy

This compound is effective against a range of sucking pests. Its systemic properties allow it to be absorbed by the plant and translocated to other parts, providing protection against pests that feed on various plant tissues.

Experimental Protocol: Insecticidal Bioassay against Cotton Aphid (Aphis gossypii)

This protocol is a representative method for assessing the efficacy of this compound against aphids.

  • Insect Rearing:

    • Maintain a healthy, susceptible colony of Aphis gossypii on a suitable host plant (e.g., cotton or cucumber) under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Make a series of serial dilutions of the stock solution with water containing a non-ionic surfactant to ensure even spreading on the leaf surface. A control solution containing only water and the surfactant should also be prepared.

  • Leaf-Dip Bioassay:

    • Excise leaves from the host plant and dip them into the test solutions for a specified duration (e.g., 10-20 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves, adaxial side up, on a layer of agar in a petri dish to maintain turgor.

    • Transfer a known number of adult apterous aphids (e.g., 20-30) onto each leaf disc using a fine brush.

  • Incubation and Mortality Assessment:

    • Seal the petri dishes and incubate them under the same conditions used for insect rearing.

    • Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform a probit analysis to determine the LC50 and LC90 values with their corresponding 95% confidence intervals.

Conclusion

This compound has a long history as an effective organophosphate insecticide. Its mode of action as an acetylcholinesterase inhibitor is well-understood, and its toxicological and metabolic profiles have been extensively studied. This technical guide has provided a detailed overview of the key scientific aspects of this compound, including its synthesis, biological activity, and methods for its evaluation. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of pesticide science, toxicology, and drug development, facilitating a deeper understanding of this important compound. As with many older pesticides, its use is subject to ongoing regulatory review and the development of resistance in target pest populations, highlighting the continuous need for research and development of alternative pest management strategies.

References

Physicochemical Properties of Oxydemeton-methyl: A Technical Guide for Environmental Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of the organophosphate insecticide Oxydemeton-methyl, which are critical for environmental fate and transport modeling. The information presented herein is essential for predicting the environmental distribution, persistence, and potential impact of this compound.

Core Physicochemical Properties

Accurate environmental modeling relies on precise input parameters. The following tables summarize the key physicochemical properties of this compound, compiled from various scientific sources.

General and Physical Properties
PropertyValueReference(s)
Molecular FormulaC₆H₁₅O₄PS₂[1]
Molecular Weight246.3 g/mol [1]
Physical StateClear amber liquid[1]
Melting Point< -20 °C[2]
Boiling Point106 °C at 0.01 Torr[2]
Density1.289 g/cm³ at 20 °C[3]
Environmental Fate Properties
PropertyValueTemperatureConditions/NotesReference(s)
Water Solubility Miscible20 °C-[2][3]
Vapor Pressure 2.85 x 10⁻⁵ mmHg20 °CLow volatility[1][4]
3.8 x 10⁻³ Pa20 °C[2]
Henry's Law Constant 1.6 x 10⁻¹³ atm·m³/mol25 °CEstimated; essentially nonvolatile from water surfaces[1][4]
Log Kₒw (Octanol-Water Partition Coefficient) -0.7421 °CIndicates high water solubility and low potential for bioaccumulation[2][5]
Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) 9 - 10-Estimated; suggests very high mobility in soil[1][6][7]
Hydrolysis Half-life (DT₅₀) 107 days22 °CpH 4[1]
46 days22 °CpH 7[1]
2 days22 °CpH 9[1]
73 days20 °CpH 7; Moderately persistent[8]
Aqueous Photolysis Half-life (DT₅₀) 222 days-pH 7; Not a significant degradation route[8]
Soil Aerobic Degradation Half-life (DT₅₀) 1 day20 °CNon-persistent in soil under aerobic conditions[8]

Environmental Fate and Transport Pathways

The environmental behavior of this compound is governed by a combination of its physical and chemical properties. The following diagram illustrates the key pathways influencing its fate and transport in the environment.

This compound Environmental Fate cluster_compartments Environmental Compartments cluster_processes Transformation and Transport Processes This compound This compound Soil Soil This compound->Soil Application Water Water This compound->Water Runoff / Drift Biodegradation Biodegradation Soil->Biodegradation Sorption Sorption Soil->Sorption Leaching Leaching Soil->Leaching Volatilization Volatilization (Limited) Soil->Volatilization Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Water->Biodegradation Uptake Uptake Water->Uptake Air Air Biota Biota Leaching->Water Volatilization->Air Uptake->Biota

References

Methodological & Application

Application Note: Determination of Oxydemeton-methyl Residues in Produce by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydemeton-methyl is a systemic organophosphate insecticide and acaricide used to control a range of sucking insects on various agricultural crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. This application note presents a sensitive and selective method for the determination of this compound residues in various produce matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high throughput and reliable quantification at low levels.[2][3]

Analytical Method

The analytical workflow involves sample homogenization, extraction with acetonitrile, a salting-out step using magnesium sulfate and sodium chloride, and dispersive solid-phase extraction (d-SPE) for cleanup.[4][5] The final extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Instrumentation and Reagents

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]

  • Analytical Column: A C18 reversed-phase column is commonly used.[7]

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Water (LC-MS grade), Anhydrous magnesium sulfate, Sodium chloride, Primary Secondary Amine (PSA) sorbent, and Graphitized Carbon Black (GCB).[3]

  • Reference Standard: Certified reference standard of this compound.[8]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

i. Homogenization: Weigh 10 g of a representative portion of the homogenized produce sample into a 50 mL centrifuge tube.[7] For samples with high water content, 10 mL of water may be added.

ii. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Cap the tube and vortex vigorously for 1 minute.[5]
  • Centrifuge at ≥ 3000 x g for 5 minutes.[5]

iii. Cleanup (Dispersive SPE):

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA. For pigmented produce, 150 mg of GCB may also be included.
  • Vortex for 30 seconds.
  • Centrifuge at ≥ 3000 x g for 5 minutes.

iv. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.[3]
  • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterSetting
LC System
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid[7]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[7]
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL[5]
Column Temperature40 °C
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi

3. MRM Transitions for this compound

The selection of precursor and product ions is critical for selectivity and sensitivity.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound247.0[6][8]169.0[6][8]12109.0[8]20

Quantitative Data Summary

The method performance should be validated according to SANTE/12682/2019 guidelines.[2] The following table summarizes typical validation data for the analysis of this compound in produce.

ParameterResult
Linearity (R²)> 0.99[9][10]
Limit of Detection (LOD)0.001 - 0.005 mg/kg[3]
Limit of Quantification (LOQ)0.01 mg/kg[2][6]
Recovery70 - 120%[4][9]
Repeatability (RSDr)< 20%
Reproducibility (RSDw)< 20%[4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Produce Sample (10g) Extraction Add Acetonitrile & Salts, Vortex Sample->Extraction QuEChERS Centrifuge1 Centrifuge Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA/GCB) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Supernatant LCMS LC-MS/MS Analysis Filter->LCMS Final Extract Data Data Processing & Quantification LCMS->Data

Figure 1. Experimental workflow for the analysis of this compound.

G Method Analytical Method Validation Linearity Linearity (R²) Method->Linearity LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Selectivity Selectivity (MRM) Method->Selectivity

Figure 2. Key parameters for analytical method validation.

The described LC-MS/MS method provides a robust and reliable approach for the routine monitoring of this compound residues in a variety of produce samples. The use of the QuEChERS sample preparation technique allows for high sample throughput, while the selectivity of tandem mass spectrometry ensures accurate quantification at levels relevant to regulatory MRLs. Proper method validation is crucial to ensure the quality and reliability of the analytical results.

References

Sample preparation for Oxydemeton-methyl analysis in fatty matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of Oxydemeton-methyl in Fatty Matrices

Introduction

This compound is a systemic organophosphate insecticide and acaricide used to control a range of sucking insects on various crops. Due to its potential for accumulation in lipid-rich tissues, accurate and reliable analytical methods are crucial for monitoring its residues in fatty food matrices such as edible oils, dairy products, and animal fats. The analysis of pesticide residues in these matrices is notoriously challenging due to the high content of co-extracted lipids, which can cause significant matrix effects, interfere with analyte detection, and damage analytical instrumentation.[1]

This application note presents a detailed protocol for the sample preparation of this compound in fatty matrices for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is a modification of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, optimized for efficient lipid removal and high recovery of the target analyte.

Challenges in Fatty Matrix Analysis

The primary challenge in analyzing pesticides in fatty matrices is the high concentration of triglycerides and other lipids. These co-extractives can:

  • Cause Matrix Effects: Lipids can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[2][3]

  • Contaminate Analytical Systems: The accumulation of non-volatile lipids in the GC inlet or LC-MS interface can lead to system contamination, requiring frequent and time-consuming maintenance.

  • Interfere with Chromatography: Co-eluting lipids can interfere with the chromatographic separation, leading to poor peak shapes and inaccurate integration.

To overcome these challenges, a robust sample preparation protocol with an effective cleanup step is essential. The modified QuEChERS protocol presented here employs a combination of acetonitrile extraction and dispersive solid-phase extraction (dSPE) with C18 sorbent to effectively remove a significant portion of the lipid co-extractives.

Experimental Protocols

Modified QuEChERS Protocol for Fatty Matrices

This protocol is designed for the extraction and cleanup of this compound from fatty matrices such as edible oils, butter, and animal fat.

Materials and Reagents:

  • Homogenized fatty matrix sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) tubes containing:

    • 150 mg anhydrous MgSO₄

    • 50 mg Primary Secondary Amine (PSA) sorbent

    • 50 mg C18 sorbent

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • Centrifuge capable of reaching at least 4000 rpm

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS/MS system

Procedure:

  • Sample Weighing: Weigh 5 g (± 0.05 g) of the homogenized fatty sample into a 50 mL centrifuge tube. For liquid oils, weigh 5 mL of the sample.

  • Fortification (for recovery studies): If performing recovery studies, spike the sample with a known concentration of this compound standard solution and let it equilibrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

    • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute using a vortex mixer. This step ensures the extraction of this compound into the acetonitrile phase and initiates the partitioning from the fatty components.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer (top) from the aqueous/fatty layer (bottom).

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Cap the dSPE tube and shake vigorously for 30 seconds using a vortex mixer. The C18 sorbent is crucial for retaining the fatty components, while PSA removes other polar interferences.

  • Second Centrifugation: Centrifuge the dSPE tube at 4000 rpm for 5 minutes to pellet the dSPE sorbent and any remaining solids.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring the precursor ion and at least two product ions. For this compound, the precursor ion is m/z 247, with common product ions being m/z 169 and 109.[4]

Data Presentation

The following table summarizes typical performance data for the analysis of this compound and other organophosphorus pesticides in fatty matrices using modified QuEChERS methods.

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
This compound Agricultural Products (including lipid-rich)5073.8 - 102.5≤ 5.710[5][6][7]
Organophosphorus Pesticides (general)Chicken Muscle5 - 5071.2 - 118.82.9 - 18.13.0 - 4.9[1]
Organophosphorus Pesticides (general)Liver15 - 7573 - 104--[8]
Multiclass PesticidesEdible Insects10, 100, 50070 - 120 (for >97%)< 2010 - 15[9]
Multiclass PesticidesOlives & Sunflower Seeds-GoodGoodBelow MRLs[10]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, MRL: Maximum Residue Level

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sample preparation of this compound in fatty matrices.

SamplePrep_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation start Start: 5g Homogenized Fatty Sample in 50mL Tube add_acn Add 10mL Acetonitrile start->add_acn add_salts Add QuEChERS Salts (4g MgSO₄, 1g NaCl) add_acn->add_salts vortex1 Vortex Vigorously for 1 minute add_salts->vortex1 centrifuge1 Centrifuge at 4000 rpm for 5 minutes vortex1->centrifuge1 transfer Transfer 6mL of Acetonitrile Supernatant to 15mL dSPE Tube centrifuge1->transfer Collect Supernatant vortex2 Vortex for 30 seconds transfer->vortex2 dspe_tube dSPE Tube contains: 150mg MgSO₄ 50mg PSA 50mg C18 dspe_tube->vortex2 centrifuge2 Centrifuge at 4000 rpm for 5 minutes vortex2->centrifuge2 filter Filter Supernatant through 0.22µm PTFE Filter centrifuge2->filter Collect Cleaned Extract end End: Sample Ready for LC-MS/MS Analysis filter->end

References

Application Notes and Protocols for QuEChERS Extraction of Oxydemeton-methyl from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of Oxydemeton-methyl, an organophosphorus insecticide and acaricide, from soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol is based on established methods for pesticide residue analysis in soil and is intended for use in environmental monitoring and food safety applications.

Introduction

This compound is a systemic insecticide that can persist in soil, posing a potential risk to ecosystems and human health through water contamination and uptake by subsequent crops. Accurate and efficient monitoring of its residues in soil is therefore crucial. The QuEChERS method offers a simple, rapid, and cost-effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil, making it an ideal choice for high-throughput laboratory analysis.[1][2] This protocol outlines two common variations of the QuEChERS method: the AOAC Official Method 2007.01 and the European Standard EN 15662.[1]

Principle

The QuEChERS procedure involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1] In the first step, the soil sample is homogenized and extracted with acetonitrile. The addition of salts facilitates the separation of the acetonitrile phase from the aqueous phase and enhances the partitioning of the analytes into the organic layer. The second step involves taking an aliquot of the acetonitrile extract and mixing it with a combination of sorbents to remove interfering matrix components, such as organic acids, lipids, and pigments, prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate

  • d-SPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), graphitized carbon black (GCB)

  • Standards: Certified reference standard of this compound

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, volumetric flasks, pipettes.

Sample Preparation
  • Collect representative soil samples and remove any large debris such as rocks and leaves.

  • Air-dry the soil samples at room temperature until a constant weight is achieved.

  • Homogenize the dried soil by grinding and sieving through a 2 mm mesh.

  • Store the homogenized soil in a sealed container at 4°C until analysis.

Extraction Procedure (Choose one of the following methods)

Method A: AOAC Official Method 2007.01 (Acetate Buffering) [1][3]

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the AOAC extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The upper acetonitrile layer contains the extracted pesticides.

Method B: EN 15662 Method (Citrate Buffering) [1][4][5]

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the EN extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The upper acetonitrile layer contains the extracted pesticides.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The choice of d-SPE sorbents depends on the soil matrix. For organophosphorus pesticides like this compound in typical agricultural soils, a combination of PSA and C18 is often effective. For soils with high organic matter or pigmentation, GCB may be added, but its use should be optimized to avoid loss of planar pesticides.

  • Transfer a 6 mL aliquot of the acetonitrile supernatant from the extraction step into a 15 mL d-SPE tube.

  • Add the appropriate d-SPE sorbents. A common combination for organophosphorus pesticides is:

    • 900 mg anhydrous MgSO₄ (to remove residual water)

    • 150 mg PSA (to remove organic acids, sugars, and some fatty acids)

    • 150 mg C18 (to remove nonpolar interferences like lipids)

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The cleaned-up supernatant is ready for LC-MS/MS analysis. It is recommended to filter the extract through a 0.22 µm syringe filter before injection.

Data Presentation

The following tables summarize typical performance data for the analysis of organophosphorus pesticides in soil using QuEChERS-LC-MS/MS. Note that specific values for this compound may vary depending on the soil type, instrumentation, and specific method parameters.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Precursor Ion (m/z)247.0
Product Ion 1 (m/z)169.0
Product Ion 2 (m/z)105.1
Collision Energy (eV)-24 (for 169.0), -20 (for 105.1)
Retention Time (min)~4.05

Table 2: General Performance Data for Organophosphorus Pesticides in Soil using QuEChERS-LC-MS/MS

ParameterTypical RangeReference
Recovery (%)70 - 120%[1][6][7]
Relative Standard Deviation (RSD) (%)< 20%[1][6][7]
Limit of Quantification (LOQ) (µg/kg)1 - 10[7]
Limit of Detection (LOD) (µg/kg)0.5 - 5[8]

Note: The performance of the method should be validated in the user's laboratory for the specific soil matrix being analyzed.

Mandatory Visualization

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Soil Hydration Add 10mL Water Vortex & Rest Sample->Hydration Add_ACN Add 10mL Acetonitrile Hydration->Add_ACN Add_Salts Add QuEChERS Salts (AOAC or EN) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Aliquot Take 6mL Supernatant Centrifuge1->Aliquot Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18) Aliquot->Add_dSPE Vortex2 Vortex (30 sec) Add_dSPE->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: Workflow of the QuEChERS protocol for this compound extraction from soil.

Discussion

The choice between the AOAC and EN buffered methods depends on the specific requirements of the analysis and the potential for pH-dependent degradation of other target analytes. For this compound, both methods are expected to provide good recoveries.

Matrix effects are a common challenge in the analysis of pesticide residues in complex matrices like soil. These effects can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. It is therefore highly recommended to use matrix-matched calibration standards for accurate quantification of this compound. This involves preparing calibration standards in blank soil extract that has been subjected to the entire QuEChERS procedure.

The d-SPE cleanup step is crucial for removing interfering compounds and protecting the analytical instrumentation. The combination of PSA and C18 is generally effective for a wide range of pesticides in soil. However, for soils with a high content of organic matter or pigments, the addition of GCB may be necessary. It is important to note that GCB can retain planar pesticides, and its use should be carefully evaluated to ensure adequate recovery of this compound.

Conclusion

The QuEChERS method provides a rapid, efficient, and reliable approach for the extraction of this compound from soil samples. By following the detailed protocol and considering the potential for matrix effects, researchers can achieve accurate and precise quantification of this important pesticide residue. The flexibility of the QuEChERS method allows for modifications to suit different soil types and analytical requirements, making it a valuable tool for environmental and food safety monitoring.

References

Application Notes and Protocols: Cholinesterase Inhibition Assay for Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydemeton-methyl is an organothiophosphate insecticide and acaricide known to exert its toxic effects through the inhibition of cholinesterases.[1][2][3] Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] This application note provides a detailed protocol for the determination of cholinesterase inhibition by this compound using the well-established Ellman's method.

The provided protocol is designed to be adaptable for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50). It is important to note that related organophosphorus compounds, such as demeton-S-methyl, have been reported to exhibit complex inhibition kinetics.[4][5] Therefore, a standard IC50 determination may require careful consideration of pre-incubation times and a thorough kinetic analysis.

Signaling Pathway of Cholinesterase Inhibition by Organophosphates

Organophosphates, including this compound, act as irreversible or slowly reversible inhibitors of cholinesterases. The phosphorus atom in the organophosphate molecule attacks the serine residue in the active site of the cholinesterase enzyme, leading to phosphorylation of the enzyme. This phosphorylated enzyme is stable and unable to hydrolyze acetylcholine, leading to the accumulation of the neurotransmitter in the synaptic cleft and continuous stimulation of cholinergic receptors.

Cholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE ACh_Receptor_Complex ACh-Receptor Complex Postsynaptic_Receptor->ACh_Receptor_Complex Signal Signal Propagation ACh_Receptor_Complex->Signal Oxydemeton This compound Oxydemeton->AChE Inhibition

Caption: Cholinesterase inhibition by this compound.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the following table is provided as a template for researchers to populate with their own experimental data. This will allow for a clear and structured presentation of results obtained using the protocol below.

CompoundEnzymeIC50 (µM)Hill Slope
This compoundAcetylcholinesterase (AChE)User DeterminedUser DeterminedUser Determined
This compoundButyrylcholinesterase (BChE)User DeterminedUser DeterminedUser Determined
Positive Control (e.g., Eserine)Acetylcholinesterase (AChE)User DeterminedUser DeterminedUser Determined
Positive Control (e.g., Eserine)Butyrylcholinesterase (BChE)User DeterminedUser DeterminedUser Determined

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity and is suitable for use in a 96-well microplate format.

Principle

The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine) by cholinesterase. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents
  • Enzyme: Purified human recombinant or animal-derived Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Inhibitor: this compound (analytical grade)

  • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Solvent for Inhibitor: High-purity solvent such as DMSO or ethanol (ensure final concentration in the assay does not affect enzyme activity)

  • Positive Control: A known cholinesterase inhibitor (e.g., Eserine)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

Solution Preparation
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M Sodium Phosphate Buffer (pH 7.0). Store protected from light at 4°C.

  • Substrate Stock Solution (100 mM): Dissolve 28.9 mg of ATCI (for AChE) or 32.1 mg of BTCI (for BChE) in 1 mL of deionized water. Prepare fresh daily.

  • Enzyme Working Solution: Dilute the stock enzyme solution in 0.1 M Sodium Phosphate Buffer (pH 8.0) to a concentration that yields a linear increase in absorbance at 412 nm for at least 10 minutes. The optimal concentration should be determined empirically.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • This compound Working Solutions: Prepare a series of dilutions of the stock solution in the same solvent to achieve a range of desired final concentrations for the IC50 determination.

Assay Procedure
  • Prepare Assay Plate:

    • Blank: 200 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Negative Control (No Inhibitor):

      • 140 µL 0.1 M Sodium Phosphate Buffer (pH 8.0)

      • 20 µL Enzyme Working Solution

      • 20 µL Solvent (used for inhibitor dilution)

    • Test Wells (with Inhibitor):

      • 140 µL 0.1 M Sodium Phosphate Buffer (pH 8.0)

      • 20 µL Enzyme Working Solution

      • 20 µL this compound Working Solution

    • Positive Control Wells:

      • 140 µL 0.1 M Sodium Phosphate Buffer (pH 8.0)

      • 20 µL Enzyme Working Solution

      • 20 µL Positive Control Working Solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to interact with the enzyme. Due to the potential for complex kinetics with organophosphates, the pre-incubation time may need to be optimized.

  • Prepare Reaction Mix: During the pre-incubation, prepare a fresh reaction mix containing the substrate and DTNB. For each well, you will need:

    • 10 µL DTNB Stock Solution (10 mM)

    • 10 µL Substrate Stock Solution (100 mM)

    • This will result in final concentrations of 0.5 mM DTNB and 5 mM substrate in a final volume of 200 µL after addition to the wells.

  • Initiate the Reaction: Add 20 µL of the Reaction Mix to each well (except the blank).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and start measuring the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, DTNB, Substrate C Dispense Reagents into 96-well Plate A->C B Prepare Enzyme and Inhibitor Dilutions B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction with Substrate and DTNB Mix D->E F Kinetic Measurement (Absorbance at 412 nm) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for cholinesterase inhibition assay.

References

Application Notes: In Vitro Neurotoxicity Assessment of Oxydemeton-methyl Using Neuronal Cell Cultures

References

Application Notes and Protocols: Investigating the Effects of Oxydemeton-methyl on Dopamine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydemeton-methyl is an organophosphate insecticide known for its role as an acetylcholinesterase (AChE) inhibitor.[1][2][3][4] The primary mechanism of toxicity for organophosphates involves the inhibition of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2][3] While the cholinergic effects are well-documented, emerging evidence suggests that organophosphates can also exert significant effects on other neurotransmitter systems, including the dopamine pathway.[5][6][7] Dysregulation of dopamine signaling is implicated in a range of neurological and psychiatric disorders.[7][8]

These application notes provide a comprehensive protocol to investigate the potential effects of this compound on the dopamine system. The following methodologies are designed to enable researchers to assess changes in dopamine transmission, receptor function, and related behaviors following exposure to this compound.

Hypothesis and Objectives

Hypothesis: Acute or chronic exposure to this compound disrupts dopamine homeostasis, leading to alterations in dopamine-dependent behaviors.

Primary Objectives:

  • To determine the effect of this compound on extracellular dopamine and metabolite levels in key brain regions.

  • To assess the impact of this compound on the expression and function of dopamine receptors and transporters.

  • To evaluate changes in locomotor activity and anxiety-like behaviors following this compound administration.

  • To examine the neurotoxic potential of this compound on dopaminergic neurons.

Experimental Design and Animal Models

A rodent model, such as Sprague-Dawley rats or C57BL/6 mice, is recommended for this study. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Groups:

  • Control Group: Vehicle administration (e.g., saline or corn oil).

  • This compound Treatment Groups: At least three dose levels (low, medium, and high) to establish a dose-response relationship. Dosing can be acute (single injection) or chronic (repeated injections over a specified period), depending on the research question.

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay

Objective: To confirm the inhibitory effect of this compound on AChE activity in the brain.

Protocol:

  • Tissue Preparation: Following euthanasia, rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex) on ice. Homogenize the tissue in 0.1 M phosphate buffer (pH 8.0).[9]

  • Assay Procedure: Use a colorimetric assay based on the Ellman method.[9]

    • Add an aliquot of the brain homogenate to a cuvette containing phosphate buffer and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to AChE activity.[2][3][7][9][10]

  • Data Analysis: Calculate AChE activity and express it as units per milligram of protein. Compare the activity between control and this compound-treated groups.

In Vivo Microdialysis for Dopamine and Metabolite Measurement

Objective: To measure extracellular levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in awake, freely moving animals.

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[11][12]

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[11]

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[6][11]

    • Allow for a 1-2 hour equilibration period to obtain a stable baseline.[11]

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of this compound or vehicle.[6]

  • Sample Analysis using HPLC-ECD:

    • Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify DA, DOPAC, and HVA concentrations.[5][13][14][15][16]

Behavioral Assays

Objective: To assess spontaneous locomotor activity, which can be influenced by changes in dopamine signaling.[17]

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[18]

  • Procedure:

    • Place the animal in the center of an open-field arena.

    • Use an automated activity monitoring system with infrared beams or video tracking software to record locomotor activity for a set duration (e.g., 30-60 minutes).[18][19]

  • Parameters Measured: Total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[19][20]

Objective: To evaluate anxiety-like behavior.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[1][4][21][22]

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[22][23]

    • Allow the animal to explore the maze for 5 minutes.[1][4][21][22][23]

    • Record the number of entries and the time spent in the open and closed arms using video tracking software.[1][4][21][22][23]

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.[1]

Post-Mortem Tissue Analysis

Objective: To quantify the expression levels of key proteins involved in dopamine neurotransmission.

Protocol:

  • Tissue Preparation: Homogenize brain tissue (striatum, prefrontal cortex) in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[24][25]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), Tyrosine Hydroxylase (TH), D1 and D2 dopamine receptors.[26][27]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software. Normalize to a loading control like β-actin or GAPDH.[26]

Objective: To determine the density (Bmax) and affinity (Kd) of dopamine D1 and D2 receptors.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from brain regions of interest.

  • Binding Assay:

    • Incubate membrane preparations with increasing concentrations of a radioligand.

      • For D1 receptors: [³H]SCH23390.[28]

      • For D2 receptors: [³H]raclopride.[28]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Data Analysis: Use Scatchard analysis to determine Bmax and Kd values.

Objective: To visualize and quantify dopaminergic neurons in brain regions such as the substantia nigra and ventral tegmental area.

Protocol:

  • Tissue Processing: Perfuse animals with 4% paraformaldehyde, dissect the brains, and cryoprotect in sucrose solution. Section the brains using a cryostat.[29][30]

  • Staining:

    • Block non-specific binding sites with a blocking solution (e.g., 10% normal donkey serum).[29][30]

    • Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH).[29][30][31][32][33]

    • Incubate with a fluorescently labeled secondary antibody.[29][30]

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.[30]

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of TH-positive cells using image analysis software.[30]

Objective: To measure the mRNA expression levels of genes involved in dopamine synthesis, transport, and signaling.

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from brain tissue and reverse transcribe it into cDNA.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan assays for target genes such as Th (Tyrosine Hydroxylase), Dat (Dopamine Transporter), Vmat2 (Vesicular Monoamine Transporter 2), Drd1 (Dopamine Receptor D1), and Drd2 (Dopamine Receptor D2).[34][35][36][37][38]

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb) and calculate the relative fold change using the ΔΔCt method.[34]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.

Table 1: AChE Activity in Brain Regions

Treatment GroupStriatum (U/mg protein)Prefrontal Cortex (U/mg protein)
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 2: Extracellular Dopamine and Metabolites (AUC)

Treatment GroupDopamine (AUC)DOPAC (AUC)HVA (AUC)
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 3: Locomotor Activity Parameters

Treatment GroupTotal Distance (cm)Rearing FrequencyTime in Center (%)
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 4: Elevated Plus Maze Performance

Treatment GroupOpen Arm Entries (%)Time in Open Arms (%)
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 5: Protein Expression Levels (Relative to Control)

Treatment GroupDATVMAT2THD1 ReceptorD2 Receptor
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 6: Dopamine Receptor Binding Parameters

Treatment GroupD1 Receptor BmaxD1 Receptor KdD2 Receptor BmaxD2 Receptor Kd
Vehicle Control
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Table 7: Relative Gene Expression (Fold Change)

Treatment GroupThDatVmat2Drd1Drd2
This compound (Low Dose)
This compound (Medium Dose)
This compound (High Dose)

Visualizations

Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation and Dosing cluster_in_vivo In Vivo Assessments cluster_ex_vivo Ex Vivo Analyses cluster_analysis Data Analysis and Interpretation Animal_Model Rodent Model (Rat or Mouse) Acclimation Acclimation Period Animal_Model->Acclimation Grouping Grouping: - Vehicle Control - this compound (Low, Med, High) Acclimation->Grouping Dosing Dosing Regimen (Acute or Chronic) Grouping->Dosing Behavioral_Testing Behavioral Testing: - Locomotor Activity - Elevated Plus Maze Dosing->Behavioral_Testing Microdialysis In Vivo Microdialysis Dosing->Microdialysis Euthanasia Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia Microdialysis->Euthanasia Biochemical_Assays Biochemical Assays: - AChE Activity - Western Blotting - Receptor Binding Euthanasia->Biochemical_Assays Histology Immunohistochemistry (TH) Euthanasia->Histology Molecular_Biology qPCR Euthanasia->Molecular_Biology Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis Molecular_Biology->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for studying this compound's effects on dopamine.

References

Application Note: Solid-Phase Extraction of Oxydemeton-methyl from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydemeton-methyl is an organothiophosphate insecticide and acaricide used to control a variety of sucking insects on agricultural crops. Due to its potential for environmental contamination and human health risks, monitoring its presence in water sources is crucial. This application note details a robust solid-phase extraction (SPE) method for the selective extraction and pre-concentration of this compound from water samples prior to analytical determination, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of SPE provides a reliable and efficient cleanup and concentration step, enabling sensitive and accurate quantification of this pesticide at trace levels.

Principle of the Method

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. For the analysis of this compound in water, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is commonly employed. The water sample is passed through the conditioned SPE cartridge, and this compound is retained on the sorbent material. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction of this compound and other organophosphorus pesticides from water samples, as reported in various studies.

Sorbent TypeSample Volume (mL)Elution SolventAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
C18--LC-MS-1 ng/g (in blood)-[1][2][3]
Oasis HLB300Methanol:Ethylacetate (70:30 v/v)UHPLC-MS/MS63 - 1160.1 - 1.5 pg/mL-[4]
C18 Disks--GC/FPD73 - 95-2.5 - 5.0 µg/L[5]
Polymeric500Dichloromethane/MethanolGC-MS/MS & LC-MS/MS---[6]
C18-Ethyl Acetate and DichloromethaneGC-NPD83 - 100--[7]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound from water samples using either C18 or Oasis HLB SPE cartridges.

Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent Water (HPLC grade)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • SPE vacuum manifold

Sample Preparation

  • Collect water samples in clean glass bottles.

  • If necessary, adjust the pH of the water sample to neutral (pH 6-8) using diluted hydrochloric acid or sodium hydroxide.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter that could clog the SPE cartridge.

Solid-Phase Extraction Protocol (C18 Cartridge)

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through the cartridge, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable solvent mixture such as ethyl acetate or a mixture of ethyl acetate and dichloromethane. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or methanol/water mixture). Vortex the sample to ensure the residue is fully dissolved. The sample is now ready for analysis.

Solid-Phase Extraction Protocol (Oasis HLB Cartridge)

  • Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol through the cartridge, followed by 5 mL of reagent water. Ensure the sorbent bed does not dry out.

  • Sample Loading: Load the pre-treated water sample (up to 500 mL) onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove hydrophilic impurities.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes.

  • Elution: Elute this compound with 5-10 mL of a methanol and ethyl acetate mixture (e.g., 70:30 v/v). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in an appropriate volume (e.g., 1 mL) of mobile phase or a suitable solvent for injection into the analytical system.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filter Sample (0.45 µm) Sample->Filter Sample->Filter Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Condition->Load Filtered Sample Wash 3. Wash Cartridge (Reagent Water) Load->Wash Load->Wash Dry 4. Dry Cartridge (Vacuum) Wash->Dry Wash->Dry Elute 5. Elute Analyte (Organic Solvent) Dry->Elute Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Reconstitute->Analysis Final Sample

Caption: Workflow of the Solid-Phase Extraction (SPE) method for this compound.

References

Application Note: Gas Chromatography Method for the Analysis of Oxydemeton-methyl and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxydemeton-methyl is an organophosphate insecticide and acaricide used to control a range of sucking insects and mites on various agricultural crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. The analysis of this compound is complicated by its metabolism in plants and animals, which leads to the formation of related toxic compounds, primarily demeton-S-methyl and this compound sulfone (also known as demeton-S-methylsulfone).[2] Therefore, analytical methods must be capable of detecting and quantifying the parent compound and its key metabolites. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a common technique for this analysis, gas chromatography (GC) coupled with various detectors remains a robust and widely used alternative.[2][3]

This application note provides a detailed protocol for the determination of this compound and its metabolites in food matrices using gas chromatography.

Principle

The method involves the extraction of this compound and its metabolites from a homogenized sample using an acetonitrile-based extraction, commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5] The extract is then cleaned up using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. For GC analysis, a solvent exchange step is performed. The final extract is then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer (MS) or a flame ionization detector (FID).[6] An internal standard is used to ensure accuracy and precision.[6] Some methods may also employ an oxidation step with an agent like potassium permanganate to convert this compound and demeton-S-methyl to the more stable demeton-S-methylsulfone, which is then analyzed by GC.[7][8]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a general guideline for fruits and vegetables and may need optimization for different matrices.[4]

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube. If using an internal standard, it should be added at this stage.[6] Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add a salt mixture, typically containing magnesium sulfate and sodium acetate (or sodium chloride and sodium citrate salts), to the tube.[5] Shake vigorously for another minute to induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove residual water). For samples with high fat content, C18 sorbent may also be included. Vortex for 30 seconds and then centrifuge for 5 minutes.

  • Solvent Exchange: Transfer an aliquot of the cleaned extract to a new tube. Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent suitable for GC analysis, such as toluene or a mixture of acetone and n-hexane (1:1, v/v).[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

The following are typical GC-MS/MS conditions and may require optimization.

  • GC System: A gas chromatograph equipped with a split/splitless injector and a tandem mass spectrometer.

  • Column: DB-5MS UI capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: 280°C, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 40°C/min to 170°C.

    • Ramp 2: 10°C/min to 310°C, hold for 2.25 minutes.

  • Injection Volume: 1 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor and product ions for each analyte must be optimized.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Metabolites

CompoundChemical FormulaMolar Mass ( g/mol )Synonyms
This compoundC6H15O4PS2246.3Demeton-S-methyl sulfoxide, Metasystox R[1]
Demeton-S-methylC6H15O3PS2230.3
This compound sulfoneC6H15O5PS2262.3Demeton-S-methylsulfone

Table 2: Example GC-MS/MS Parameters for Analysis

ParameterSettingReference
GC System
ColumnDB-5MS UI (30 m x 0.25 mm, 0.25 µm)
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium, 1 mL/min
Oven Program60°C (1 min) -> 40°C/min -> 170°C -> 10°C/min -> 310°C (2.25 min)
MS/MS System
Ionization ModeElectron Ionization (EI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound Precursor > Product Ions247 > 169; 247 > 109

Table 3: Method Performance Data

AnalyteMatrixMethodLOQ (mg/kg)Reference
This compoundAgricultural ProductsLC-MS/MS0.01[10]
This compoundFoodsGC/MS/MS0.01
Demeton-S-methylAgricultural ProductsLC-MS/MS0.01[10]
This compoundHoneyGC-MS/MS0.002 - 0.008[11]

Note: LOQ (Limit of Quantification) values can vary depending on the matrix and specific instrument performance.

Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (10-15g) Extraction 2. Acetonitrile Extraction (+ Internal Standard) Sample->Extraction SaltingOut 3. Salting Out (e.g., MgSO4, NaOAc) Extraction->SaltingOut Centrifuge1 4. Centrifugation SaltingOut->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (PSA, C18) Centrifuge1->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 SolventEx 7. Solvent Exchange (to Toluene or Hexane/Acetone) Centrifuge2->SolventEx GC_Inject 8. GC Injection (1 µL, Splitless) SolventEx->GC_Inject GC_Separation 9. Chromatographic Separation (DB-5MS Column) GC_Inject->GC_Separation MS_Detection 10. MS/MS Detection (MRM Mode) GC_Separation->MS_Detection DataAcq 11. Data Acquisition MS_Detection->DataAcq Quant 12. Quantification (vs. Calibration Curve) DataAcq->Quant Report 13. Final Report Quant->Report

Caption: Experimental workflow for GC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Development of an Immunoassay for Rapid Detection of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Immunoassay

The detection of small molecules like oxydemeton-methyl, which are not immunogenic on their own, is typically achieved through a competitive immunoassay format. In this format, the target analyte (this compound) in a sample competes with a labeled or immobilized analog of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

I. Hapten Synthesis and Conjugation

The first critical step in developing an immunoassay for a small molecule is the synthesis of a hapten, a derivative of the target molecule that can be conjugated to a carrier protein to make it immunogenic.

Proposed Hapten Synthesis for this compound

A plausible strategy for creating a hapten for this compound involves introducing a carboxyl group for conjugation, distal to the key structural features of the molecule to ensure that the generated antibodies will recognize the parent compound. Based on the structure of this compound, a derivative can be synthesized by modifying the ethylsulfinylethyl side chain.

Protocol 1: Synthesis of a Carboxylated this compound Derivative (Hapten)

  • Reaction of a precursor with a bifunctional reagent: A precursor of this compound containing a reactive hydroxyl group can be reacted with a bifunctional reagent containing a protected carboxyl group, such as succinic anhydride. This reaction would introduce a four-carbon spacer arm with a terminal carboxylic acid.

  • Purification: The resulting hapten is purified using column chromatography to remove unreacted starting materials and byproducts.

  • Characterization: The structure of the purified hapten is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation of Hapten to Carrier Proteins

To elicit an immune response, the synthesized hapten must be covalently linked to a larger carrier protein. Bovine Serum Albumin (BSA) is often used for preparing the coating antigen for ELISA, while Keyhole Limpet Hemocyanin (KLH) is commonly used for immunization due to its high immunogenicity.[] The conjugation is typically achieved using the carbodiimide reaction with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[][8][9][10][11][12]

Protocol 2: Conjugation of Hapten to Carrier Proteins (BSA and KLH)

  • Activation of Hapten: Dissolve the carboxylated hapten in an appropriate solvent (e.g., dimethylformamide, DMF). Add EDC and NHS to the hapten solution to activate the carboxyl group, forming a more stable NHS ester.[8][13]

  • Reaction with Carrier Protein: Prepare solutions of BSA and KLH in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated hapten solution to the protein solutions and allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Conjugates: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a desalting column.

  • Characterization of Conjugates: Confirm the successful conjugation by UV-Vis spectrophotometry or by using a protein assay to determine the hapten-to-protein molar coupling ratio.

II. Antibody Production

Both polyclonal and monoclonal antibodies can be developed for an immunoassay. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.

Polyclonal Antibody Production

Protocol 3: Generation of Polyclonal Antibodies in Rabbits

  • Immunization: Emulsify the this compound-KLH conjugate (immunogen) with an equal volume of Freund's complete adjuvant for the primary immunization. Inject the emulsion subcutaneously into healthy rabbits.

  • Booster Injections: Administer booster injections of the immunogen emulsified in Freund's incomplete adjuvant every 3-4 weeks.

  • Titer Monitoring: Collect small blood samples from the ear vein 7-10 days after each booster injection. Determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.

  • Antibody Purification: Purify the IgG fraction from the antiserum using protein A or protein G affinity chromatography.

Monoclonal Antibody Production

Protocol 4: Generation of Monoclonal Antibodies in Mice

  • Immunization: Immunize BALB/c mice intraperitoneally with the this compound-KLH conjugate emulsified in an appropriate adjuvant. Administer several booster injections over a period of several weeks.

  • Cell Fusion: Three days after the final booster, sacrifice the mouse and isolate spleen cells. Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

  • Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive in this medium, and unfused spleen cells have a limited lifespan.

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.

  • Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.

  • Antibody Production and Purification: Culture the selected monoclonal hybridoma cells in vitro or in vivo (ascites) to produce larger quantities of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

III. Immunoassay Development (ELISA)

A competitive ELISA is the most suitable format for the detection of small molecules like this compound. Two main variations can be developed: a direct competitive ELISA and an indirect competitive ELISA.

Assay Optimization: Checkerboard Titration

To determine the optimal concentrations of the coating antigen and the antibody, a checkerboard titration should be performed.[14][15][16][17][18] This involves testing a range of dilutions of the coating antigen against a range of dilutions of the antibody to identify the combination that provides the best signal-to-noise ratio.

Protocol 5: Checkerboard Titration

  • Coat the Plate: Coat the wells of a 96-well microplate with serial dilutions of the this compound-BSA conjugate.

  • Block the Plate: Block the uncoated sites in the wells with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Add Antibody: Add serial dilutions of the purified polyclonal or monoclonal antibody to the wells.

  • Add Secondary Antibody and Substrate: For an indirect format, add an enzyme-conjugated secondary antibody, followed by the substrate. For a direct format (with a labeled primary antibody), add the substrate directly.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength. The optimal concentrations will be those that give a high absorbance (e.g., 1.0-1.5) in the absence of the free analyte.

Direct Competitive ELISA Protocol

In a direct competitive ELISA, the enzyme is conjugated directly to the primary antibody or the hapten. The following protocol assumes an enzyme-labeled primary antibody.

Protocol 6: Direct Competitive ELISA

  • Coating: Coat a 96-well microplate with the this compound-BSA conjugate at the optimal concentration determined by checkerboard titration.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Competitive Reaction: Add standards or samples containing this compound to the wells, followed immediately by the enzyme-conjugated anti-oxydemeton-methyl antibody.

  • Incubation and Washing: Incubate the plate to allow for the competitive binding to occur. Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Indirect Competitive ELISA Protocol

In an indirect competitive ELISA, a labeled secondary antibody is used to detect the binding of the primary antibody.

Protocol 7: Indirect Competitive ELISA

  • Coating: Coat a 96-well microplate with the this compound-BSA conjugate at the optimal concentration.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Competitive Reaction: Add standards or samples containing this compound and the primary anti-oxydemeton-methyl antibody to the wells and incubate.

  • Washing: Wash the plate to remove unbound primary antibody and analyte.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Addition, Stopping, and Measurement: Proceed as in the direct competitive ELISA protocol.

IV. Data Presentation and Analysis

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in unknown samples is then determined by interpolating their absorbance values on this curve.

Key Performance Parameters
  • IC50: The concentration of this compound that causes 50% inhibition of the maximum signal. A lower IC50 value indicates a more sensitive assay.[19][20][21][22][23]

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from a blank sample.

  • Cross-Reactivity: The ability of the antibody to bind to molecules that are structurally similar to this compound. This is an important parameter for assessing the specificity of the immunoassay.[14][24][25][26][27][28] Cross-reactivity is typically calculated as: (IC50 of this compound / IC50 of related compound) x 100%

Hypothetical Performance Data

The following tables present hypothetical but realistic quantitative data for a developed this compound immunoassay.

Table 1: Hypothetical ELISA Performance Characteristics

ParameterValue
Assay FormatIndirect Competitive ELISA
IC50 (this compound)5 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Linear Working Range1 - 20 ng/mL
Assay Time~ 3 hours

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound5100
Demeton-S-methyl5010
Demeton-S-methylsulfone2520
Phorate> 1000< 0.5
Malathion> 1000< 0.5

V. Visualizations

Diagrams of Workflows and Pathways

Hapten_Synthesis_and_Conjugation cluster_hapten Hapten Synthesis cluster_conjugation Protein Conjugation This compound Precursor This compound Precursor Reaction Reaction This compound Precursor->Reaction Bifunctional Reagent Bifunctional Reagent Bifunctional Reagent->Reaction Carboxylated Hapten Carboxylated Hapten Reaction->Carboxylated Hapten Purification Purification Carboxylated Hapten->Purification Characterized Hapten Characterized Hapten Purification->Characterized Hapten Conjugation Reaction Conjugation Reaction Characterized Hapten->Conjugation Reaction EDC/NHS EDC/NHS EDC/NHS->Conjugation Reaction Carrier Protein Carrier Protein Carrier Protein->Conjugation Reaction Immunogen/Coating Antigen Immunogen/Coating Antigen Conjugation Reaction->Immunogen/Coating Antigen

Caption: Workflow for hapten synthesis and protein conjugation.

Polyclonal_Antibody_Production Immunization Immunization Booster Injections Booster Injections Immunization->Booster Injections Titer Monitoring Titer Monitoring Booster Injections->Titer Monitoring Antiserum Collection Antiserum Collection Titer Monitoring->Antiserum Collection Antibody Purification Antibody Purification Antiserum Collection->Antibody Purification Purified Polyclonal Antibodies Purified Polyclonal Antibodies Antibody Purification->Purified Polyclonal Antibodies

Caption: Polyclonal antibody production workflow.

Monoclonal_Antibody_Production Immunization Immunization Cell Fusion Cell Fusion Immunization->Cell Fusion Hybridoma Selection Hybridoma Selection Cell Fusion->Hybridoma Selection Screening Screening Hybridoma Selection->Screening Cloning Cloning Screening->Cloning Antibody Production Antibody Production Cloning->Antibody Production Purified Monoclonal Antibodies Purified Monoclonal Antibodies Antibody Production->Purified Monoclonal Antibodies

Caption: Monoclonal antibody production workflow.

Indirect_Competitive_ELISA Coating 1. Coating with This compound-BSA Blocking 2. Blocking Coating->Blocking Competitive Binding 3. Add Sample/Standard + Primary Antibody Blocking->Competitive Binding Washing_1 4. Washing Competitive Binding->Washing_1 Secondary Antibody 5. Add Enzyme-conjugated Secondary Antibody Washing_1->Secondary Antibody Washing_2 6. Washing Secondary Antibody->Washing_2 Substrate 7. Add Substrate Washing_2->Substrate Measurement 8. Measure Signal (Inversely proportional to analyte) Substrate->Measurement

Caption: Indirect competitive ELISA workflow.

Competitive_Binding_Signaling cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Ag_bound1 Coated Antigen Ab1->Ag_bound1 Binds Signal1 High Signal Ag_bound1->Signal1 Generates Ag_free1 Analyte Ab2 Antibody Ag_bound2 Coated Antigen Ab2->Ag_bound2 Blocked Signal2 Low Signal Ag_bound2->Signal2 Generates Ag_free2 Analyte Ag_free2->Ab2 Binds

Caption: Competitive immunoassay signaling pathway.

References

Application Notes and Protocols for Studying the Photodegradation of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydemeton-methyl is a systemic organophosphate insecticide and acaricide used to control a variety of sucking insects on numerous crops.[1] Due to its potential for environmental contamination and toxicity, understanding its fate and degradation pathways is of critical importance. Photodegradation, the breakdown of chemical compounds by light, is a significant mechanism for the dissipation of pesticides in the environment. These application notes provide a detailed experimental setup and protocols for investigating the photodegradation of this compound in aqueous solutions. The methodologies described herein are designed to enable researchers to assess the kinetics of degradation, identify transformation products, and elucidate the underlying photochemical mechanisms.

Experimental Setup

A well-defined experimental setup is crucial for obtaining reproducible and accurate data on the photodegradation of this compound. The following describes a typical laboratory-scale setup.

Photoreactor Assembly

A bench-scale photoreactor is recommended for controlled irradiation experiments. The core components include:

  • Light Source: A UV lamp is the central component. The choice of lamp depends on the desired wavelength. For simulating environmental conditions, a lamp with a broader spectrum might be used, while for mechanistic studies, monochromatic light sources are preferable. A common choice is a medium-pressure mercury lamp or a xenon lamp. It is essential to characterize the lamp's spectral output and intensity.

  • Reaction Vessel: Quartz is the material of choice for the reaction vessel due to its transparency to UV light. A cylindrical quartz vessel with a capacity of 100-500 mL is suitable for most experiments. The vessel should be equipped with ports for sampling and for purging with gases if required.

  • Temperature Control: A cooling/heating jacket surrounding the reaction vessel is necessary to maintain a constant temperature throughout the experiment, as temperature can influence reaction rates.

  • Stirring: A magnetic stirrer and stir bar should be used to ensure the homogeneity of the reaction mixture.

  • Gas Purging: For studying the effect of dissolved oxygen, the setup should allow for purging the solution with gases like air, oxygen, or an inert gas such as nitrogen or argon.

A schematic of a typical photoreactor setup is presented below.

Photoreactor_Setup cluster_reactor Photoreactor Assembly cluster_light Irradiation System cluster_sampling Monitoring & Sampling ReactionVessel Quartz Reaction Vessel CoolingJacket Cooling/Heating Jacket SamplingPort Sampling Port ReactionVessel->SamplingPort Stirrer Magnetic Stirrer StirBar Stir Bar Outlet Coolant Out CoolingJacket->Outlet Inlet Coolant In Inlet->CoolingJacket UV_Lamp UV Lamp UV_Lamp->ReactionVessel Irradiation PowerSupply Power Supply PowerSupply->UV_Lamp Analytical Analytical Instruments (UPLC-MS/MS) SamplingPort->Analytical

Caption: A schematic diagram of the experimental setup for photodegradation studies.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent such as methanol or acetonitrile. Store the stock solution in the dark at 4°C.

  • Working Solutions: Prepare working solutions of the desired concentrations (e.g., 1-20 mg/L) by diluting the stock solution with ultrapure water or a specific buffer solution to control the pH.

Photodegradation Experiment
  • Reactor Setup: Assemble the photoreactor as described in section 2.1.

  • Sample Introduction: Fill the quartz reaction vessel with the prepared working solution of this compound.

  • Temperature Equilibration: Allow the solution to equilibrate to the desired temperature by circulating the coolant through the jacket.

  • Initial Sample: Before turning on the lamp, take an initial sample (t=0) to determine the starting concentration of this compound.

  • Irradiation: Turn on the UV lamp to initiate the photodegradation process.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Sample Quenching: Immediately after collection, quench any ongoing photochemical reactions by adding a small amount of a quenching agent like sodium thiosulfate or by storing the samples in the dark at low temperature (e.g., 4°C) until analysis.

  • Analysis: Analyze the collected samples for the concentration of this compound and its degradation products using a validated analytical method, such as UPLC-MS/MS.

Analytical Methodology (UPLC-MS/MS)

A sensitive and selective analytical method is required for the quantification of this compound and its potential degradation products. UPLC-MS/MS is a powerful technique for this purpose.

  • Sample Preparation: Samples withdrawn from the photoreactor may need minimal preparation, such as filtration through a 0.22 µm syringe filter to remove any particulate matter before injection into the UPLC system.

  • UPLC Conditions (Illustrative):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its expected degradation products. For this compound, a precursor ion of m/z 247 could be monitored, with product ions at m/z 169 and 109.[2]

    • Data Analysis: Quantify the analytes by constructing a calibration curve using standards of known concentrations.

Data Presentation

Quantitative data from the photodegradation experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Photodegradation Kinetics of this compound under UV Irradiation

Time (min)Concentration (mg/L)ln(C/C₀)Degradation (%)
010.000.000.0
58.50-0.1615.0
107.23-0.3227.7
205.21-0.6547.9
303.76-0.9862.4
601.41-1.9685.9
900.53-2.9494.7
1200.20-3.9198.0
Note: This is illustrative data.

Table 2: Effect of pH on the Photodegradation Rate of this compound

pHRate Constant (k, min⁻¹)Half-life (t₁/₂, min)
40.02527.7
70.03221.7
90.04515.4
Note: This is illustrative data assuming pseudo-first-order kinetics.

Visualization of Experimental Workflow and Potential Degradation Pathway

Experimental Workflow

The overall experimental workflow for studying the photodegradation of this compound can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Irradiation UV Irradiation in Photoreactor Prep_Work->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling Sample_Prep Sample Preparation (Filtration) Sampling->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Kinetics Kinetic Analysis UPLC_MSMS->Kinetics Products Product Identification UPLC_MSMS->Products Pathway Propose Degradation Pathway Kinetics->Pathway Products->Pathway Degradation_Pathway cluster_main Photodegradation of this compound ODM This compound ODM_Sulfone This compound Sulfone (M01) ODM->ODM_Sulfone Oxidation Product_A Demeton-S-methylsulfon ODM->Product_A Isomerization Product_B 2-(Ethylsulfinyl)ethanol ODM->Product_B Hydrolysis Product_C Dimethyl phosphate ODM->Product_C Hydrolysis Mineralization Mineralization Products (CO₂, H₂O, PO₄³⁻, SO₄²⁻) ODM_Sulfone->Mineralization Product_A->Mineralization Product_B->Mineralization Product_C->Mineralization

References

Troubleshooting & Optimization

Optimizing QuEChERS recovery for Oxydemeton-methyl in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Oxydemeton-methyl from complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing specific causes and actionable solutions.

1. Problem: Low Recovery of this compound

  • Potential Cause: Analyte Degradation

    • This compound, an organophosphate pesticide, can be susceptible to degradation, particularly due to pH fluctuations or thermal stress during sample preparation.[1] It is the sulfoxide of demeton-S-methyl and can be further metabolized or oxidized to demeton-S-methylsulfon.[2][3]

  • Recommended Solutions:

    • pH Control: Employ a buffered QuEChERS method, such as the AOAC 2007.01 or EN 15662 standards, to maintain a stable pH throughout the extraction process.[1][4] This is crucial for preventing the degradation of pH-sensitive pesticides.

    • Temperature Management: Keep samples and extracts cool during all stages of the procedure, including homogenization, extraction, and centrifugation. Avoid exposing extracts to high temperatures.[1]

    • Prompt Analysis: Analyze the final extracts as quickly as possible after preparation to minimize the potential for degradation over time.

  • Potential Cause: Incomplete Extraction

    • Insufficient interaction between the sample matrix and the extraction solvent (acetonitrile) can lead to poor analyte recovery.[1] This can be caused by inadequate shaking or improper solvent-to-sample ratios.

  • Recommended Solutions:

    • Vigorous Shaking: Ensure intense and vigorous shaking during the extraction and partitioning steps to facilitate a thorough mixing of the sample, solvent, and salts.[1][5] The use of a mechanical shaker can improve consistency.

    • Ceramic Homogenizers: For complex or dried matrices, using ceramic homogenizers during the extraction step can help break up sample clumps and improve extraction efficiency and repeatability.[6]

    • Adherence to Protocol: Strictly follow the recommended sample-to-solvent ratios specified in the chosen QuEChERS protocol.[1]

  • Potential Cause: Analyte Loss During d-SPE Cleanup

    • The sorbents used in the dispersive solid-phase extraction (d-SPE) step can sometimes adsorb the target analyte along with matrix interferences, leading to reduced recovery.[7]

  • Recommended Solutions:

    • Sorbent Selection: Carefully select d-SPE sorbents based on the matrix composition. While Primary Secondary Amine (PSA) is commonly used to remove sugars and organic acids, other sorbents may be necessary.[4][8] For matrices with high fat content, the addition of C18 is recommended.[7] For samples with significant pigmentation, Graphitized Carbon Black (GCB) can be used, but with caution, as it may adsorb planar molecules like this compound.[7] If GCB is necessary, use the minimum amount required.

2. Problem: High Matrix Effects & Poor Reproducibility (%RSD > 20%)

  • Potential Cause: Co-extraction of Matrix Components

    • Complex matrices contain compounds like pigments, sugars, and fats that can be co-extracted with the analyte.[8][9] These co-extractives can cause signal suppression or enhancement during LC-MS/MS analysis, a phenomenon known as the matrix effect, which affects accuracy and reproducibility.[10][11][12]

  • Recommended Solutions:

    • Optimize d-SPE Cleanup: The most effective way to reduce matrix effects is by removing interferences during the d-SPE step. A combination of sorbents is often required. (See Table 1).

    • Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure.[6][10][13] This helps to ensure that the calibration standards and the samples experience similar matrix-induced effects.

    • Dilution of Final Extract: Diluting the final extract with the initial mobile phase can reduce the concentration of co-extractives, thereby mitigating matrix effects.[10] However, this also lowers the analyte concentration, so ensure your instrument has sufficient sensitivity.

Experimental Protocols and Data

Optimized QuEChERS Protocol for this compound

This protocol is a generalized method based on the EN 15662 standard and should be validated for each specific matrix.

1. Sample Preparation and Homogenization:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., cereals, tea), it is crucial to add water to rehydrate the sample. Add an appropriate amount of deionized water (e.g., 8-10 mL for 5 g of a dry sample) and allow it to stand for 30 minutes before proceeding.[5][14]

2. Extraction:

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Add any internal standards at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[14]

  • Immediately cap and shake vigorously for another 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the appropriate sorbents and 150 mg of anhydrous MgSO₄. (See Table 1 for guidance on sorbent selection).

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge at a high speed (e.g., ≥10,000 g) for 5 minutes to pellet the sorbent material.

4. Final Extract Preparation:

  • Carefully transfer an aliquot of the cleaned supernatant into an autosampler vial.

  • The extract can be analyzed directly or diluted with a suitable solvent compatible with the initial mobile phase of the LC-MS/MS system.[5]

Data Presentation

Table 1: Common d-SPE Sorbents and Their Primary Function

SorbentPrimary FunctionTarget Matrix Interferences
Magnesium Sulfate (MgSO₄) Removes excess water, induces phase separation.Water
Primary Secondary Amine (PSA) Removes polar matrix components.Sugars, fatty acids, organic acids, polar pigments.[4][7][8]
C18 (Octadecyl) Removes non-polar interferences.Fats, lipids, waxes.[7][8]
Graphitized Carbon Black (GCB) Removes pigments and sterols.Chlorophyll, carotenoids, and other pigments.[8][9]

Table 2: Example Recovery Data for this compound with Different d-SPE Combinations

Note: These are representative values to illustrate the effect of sorbent selection. Actual recoveries must be determined experimentally.

Matrix TypeSpiking Level (ng/g)d-SPE CombinationExpected Recovery (%)Expected RSD (%)
High Water Content (e.g., Cucumber) 50150mg MgSO₄ + 50mg PSA85 - 105< 15
High Sugar/Acid (e.g., Orange) 50150mg MgSO₄ + 50mg PSA80 - 100< 15
High Fat Content (e.g., Avocado) 50150mg MgSO₄ + 50mg PSA + 50mg C1875 - 95< 20
High Pigment (e.g., Spinach) 50150mg MgSO₄ + 50mg PSA + 7.5mg GCB70 - 90< 20

Mandatory Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Hydration Rehydration (for dry matrices) Sample->Hydration if needed Add_ACN 2. Add Acetonitrile (10mL) Hydration->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake1 4. Shake Vigorously Add_Salts->Shake1 Centrifuge1 5. Centrifuge Shake1->Centrifuge1 Transfer 6. Transfer Supernatant (1mL) Centrifuge1->Transfer dSPE_Tube 7. Add to d-SPE Tube (MgSO4 + Sorbents) Transfer->dSPE_Tube Vortex 8. Vortex dSPE_Tube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Collect Final Extract Centrifuge2->Final_Extract Analysis 11. LC-MS/MS Analysis Final_Extract->Analysis

Caption: Standard QuEChERS experimental workflow from sample preparation to final analysis.

Troubleshooting_Workflow Start Start: Low Recovery or High RSD Observed Degradation_Check Potential Cause: Analyte Degradation? Start->Degradation_Check Check First Degradation_Solution Solution: 1. Use Buffered QuEChERS Salts (EN/AOAC). 2. Keep samples/extracts cool. 3. Analyze promptly. Degradation_Check->Degradation_Solution Yes Extraction_Check Potential Cause: Incomplete Extraction? Degradation_Check->Extraction_Check No Extraction_Solution Solution: 1. Ensure vigorous, consistent shaking. 2. Use ceramic homogenizers for tough matrices. 3. Verify sample/solvent ratios. Extraction_Check->Extraction_Solution Yes Cleanup_Check Potential Cause: Ineffective Cleanup or Analyte Loss on Sorbent? Extraction_Check->Cleanup_Check No Matrix_ID Identify Matrix Type Cleanup_Check->Matrix_ID Yes Fatty High-Fat? Matrix_ID->Fatty Pigmented High-Pigment? Matrix_ID->Pigmented Fatty_Solution Solution: Add C18 to d-SPE tube. Fatty->Fatty_Solution Yes General_Cleanup Solution: Optimize PSA/MgSO4 amounts. Fatty->General_Cleanup No Pigmented_Solution Solution: Add minimal amount of GCB. (Caution: may bind analyte) Pigmented->Pigmented_Solution Yes Pigmented->General_Cleanup No

Caption: Troubleshooting decision tree for low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS salt formulation (e.g., Original, AOAC, EN) is best for this compound? A1: For this compound, it is highly recommended to use a buffered salt formulation, such as the AOAC 2007.01 (acetate-buffered) or EN 15662 (citrate-buffered) methods.[4] The buffering capacity helps to maintain a stable pH, which is critical for minimizing the degradation of pH-sensitive pesticides like organophosphates.[1]

Q2: What is the best d-SPE sorbent combination for this compound? A2: The ideal sorbent combination depends entirely on the sample matrix. A universal starting point for many fruits and vegetables is a combination of PSA (to remove organic acids and sugars) and anhydrous MgSO₄ (to remove water).[4] For matrices with high fat content (e.g., nuts, avocado), add C18.[7] For highly pigmented samples (e.g., spinach, kale), a small amount of GCB may be required, but its use should be validated carefully to ensure it does not adsorb this compound.[7]

Q3: How should I handle very complex matrices like herbs, tea, or spices? A3: These are typically low-water, high-pigment matrices. The key steps are:

  • Rehydration: Add purified water to the sample and let it sit for at least 30 minutes before adding acetonitrile.[5] This is critical for achieving efficient extraction.

  • Cleanup: These matrices often require a more robust cleanup. A combination of PSA, C18, and a minimal amount of GCB might be necessary. It is essential to run recovery experiments to find the optimal balance that removes interferences without sacrificing the analyte.

Q4: Why is acetonitrile the most commonly recommended extraction solvent? A4: Acetonitrile is preferred for several reasons.[7] It has a broad analyte extraction range and, upon the addition of salts, it readily separates from the aqueous layer of the sample, forming a distinct upper phase that is easy to collect.[7] It also co-extracts fewer non-polar interferences like lipids compared to other solvents such as ethyl acetate.[7]

Q5: What is the stability of this compound in the final acetonitrile extract? A5: While the final extract is generally stable for a short period, especially when stored under refrigeration, it is best practice to analyze the samples as soon as possible after preparation. Organophosphate pesticides can degrade over time, even in the final extract. If immediate analysis is not possible, store the extracts at low temperatures (e.g., < 4°C) and protected from light.

References

Technical Support Center: Enhancing Oxydemeton-methyl Detection in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Oxydemeton-methyl detection in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in water samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the determination of this compound and other polar organophosphorus pesticides in water.[1][2][3] This technique offers low detection limits, often in the nanogram per liter (ng/L) range, and high specificity, which is crucial for complex matrices like environmental water samples.

Q2: What are the typical precursor and product ions for this compound detection by LC-MS/MS?

A2: For positive electrospray ionization (ESI+) mode, the typical precursor ion for this compound is m/z 247. Common product ions for quantification and qualification are m/z 169 and 109.[4]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5][6] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[5][6] In water analysis, dissolved organic matter and inorganic salts are common sources of matrix effects.

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) with appropriate cartridges (e.g., C18) to clean up the sample and remove interfering substances.[1][2]

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to your samples to compensate for matrix effects.[7]

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for signal variations.[3]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]

Q5: My recovery of this compound during solid-phase extraction (SPE) is low. What are the possible causes and solutions?

A5: Low recovery during SPE can be due to several factors. Please refer to the detailed troubleshooting guide below for a step-by-step approach to address this issue.

Troubleshooting Guides

Issue 1: Low Sensitivity or No Detectable Peak for this compound

This guide helps you troubleshoot experiments where the sensitivity for this compound is lower than expected or when no peak is detected.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal LC-MS/MS Parameters Verify the precursor and product ions (m/z 247 -> 169, 109) and collision energy.[4] Ensure the mass spectrometer is properly calibrated.Correct parameters will maximize signal intensity.
Poor Ionization Check the pH of the mobile phase. For ESI+, a slightly acidic mobile phase can improve protonation and signal intensity.Optimal mobile phase pH will enhance ionization efficiency.
Sample Degradation This compound can degrade, especially at high pH. Ensure samples are stored properly (e.g., refrigerated) and analyzed promptly.[8]Proper sample handling will prevent analyte loss.
Inefficient Extraction or Clean-up Review your SPE protocol. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate. See the detailed SPE protocol below.An optimized SPE protocol will improve analyte recovery.
Matrix Suppression Prepare a post-extraction spiked sample and compare the signal to a standard in a pure solvent. A significantly lower signal in the spiked sample indicates matrix suppression. Implement strategies to minimize matrix effects as described in the FAQs.Reduced matrix suppression will lead to a stronger analyte signal.
Issue 2: Poor Peak Shape

This guide addresses issues related to distorted or broad peaks for this compound in your chromatogram.

Potential Cause Troubleshooting Step Expected Outcome
Column Overloading Inject a smaller volume of the sample extract.Sharper, more symmetrical peaks.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be similar in composition to the initial mobile phase to avoid peak distortion.Improved peak shape, especially for early eluting compounds.
Column Contamination Flush the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column.Restoration of sharp peaks and consistent retention times.
Secondary Interactions Ensure the mobile phase pH is appropriate to prevent unwanted interactions between the analyte and the stationary phase.Symmetrical peak shape.

Quantitative Data Summary

The following tables summarize the performance of various methods for the detection of this compound and other organophosphate pesticides.

Table 1: LC-MS/MS Method Performance for this compound Detection

Parameter Value Matrix Reference
Limit of Detection (LOD)1 ng/gBlood[1][2]
Limit of Quantification (LOQ)0.01 mg/kgAgricultural Products[4]
Recovery78-113%Air Sampling Matrices[3]

Table 2: Comparison of Different Extraction Methods for Organophosphate Metabolites

Extraction Method Recovery Rate Repeatability (RSD) Reference
Liquid-Liquid Extraction (LLE)93-102%0.62-5.46%[9]
Solid-Phase Extraction (SPE)70-120%< 13.7%[10]

Experimental Protocols

Detailed Protocol for Sensitive LC-MS/MS Detection of this compound in Water

This protocol outlines a method for achieving high sensitivity in the detection of this compound in water samples.

1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes with 5 mL of ethyl acetate or another suitable organic solvent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 247

    • Product Ions: m/z 169 (quantifier), m/z 109 (qualifier)

    • Optimize collision energy for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (C18) Filtration->SPE Elution 4. Elution SPE->Elution Concentration 5. Evaporation & Reconstitution Elution->Concentration LC_Separation 6. LC Separation Concentration->LC_Separation MSMS_Detection 7. MS/MS Detection LC_Separation->MSMS_Detection Quantification 8. Quantification MSMS_Detection->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Low_Sensitivity Start Low Sensitivity Detected Check_MS_Params Check MS/MS Parameters (Ions, Collision Energy) Start->Check_MS_Params Check_MS_Params->Start No, Correct & Re-run Params_OK Parameters Correct Check_MS_Params->Params_OK Yes Optimize_LC Optimize LC Conditions (Mobile Phase, Gradient) Optimize_LC->Start No, Optimize & Re-run LC_OK LC Optimized Optimize_LC->LC_OK Yes Review_SPE Review SPE Protocol (Conditioning, Elution) Review_SPE->Start No, Revise & Re-run SPE_OK SPE Protocol Validated Review_SPE->SPE_OK Yes Investigate_Matrix Investigate Matrix Effects Investigate_Matrix->Start No, Implement Mitigation & Re-run Matrix_Addressed Matrix Effects Mitigated Investigate_Matrix->Matrix_Addressed Yes Params_OK->Optimize_LC LC_OK->Review_SPE SPE_OK->Investigate_Matrix

Caption: Troubleshooting flowchart for low sensitivity issues.

References

Technical Support Center: Overcoming Peak Tailing in Gas Chromatography of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of Oxydemeton-methyl.

Troubleshooting Guide: Question-and-Answer Format

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

A1: Peak tailing for this compound in GC is primarily caused by secondary interactions of the analyte with active sites within the chromatographic system. Due to its polar sulfoxide group, this compound is prone to interacting with acidic silanol groups present on glass surfaces (liner, column) and metal surfaces in the injection port.[1] Other potential causes include:

  • Thermal Degradation: this compound can be thermally labile, and excessive temperatures in the injection port can cause it to break down, leading to broader, tailing peaks or the appearance of degradation product peaks.[1]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can cause turbulence in the gas flow, leading to peak distortion.

  • Sub-optimal Chromatographic Conditions: Incorrect inlet temperature, carrier gas flow rate, or a mismatched stationary phase can all contribute to poor peak shape.

Q2: How can I systematically troubleshoot the peak tailing of my this compound analysis?

A2: A logical troubleshooting workflow can help pinpoint the source of the issue. The following diagram outlines a recommended approach:

This compound Peak Tailing Troubleshooting Troubleshooting Workflow for this compound Peak Tailing start Start: this compound Peak Tailing Observed check_system Inject Inert Compound (e.g., Alkane) Does it also tail? start->check_system system_issue Physical System Issue check_system->system_issue Yes chemical_issue Chemical Interaction / Degradation Issue check_system->chemical_issue No col_install Check Column Installation: - Proper cut - Correct insertion depth system_issue->col_install inlet_maintenance Perform Inlet Maintenance: - Replace liner & septum - Clean inlet body chemical_issue->inlet_maintenance leak_check Perform Leak Check col_install->leak_check end_bad Issue Persists: Contact Technical Support col_install->end_bad end_good Peak Shape Improved leak_check->end_good leak_check->end_bad liner_choice Evaluate Liner: - Use a deactivated liner - Consider liner with deactivated wool inlet_maintenance->liner_choice inlet_maintenance->end_bad temp_optimization Optimize Temperatures: - Lower inlet temperature in increments - Optimize oven program liner_choice->temp_optimization liner_choice->end_bad column_maintenance Perform Column Maintenance: - Trim 10-20 cm from column inlet temp_optimization->column_maintenance temp_optimization->end_bad column_choice Evaluate Column: - Ensure appropriate stationary phase (e.g., 5% phenyl) - Consider a new, highly inert column column_maintenance->column_choice column_maintenance->end_bad column_choice->end_good column_choice->end_bad

A systematic approach to troubleshooting peak tailing.

Q3: What type of GC inlet liner is recommended for this compound analysis?

A3: For active and thermally labile compounds like organophosphorus pesticides, a deactivated inlet liner is crucial.[1] Consider the following options:

  • Deactivated Single Taper Liner with Deactivated Glass Wool: The glass wool provides a large surface area for sample vaporization, which can improve reproducibility. It also acts as a trap for non-volatile matrix components, protecting the column. The deactivation of both the liner and the wool is critical to prevent analyte interaction.

  • Deactivated Fritted Liner: This is an alternative to a wool-packed liner and can offer a highly inert surface for vaporization while trapping non-volatile residues. Some studies suggest fritted liners may offer a longer lifetime compared to wool-packed liners when analyzing complex matrices.

Q4: How do I optimize the inlet temperature to prevent thermal degradation of this compound?

A4: The optimal inlet temperature is a balance between ensuring complete and rapid vaporization of this compound and minimizing its thermal breakdown. A good starting point is 250 °C . To optimize this, perform a temperature study by injecting a standard at various inlet temperatures (e.g., 220 °C, 240 °C, 260 °C, 280 °C) while keeping other parameters constant. Monitor the peak area and shape. A decrease in peak area and the appearance of new, earlier eluting peaks at higher temperatures can indicate thermal degradation. Choose the temperature that provides the best peak shape and response without evidence of degradation.

Frequently Asked Questions (FAQs)

Q: What type of GC column is suitable for this compound analysis?

A: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) , is a common and effective choice for the analysis of many organophosphorus pesticides, including this compound. These columns offer good selectivity and thermal stability. For particularly challenging separations or when analyzing very low concentrations, a highly inert version of these columns is recommended.

Q: Can derivatization be used to improve the peak shape of this compound?

A: While derivatization is a common strategy to improve the chromatographic behavior of polar compounds, it is not a routine practice for the analysis of this compound. This is likely because the primary analytical challenges (thermal lability and active site interactions) are often better addressed by optimizing the GC system's inertness and operating conditions. Derivatization can add complexity and potential sources of error to the analytical method.

Q: My peak tailing issue persists even after performing inlet and column maintenance. What else can I check?

A: If routine maintenance does not resolve the issue, consider the following:

  • Carrier Gas Purity: Ensure high-purity carrier gas is used and that gas traps for moisture and oxygen are functioning correctly. Oxygen and moisture can degrade the stationary phase and create active sites.

  • Sample Solvent: The choice of solvent can sometimes affect peak shape. Ensure your this compound standard and samples are dissolved in a high-purity solvent that is compatible with your stationary phase.

  • Column Age and Condition: Over time, even with regular maintenance, a column will degrade. If the column is old or has been subjected to many injections of complex matrices, it may need to be replaced.

Experimental Protocols

Recommended GC-NPD Method for this compound

This method is adapted from a study on pesticide residues in tomatoes.

Parameter Condition
Gas Chromatograph Shimadzu 2010 (or equivalent)
Detector Nitrogen-Phosphorus Detector (NPD)
Column CB-5 Capillary Column (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 280 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 20 °C/min to 280 °C, hold for 5 min
Injection Mode Splitless

Source: Adapted from a study on Diazinon and this compound residues in tomatoes.[2]

General GC-MS/MS Parameters for Multi-Residue Pesticide Analysis (including Organophosphates)

While a specific full method for only this compound is not detailed, the following parameters are typical for multi-residue pesticide analysis and can be used as a starting point for method development.

Parameter Condition
Gas Chromatograph Agilent 8890 GC (or equivalent)
Mass Spectrometer Agilent 7000D Triple Quadrupole MS (or equivalent)
Column HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm)
Inlet Multimode Inlet (MMI)
Injection Mode Hot Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program Varies depending on the full analyte list, but a typical starting point is 70°C, ramping to ~300°C.
Carrier Gas Helium
Ion Source Temp. 230 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for this compound would need to be determined.

Data Presentation

The following table summarizes key GC parameters from a published method for this compound analysis.

ParameterGC-NPD Method
Column Type CB-5 (5% Phenyl-methylpolysiloxane)
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Injector Temperature 280 °C
Detector Temperature 300 °C
Initial Oven Temperature 100 °C (hold 2 min)
Oven Ramp Rate 20 °C/min
Final Oven Temperature 280 °C (hold 5 min)
Data from Ganjeizadeh Rohani et al. (2017).[2]

Visualizations

Chemical structure of this compound.

References

Reducing ion suppression in the analysis of Oxydemeton-methyl metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of Oxydemeton-methyl and its metabolites by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its primary metabolite, demeton-S-methylsulfon.

Q1: Why is the signal intensity of my this compound metabolites unexpectedly low or inconsistent?

A classic sign of ion suppression is a significantly lower analyte signal in matrix samples compared to neat solutions, leading to poor sensitivity and reproducibility.[1] This occurs when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source.[2][3]

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Post-Column Infusion: Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

    • Matrix Effect Calculation: Compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. A significant difference indicates a matrix effect. The following formula can be used:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

      • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Review Your Extraction Method: For complex matrices like agricultural products or biological tissues, a simple protein precipitation or dilution may be insufficient. Consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences. For this compound, a C18 cartridge is commonly used.

    • QuEChERS: This method is widely used for pesticide residue analysis in food matrices and involves a salting-out extraction followed by dispersive SPE (d-SPE) cleanup. The choice of d-SPE sorbent is critical and may need optimization for your specific matrix.

  • Improve Chromatographic Separation:

    • Adjust Gradient Profile: Modify the mobile phase gradient to better separate the analytes from the matrix interferences. Often, ion suppression is most severe at the beginning and end of a chromatographic run where many matrix components elute.

    • Consider a Different Column: For organophosphate pesticides like this compound, interactions with the metal surfaces of standard stainless steel columns can cause peak tailing and signal suppression. Using a metal-free or PEEK-lined column can significantly improve analyte signal and peak shape.[2]

  • Evaluate Ionization Source:

    • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from matrix effects compared to Electrospray Ionization (ESI), especially for less polar compounds.[4] If your instrumentation allows, testing your samples with an APCI source is recommended.

  • Dilute the Sample: If sensitivity is not a limiting factor, diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5]

Q2: My recovery of this compound is poor. What are the likely causes and solutions?

Poor recovery can be due to inefficient extraction, degradation of the analyte during sample processing, or losses during cleanup steps.

Troubleshooting Steps:

  • Extraction Efficiency:

    • Solvent Choice: Ensure the extraction solvent is appropriate for the polarity of this compound and its metabolites. Acetonitrile is a common and effective choice for QuEChERS-based methods.

    • Homogenization: Thorough homogenization of the sample is crucial for effective extraction.

  • Analyte Stability:

    • pH Control: this compound can be susceptible to degradation under certain pH conditions. Buffering the extraction, as is done in some QuEChERS protocols, can improve stability.

    • Temperature: Avoid excessive heat during solvent evaporation steps.

  • Cleanup Step Optimization:

    • SPE Elution: Ensure the elution solvent in your SPE protocol is strong enough to fully recover the analytes from the sorbent.

    • d-SPE Sorbent Selection: In QuEChERS, the d-SPE sorbent combination should be optimized to remove interferences without retaining the analytes of interest. For example, PSA (primary secondary amine) is used to remove organic acids and sugars, while C18 can remove nonpolar interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation methods to reduce ion suppression for this compound analysis?

The two most common and effective methods are Solid-Phase Extraction (SPE) and the QuEChERS protocol.

  • Solid-Phase Extraction (SPE): Typically uses C18 cartridges and is very effective for cleaning up complex biological samples like blood and tissue. It provides good recovery and reduces interfering peaks.[6]

  • QuEChERS: A widely adopted method for pesticide residue analysis in agricultural products. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE (d-SPE). Different versions of the QuEChERS method exist (e.g., original, AOAC, EN) which use different buffering systems. The choice of d-SPE sorbents (e.g., PSA, C18, GCB) is crucial for effective cleanup of specific matrices.

Q2: Which ionization technique, ESI or APCI, is better for the analysis of this compound metabolites?

While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression, particularly in complex matrices.[4] If significant ion suppression is observed with ESI, it is advisable to test APCI if the instrumentation is available.

Q3: How can I compensate for ion suppression if I cannot completely eliminate it?

  • Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience similar levels of ion suppression, leading to more accurate quantification.

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., this compound-d6) is the most robust method for correcting for both matrix effects and variability in extraction recovery. The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing similar ion suppression.

Q4: What are typical recovery and matrix effect values I should expect for this compound analysis?

The following tables summarize expected performance data based on multi-residue pesticide analysis methods. Actual values will depend on the specific matrix, method, and instrumentation.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Pesticide Residue Analysis

ParameterQuEChERS with d-SPESolid-Phase Extraction (SPE)
Throughput HighModerate
Solvent Consumption LowModerate to High
Cost per Sample LowModerate
Cleanup Efficiency Good, but can be matrix-dependentExcellent
Typical Analytes Broad range of pesticides in foodTargeted compounds in complex matrices
Common Application Multi-residue screening in agricultural productsBioanalysis, environmental analysis

Table 2: Representative Recovery and Matrix Effect Data for Organophosphate Pesticides in Various Matrices

MatrixSample Preparation MethodAnalyteAverage Recovery (%)Matrix Effect (%)
Apples QuEChERS with d-SPEOrganophosphates (general)94-99< ±20
Korean Cabbage QuEChERS with d-SPEOrganophosphates (general)94-99< ±20
Human Blood SPE (C18)This compound90.2 - 116.7Not explicitly reported, but chromatograms were free of interfering peaks.[6]
Tomato Modified QuEChERSMultiple Pesticides> 70< ±20
Pepper QuEChERSMultiple Pesticides70 - 120Significant suppression observed, requiring matrix-matched standards.[7]

Note: Data is often presented for a class of pesticides. Specific recovery and matrix effects for this compound and its metabolites should be determined during method validation for the specific matrix of interest.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Agricultural Products (General Protocol)

This protocol is a general guideline and should be optimized and validated for the specific matrix.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If used, add an appropriate internal standard.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and a buffering agent like sodium citrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The d-SPE tube should contain the appropriate sorbents for the matrix (e.g., PSA and magnesium sulfate for general cleanup; C18 may be added for fatty matrices, and GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract may be analyzed directly or after dilution with an appropriate solvent.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Metabolites in Biological Samples

This protocol is adapted from a method for the analysis of this compound and its metabolite in blood and tissue.[6]

  • Sample Pre-treatment:

    • To 2 g of homogenized sample (e.g., blood, tissue), add 6 mL of 0.15M phosphate buffer (pH 6.0).

    • Homogenize and centrifuge at 5000 rpm for 10 minutes.

    • Use the supernatant for the extraction.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (500 mg) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with two 3 mL portions of water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with two 3 mL portions of acetone.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Ion_Suppression_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Compensation Strategies cluster_3 Outcome start Low/Inconsistent Analyte Signal check_suppression Is it Ion Suppression? start->check_suppression sample_prep Optimize Sample Preparation (SPE, QuEChERS) check_suppression->sample_prep Yes other_issues Investigate Other Issues (e.g., instrument performance, standard stability) check_suppression->other_issues No chromatography Improve Chromatographic Separation sample_prep->chromatography ionization Change Ionization Source (e.g., to APCI) chromatography->ionization dilution Dilute Sample ionization->dilution matrix_match Use Matrix-Matched Calibration dilution->matrix_match internal_std Use Isotope-Labeled Internal Standard matrix_match->internal_std end Accurate & Reliable Quantification internal_std->end

Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Collection & Homogenization extraction Extraction (e.g., Acetonitrile for QuEChERS) sample_collection->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup injection LC Injection cleanup->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI or APCI) separation->ionization detection MS/MS Detection ionization->detection quantification Quantification detection->quantification

References

Technical Support Center: Method Development for Oxydemeton-methyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Oxydemeton-methyl and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of concern when analyzing this compound?

A1: For this compound, the primary compounds of interest that are often analyzed simultaneously and can be considered positional isomers related to the oxidation state of the sulfur atom are:

  • Demeton-S-methyl: The precursor to this compound.

  • This compound: The target analyte, which is the sulfoxide of demeton-S-methyl.[1]

  • Demeton-S-methylsulfone: The further oxidation product of this compound.

These three compounds have very similar structures, which can present a challenge for chromatographic separation.

Q2: Does this compound have chiral isomers?

A2: this compound itself does not possess a chiral center.[1] However, chirality is a common feature in many other organophosphate pesticides, where the phosphorus or a carbon atom can be a chiral center.[2][3] If your sample contains a racemic mixture of other organophosphates, a specialized chiral separation method may be required.

Q3: What are the recommended analytical techniques for separating this compound from its related compounds?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

  • HPLC coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of demeton-S-methyl, this compound, and demeton-S-methylsulfone.[4][5][6][7]

  • GC can also be used, but it's important to be aware that this compound is thermally labile and can decompose during analysis.[8] Some GC methods involve an oxidation step to convert all related compounds to the more stable demeton-S-methylsulfone before analysis.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor resolution/Co-elution of this compound and demeton-S-methyl Mobile phase composition is not optimal.Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[10][11][12]
Incorrect stationary phase.A C18 column is commonly used and often effective.[4][13] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Peak Tailing for all analytes Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure proper sample cleanup to minimize matrix effects.
Dead volume in the HPLC system.Check all fittings and tubing for proper connections. Use tubing with the smallest possible inner diameter and length.
Peak Fronting Sample overload.Reduce the injection volume or the concentration of the sample.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Split Peaks Partially blocked column frit.Reverse-flush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column.[14]
Sample solvent incompatibility with the mobile phase.Ensure the sample solvent is miscible with the mobile phase.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections, especially for gradient methods.
Fluctuations in mobile phase composition or flow rate.Check the pump for leaks and ensure proper solvent mixing. Degas the mobile phase to prevent bubble formation.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Example HPLC Method Parameters for Separation of this compound and Related Compounds

ParameterCondition
Column C18 (e.g., 2.1 mm x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection ESI-MS/MS in positive ion mode

Table 2: Typical Retention Times and MS/MS Transitions

CompoundExpected Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound~ 5.0[15]247169, 109[15]
Demeton-S-methyl~ 8.0[15]23188, 61
Demeton-S-methylsulfone~ 4.5263185, 125

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Agricultural Products

This protocol is based on a typical QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Homogenize a 10 g sample of the agricultural product.

  • Extraction:

    • To the homogenized sample, add 10 mL of water and 10 mL of acetonitrile.

    • Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS injection.

Protocol 2: HPLC Method for the Separation of this compound and its Related Compounds
  • Instrument: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a mass spectrometer detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-12 min: Linear ramp to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitor the MS/MS transitions specified in Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Agricultural Product Sample homogenize Homogenization sample->homogenize 10g extraction QuEChERS Extraction homogenize->extraction Acetonitrile & Salts cleanup Dispersive SPE Cleanup extraction->cleanup Supernatant filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition & Analysis ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention Time? peak_shape->retention No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting split Split peak_shape->split resolution Poor Resolution? retention->resolution No check_equilibration Verify Column Equilibration retention->check_equilibration Yes optimize_mobile_phase Optimize Mobile Phase Gradient/Composition resolution->optimize_mobile_phase Yes check_column Check Column Health & System Plumbing tailing->check_column check_sample Check Sample Prep & Injection fronting->check_sample split->check_column check_mobile_phase Check Mobile Phase & Pump check_equilibration->check_mobile_phase check_temp Check Column Temperature check_mobile_phase->check_temp change_column Change Stationary Phase optimize_mobile_phase->change_column

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Stability of Oxydemeton-methyl Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the stability and accuracy of Oxydemeton-methyl analytical standards in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows a peak for my this compound standard, but also a significant secondary peak. What could be the cause?

A1: This is a common issue often resulting from the degradation of this compound. The most likely cause is the oxidation of the sulfoxide group in this compound to form Demeton-S-methylsulfone (ODM sulfone).[1] This is a primary degradation pathway. Another possibility, especially if your mobile phase or sample diluent is alkaline, is hydrolysis.[2]

  • Troubleshooting Steps:

    • Confirm Peak Identity: If using mass spectrometry (MS), confirm the mass of the secondary peak. The mass of ODM sulfone will be higher than this compound due to the additional oxygen atom.

    • Check Solvent/Buffer pH: Ensure all solvents and buffers used for sample preparation and mobile phases are neutral or slightly acidic. This compound degrades rapidly in alkaline conditions.[2]

    • Review Storage Conditions: Verify that your stock and working standards are stored at the recommended temperature (typically 2-8°C or frozen) and protected from light.

    • Prepare Fresh Standards: If degradation is suspected, prepare a fresh working standard from your stock solution and re-analyze.

Q2: What are the optimal storage conditions for this compound stock and working solutions?

A2: For long-term stability, solid analytical standards and stock solutions in an anhydrous organic solvent (e.g., acetonitrile, methanol) should be stored in tightly sealed containers at 2-8°C or, for extended periods, frozen (<-10°C).[3] Working solutions, especially if aqueous, should be prepared fresh daily. Studies have shown that residues are stable in frozen commodities for over 800 days, indicating good stability at low temperatures.[4]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: this compound is highly susceptible to hydrolysis in alkaline (high pH) environments.[2] Its stability significantly decreases as the pH rises above 7. In acidic to neutral conditions, hydrolysis is much slower.[4] For experiments involving aqueous buffers, it is critical to maintain a pH below 7 to minimize degradation.

Q4: I suspect my analytical standard has degraded over time. How can I perform a quick check?

A4: The most straightforward method is to compare the chromatographic profile of your current (aged) standard against a newly prepared standard from a certified reference material. Analyze both under identical conditions. A significant decrease in the main peak area and/or the appearance of new peaks (like ODM sulfone) in the aged standard is a strong indicator of degradation. Many analytical procedures intentionally oxidize the sample with an agent like potassium permanganate to convert all related residues to ODM sulfone for consistent quantification.[4] Comparing the sulfone peak area before and after oxidation can also help assess the initial sample's integrity.

Q5: What are the primary degradation products of this compound I should look for?

A5: The two main degradation products formed under typical analytical and environmental conditions are:

  • Demeton-S-methylsulfone (ODM sulfone): Formed through the oxidation of the sulfoxide group.[1] This is a very common transformation product.

  • Hydrolysis Products: Formed by the cleavage of the phosphate ester bond, which is accelerated under basic conditions.[2][4] This pathway breaks the molecule into smaller, more polar compounds.

Quantitative Stability Data

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis half-life in sterile aqueous buffer solutions.[4]

pHTemperature (°C)Half-Life (days)
52593.7
72539.6
9252.5
54021.7
7407.5
940<1

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of an this compound standard by subjecting it to acid, base, oxidative, thermal, and photolytic stress.

2. Materials:

  • This compound certified reference material

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC or LC-MS/MS system with a suitable C18 column

3. Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Prepare a working solution by diluting the stock solution to 100 µg/mL with a 50:50 mixture of acetonitrile and water.

4. Stress Conditions (Perform in triplicate):

  • Control: Store the working solution at 2-8°C, protected from light.

  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 2 mL of the working solution in a sealed vial and incubate in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Place 2 mL of the working solution in a transparent vial and expose it to direct sunlight or a photostability chamber for 7 days. Keep a control sample wrapped in aluminum foil at the same temperature.

5. Analysis:

  • Analyze all samples (control, stressed, and neutralized) by HPLC-UV or LC-MS/MS.

  • Monitor the peak area of the parent this compound peak and identify any new peaks that appear.

  • Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the control sample.

Visualizations

Degradation Pathway of this compound

The primary degradation pathways for this compound involve oxidation of the thioether group and hydrolysis of the phosphate ester linkage.

Degradation_Pathway cluster_main Degradation Pathways ODM This compound (Sulfoxide) Sulfone Demeton-S-methylsulfone (ODM Sulfone) ODM->Sulfone Oxidation Hydrolysis Hydrolysis Products (e.g., Dimethyl Phosphate) ODM->Hydrolysis Hydrolysis (Base-catalyzed)

Caption: Chemical degradation pathways of this compound.

Experimental Workflow for Stability Testing

A structured workflow is crucial for obtaining reliable data from forced degradation studies.

Workflow start Prepare Standard (100 µg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample (Stored at 2-8°C) start->control neutralize Neutralize / Dilute Samples (As Required) stress->neutralize analyze Analyze All Samples (HPLC or LC-MS/MS) control->analyze neutralize->analyze compare Compare Results to Control (Calculate % Degradation) analyze->compare

References

Minimizing analyte loss during sample cleanup for Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Oxydemeton-methyl during sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound loss during sample preparation?

A1: The primary causes of this compound loss during sample preparation include:

  • pH-dependent degradation: this compound is susceptible to hydrolysis, especially under alkaline conditions.[1][2] Its half-life is significantly shorter at pH 9 (2 days) compared to pH 7 (46 days) and pH 4 (107 days).[1]

  • Oxidation: The thioether group in this compound can be oxidized to its sulfone metabolite, demeton-S-methylsulfon, during sample processing and storage.[3][4]

  • Adsorption onto sorbents: During solid-phase extraction (SPE) or QuEChERS cleanup, the analyte can be lost due to irreversible adsorption onto the sorbent material. The choice of sorbent is critical to minimize this loss.

  • Co-elution with matrix components: In complex matrices, incomplete removal of interfering compounds can lead to ion suppression or enhancement in the analytical instrument, resulting in inaccurate quantification.

Q2: Which sample cleanup technique is most suitable for this compound analysis?

A2: The choice of cleanup technique depends on the sample matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and effective method for various food and agricultural samples.[5] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.

  • Solid-Phase Extraction (SPE) is a versatile technique that can be tailored for different matrices, including biological samples like blood and tissue.[6] C18 cartridges are commonly used for the extraction of this compound.[6]

  • Liquid-Liquid Extraction (LLE) is a classical technique that can be effective, but may be more labor-intensive and prone to emulsion formation, which can lead to analyte loss.

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To prevent degradation:

  • Control pH: Maintain a slightly acidic to neutral pH (around pH 4-7) throughout the extraction and cleanup process to minimize hydrolysis.[1] Buffered QuEChERS methods are available for this purpose.

  • Use of Antioxidants: For some organophosphate pesticides, the addition of antioxidants to the extraction solvent has been shown to improve stability.

  • Temperature Control: Perform extraction and solvent evaporation steps at low temperatures to reduce the rate of degradation.

  • Minimize Storage Time: Analyze extracts as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -20°C) in the dark.

Q4: What are the key metabolites of this compound to consider during analysis?

A4: The primary metabolite of concern is demeton-S-methylsulfon, which is formed by the oxidation of this compound.[3][4] Some analytical methods are designed to quantify both the parent compound and this metabolite. This compound itself is a metabolite of demeton-S-methyl.[7]

Troubleshooting Guide: Minimizing this compound Loss

This guide addresses common issues encountered during the sample cleanup of this compound.

Issue Potential Cause Recommended Solution
Low Recovery of this compound pH-induced Degradation: The sample or extraction solvent is alkaline, leading to hydrolysis.- Use a buffered QuEChERS method or adjust the sample pH to be slightly acidic (pH 4-6) before extraction.[1] - Avoid using basic sorbents in SPE.
Oxidation: The analyte is degrading to its sulfone metabolite.- Consider adding antioxidants to the extraction solvent. - Work at reduced temperatures and protect samples from light.
Adsorption to Sorbent: The chosen dSPE sorbent in QuEChERS or the SPE cartridge is too retentive for this compound.- For QuEChERS, PSA (Primary Secondary Amine) is generally a good choice for removing organic acids and sugars without significant loss of many pesticides.[8][9][10] - For fatty matrices, a combination of PSA and C18 may be necessary.[8][9] - Avoid Graphitized Carbon Black (GCB) if possible, as it can adsorb planar molecules, and while this compound is not planar, some losses may occur.[8] - For SPE, C18 cartridges have been shown to be effective for biological samples.[6]
Incomplete Elution from SPE Cartridge: The elution solvent is not strong enough to desorb the analyte completely.- Optimize the elution solvent. A mixture of polar and non-polar solvents may be required. - Ensure the cartridge does not dry out before the elution step.
Poor Reproducibility Inconsistent pH: Variation in sample pH leads to variable degradation rates.- Consistently buffer or adjust the pH of all samples and standards.
Matrix Effects: Co-extracted matrix components are interfering with the analysis.- Improve the cleanup step by using a combination of dSPE sorbents (e.g., PSA and C18).[8][9] - Use matrix-matched standards for calibration to compensate for matrix effects.
Emulsion Formation in LLE: Difficulty in separating the aqueous and organic layers.- Centrifuge the sample to break the emulsion. - Add salt to the aqueous phase to increase its polarity. - Use a different organic solvent.
Presence of Interfering Peaks Inadequate Cleanup: The cleanup step is not effectively removing matrix components.- Increase the amount of dSPE sorbent. - Use a combination of sorbents (e.g., PSA for acidic interferences, C18 for non-polar interferences, and GCB for pigments).[8][9] - For highly complex matrices, a cartridge SPE cleanup following QuEChERS extraction may be necessary.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and may need to be optimized for specific matrices.

a. Extraction

  • Homogenize 10-15 g of the sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (containing 1% acetic acid for pH-sensitive compounds like this compound).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube containing the dSPE sorbent.

    • For general purpose: 150 mg PSA and 900 mg MgSO₄.

    • For fatty matrices: 150 mg PSA, 150 mg C18, and 900 mg MgSO₄.

    • For pigmented samples: 150 mg PSA, 150 mg GCB, and 900 mg MgSO₄ (use GCB with caution due to potential analyte loss).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Method for Biological Samples

This protocol is based on a method for the determination of this compound in blood and tissue.[6]

  • Sample Pre-treatment: Homogenize the tissue sample. For blood samples, use as is.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute the this compound and its metabolite with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Homogenize the sample and adjust the pH to be slightly acidic (pH 4-6).

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample in a separatory funnel.

  • Shaking: Shake the funnel vigorously, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Collection: Collect the organic layer. Repeat the extraction process on the aqueous layer for better recovery.

  • Drying and Concentration: Dry the combined organic extracts with anhydrous sodium sulfate and then concentrate the extract by evaporation.

Data Presentation

Table 1: Comparison of dSPE Sorbents for Pesticide Recovery in QuEChERS

SorbentTarget InterferencesPotential for this compound LossGeneral Recovery for Organophosphates
PSA (Primary Secondary Amine) Organic acids, sugars, fatty acids[8][9]LowGood
C18 (Octadecyl) Non-polar interferences, fats[8][9]Low to moderateGood
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterols[8]Moderate to high for some planar pesticides, should be evaluated for this compoundVariable, can be low for some compounds
Z-Sep® Fats, lipidsLowGood

Note: Specific recovery data for this compound with each sorbent is limited in the literature and should be determined experimentally for the specific matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup Method Selection cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Biological & Complex Matrices LLE Liquid-Liquid Extraction Extraction->LLE Aqueous Samples QuECHERS QuECHERS Extraction->QuECHERS General Food Matrices QuEChERS QuEChERS (dSPE) Analysis GC-MS/MS or LC-MS/MS QuEChERS->Analysis SPE->Analysis LLE->Analysis

Caption: Experimental workflow for this compound analysis.

degradation_pathway Demeton-S-methyl Demeton-S-methyl This compound This compound Demeton-S-methyl->this compound Oxidation Demeton-S-methylsulfon Demeton-S-methylsulfon This compound->Demeton-S-methylsulfon Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (High pH)

Caption: Degradation pathway of this compound.

References

Calibration strategies for accurate quantification of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Oxydemeton-methyl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Issue 1: Poor Peak Shape and/or Low Signal Intensity in Chromatogram

Potential Cause Troubleshooting Step Expected Outcome
Analyte Degradation This compound is susceptible to degradation, especially at a pH of 9.[1] Ensure sample pH is neutral or slightly acidic during storage and extraction. Use of antioxidants like L-ascorbic acid and butylhydroxytoluene during homogenization can prevent degradation.[2] Store samples frozen. Studies have shown stability in frozen cabbage for up to 800 days.[3]Improved peak shape and signal intensity due to minimized analyte loss.
Matrix Effects Co-eluting matrix components can cause ion suppression or enhancement in LC-MS/MS analysis.[4][5][6] Implement a more effective sample clean-up procedure such as solid-phase extraction (SPE) or use matrix-matched calibration standards.[4][7][8]More accurate and reproducible quantification with reduced signal variability.
Suboptimal Instrument Conditions Review and optimize LC-MS/MS or GC-MS parameters, including column type, mobile phase composition, and mass spectrometer settings.Enhanced signal-to-noise ratio and improved peak resolution.
Improper Sample Preparation Incomplete extraction can lead to low recovery. Ensure the chosen extraction method (e.g., QuEChERS, SPE) is validated for your specific matrix.[7][8] For complex matrices, a liquid-liquid extraction followed by a clean-up step may be necessary.[2]Increased analyte recovery and a more intense signal in the chromatogram.

Issue 2: Non-linear or Inconsistent Calibration Curve

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Matrix components can interfere with the ionization of calibration standards, leading to a non-linear response.[4][5][6] Prepare calibration standards in a blank matrix extract that closely matches the samples to be analyzed (matrix-matched calibration).[4]A linear calibration curve with a high correlation coefficient (R² > 0.99).
Analyte Instability in Standard Solutions This compound may degrade in solution over time. Prepare fresh calibration standards regularly and store them at the recommended temperature (e.g., 2-8°C).[9]Consistent and reproducible calibration curves over time.
Incorrect Concentration of Standards Verify the concentration and purity of the this compound reference standard.[9] Use a certified reference material for preparing stock solutions.Accurate and reliable calibration curve reflecting the true concentration of the analyte.
Instrument Contamination Carryover from previous injections can affect the accuracy of lower concentration standards. Implement a rigorous wash cycle for the injection port and column between runs.A calibration curve that passes through or is close to the origin, with a low intercept.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the quantification of this compound.[10] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices, as this compound can be thermally labile and more suitable for LC analysis.[7][8][10]

Q2: How can I minimize matrix effects in my analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge.[4][5][6] To mitigate these effects, several strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[4] This is a highly effective method to compensate for matrix-induced signal changes.

  • Stable Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before analysis.[2][7][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q3: What are the key metabolites of this compound that I should consider in my analysis?

A3: The primary metabolite of this compound is demeton-S-methylsulfon.[3][7][8] It is often necessary to quantify both the parent compound and this metabolite for a complete residue analysis. Analytical methods have been developed for the simultaneous determination of both compounds.[2][7][8]

Q4: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?

A4: For LC-MS/MS analysis in positive electrospray ionization (ESI+) mode, the following precursor and product ions are commonly used for monitoring this compound:

  • Precursor Ion (m/z): 247.0

  • Product Ions (m/z): 169.0, 109.0[10][11]

Q5: What are the best practices for sample storage and handling to ensure the stability of this compound?

A5: this compound can degrade, so proper storage and handling are critical.

  • Storage: Samples should be stored frozen to maintain stability.[3]

  • pH: The compound is more stable in neutral to slightly acidic conditions and degrades rapidly at a pH of 9.[1]

  • Additives: The use of antioxidants during sample preparation can help prevent degradation.[2] It is also noted that thiourea solution can be added during the extraction process from agricultural products.[11]

Experimental Protocols

1. Sample Preparation using QuEChERS for Agricultural Products

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000 rpm) for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) suitable for the matrix.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Collect the supernatant for LC-MS/MS or GC-MS analysis.

2. LC-MS/MS Analysis Parameters

Parameter Setting
LC Column C18 reversed-phase column
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 247.0[10][11]
Product Ions (m/z) 169.0, 109.0[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Collection homogenize Homogenization sample->homogenize extract Extraction (e.g., QuEChERS) homogenize->extract cleanup Cleanup (d-SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data quantify Quantification data->quantify calibration Calibration Curve calibration->quantify results Results quantify->results

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Analytical Result (e.g., Low Signal, Non-linear Curve) check_stability Check Analyte Stability (pH, Storage, Degradation) start->check_stability check_matrix Investigate Matrix Effects (Ion Suppression/Enhancement) start->check_matrix check_instrument Verify Instrument Performance (Calibration, Sensitivity) start->check_instrument stability_actions Actions: - Adjust Sample pH - Use Fresh Standards - Check Storage Conditions check_stability->stability_actions Issue Found matrix_actions Actions: - Use Matrix-Matched Calibration - Improve Sample Cleanup - Dilute Sample check_matrix->matrix_actions Issue Found instrument_actions Actions: - Recalibrate Instrument - Clean Ion Source - Optimize Method Parameters check_instrument->instrument_actions Issue Found solution Accurate Quantification stability_actions->solution matrix_actions->solution instrument_actions->solution

Caption: Troubleshooting logic for this compound analysis.

References

Addressing challenges in the environmental risk assessment of Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxydemeton-methyl. Our resources are designed to address specific challenges encountered during experimental procedures related to its environmental risk assessment.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the environmental risk assessment of this compound?

A1: The primary challenges stem from its chemical instability and the presence of toxicologically significant metabolites. This compound is the sulfoxide of demeton-S-methyl and is metabolized to the more toxic demeton-S-methylsulfone.[1] Analytical methods often involve an oxidation step that converts both demeton-S-methyl and this compound to the sulfone, making it difficult to determine the concentration of each compound individually.[1] This complicates the assessment of exposure and the attribution of toxicity to the parent compound versus its metabolites. Furthermore, its high mobility in soil and potential for leaching pose a significant challenge in predicting its environmental concentrations.[2][3]

Q2: What are the primary degradation products of this compound in the environment?

A2: In the environment, this compound degrades into several products. The most significant metabolite is demeton-S-methylsulfone (ODM sulfone), which is formed through oxidation.[1][4] In soil and aquatic environments, hydrolysis can also occur, leading to the formation of sulfonic acids.[4] The degradation pathway can be influenced by environmental conditions such as pH, temperature, and microbial activity.

Q3: Is this compound likely to bioaccumulate in organisms?

A3: The potential for bioaccumulation of this compound in aquatic organisms is considered to be low. This is suggested by its estimated Bioconcentration Factor (BCF) of 3.1.

Troubleshooting Guides

Analytical challenges

Q4: My analytical results for this compound are inconsistent. What could be the cause?

A4: Inconsistent results are a common issue due to the compound's instability. Consider the following:

  • Sample Storage and Handling: this compound can degrade during storage. Ensure samples are stored frozen and processed as quickly as possible. Studies have shown that this compound and its sulfone metabolite are stable in frozen cabbage for up to 800 days.[4]

  • Extraction Efficiency: The extraction method may not be optimal for your matrix. For agricultural products, homogenization with antioxidants like L-ascorbic acid before acetone extraction can improve stability and recovery.[5][6] For soil samples, extraction with a 10% water/acetone mixture followed by partitioning with chloroform can be effective.

  • Oxidation during Analysis: As mentioned, many analytical methods intentionally oxidize this compound to its sulfone. If you need to quantify the parent compound, you must use a method that avoids this conversion, such as specific LC-MS/MS methods.[7][8][9]

Q5: I am having trouble separating this compound from its metabolites in my chromatograms.

A5: Co-elution of this compound and its metabolites is a frequent problem. To address this:

  • Optimize Chromatographic Conditions: For LC-MS/MS, carefully select the column and mobile phase to achieve better separation. A method using a nitrile reversed-phase column with a mobile phase of 3% acetonitrile in 0.01M phosphoric acid has been reported for the analysis of demeton-S-methyl-sulfoxide in plasma.[8]

  • Use Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity and can distinguish between compounds with the same retention time based on their specific precursor and product ions. For this compound, precursor ion 247 and product ions 169 and 109 can be used for quantification.[10]

Experimental design

Q6: How can I accurately assess the toxicity of this compound to aquatic organisms when it degrades in the test medium?

A6: This is a significant challenge in aquatic toxicity testing. Here are some strategies:

  • Static-Renewal or Flow-Through Systems: Instead of static tests, use static-renewal or flow-through systems to maintain a more constant concentration of the test substance.

  • Measure Concentrations: Regularly measure the concentration of this compound and its primary degradation products (like the sulfone) in the test water throughout the experiment.

  • Express Toxicity Based on Time-Weighted Average (TWA): Calculate the TWA concentration of the parent compound and metabolites to better represent the exposure and correlate it with the observed toxic effects.

Q7: My soil sorption experiment results show high variability. How can I improve the reliability of my data?

A7: High variability in soil sorption studies can be due to several factors:

  • Equilibrium Time: Ensure that the shaking time in your batch equilibrium experiment is sufficient to reach equilibrium. This can vary depending on the soil type and pesticide. It is recommended to conduct a preliminary kinetic study to determine the optimal equilibration time.

  • Soil Properties: The sorption of this compound is highly dependent on soil properties, particularly organic matter content.[11] Thoroughly characterize your soil samples (pH, organic carbon content, texture) and ensure homogeneity of the soil used in the experiment.

  • Degradation during the Experiment: this compound can degrade during the sorption experiment. To minimize this, consider using sterilized soil or keeping the experiment duration as short as possible. However, be aware that soil sterilization can alter its properties.[12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H15O4PS2[13]
Molecular Weight246.3 g/mol
Water SolubilityMiscible in any ratio[14]
Vapor Pressure3.9 x 10⁻⁵ hPa at 20°C[15]
Log Kow (Octanol-Water Partition Coefficient)-0.74
Henry's Law Constant1.62 x 10⁻¹³ atm m³/mol[16]

Table 2: Acute Toxicity of this compound

OrganismEndpointValueReference
Rat (oral)LD5048 mg/kg[16]
Rat (dermal)LD50112 mg/kg[16]
Bobwhite quail (dietary)LC50 (8-day)434 ppm
Mallard duck (dietary)LC50 (8-day)>5000 ppm
Honey bee-Moderately to highly toxic

Experimental Protocols

Protocol 1: Determination of Soil Sorption Coefficient (Kd) using Batch Equilibrium Method

This protocol is adapted from the OECD Guideline 106 for determining the adsorption/desorption of chemicals in soil.

1. Materials:

  • Test soil, air-dried and sieved (<2 mm).

  • This compound analytical standard.

  • 0.01 M CaCl₂ solution.

  • Centrifuge tubes with screw caps.

  • Shaker.

  • Centrifuge.

  • Analytical instrument (e.g., LC-MS/MS).

2. Procedure:

  • Soil Characterization: Analyze the soil for pH, organic carbon content, and texture.

  • Preliminary Test: Determine the appropriate soil-to-solution ratio and equilibration time.

  • Definitive Test:

    • Weigh a known amount of soil (e.g., 5 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 25 mL) of 0.01 M CaCl₂ solution containing different concentrations of this compound to the tubes.

    • Include control samples without the pesticide and without soil.

    • Shake the tubes at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the supernatant for the concentration of this compound.

  • Data Analysis:

    • Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.

    • Plot the sorbed concentration versus the equilibrium concentration in solution to obtain the sorption isotherm.

    • Calculate the soil sorption coefficient (Kd) from the slope of the linear isotherm.

Troubleshooting: See FAQ Q7.

Protocol 2: Cholinesterase Activity Assay

This protocol is a general method for determining cholinesterase inhibition, a key mechanism of this compound toxicity.

1. Materials:

  • Blood sample (plasma or red blood cells).

  • Phosphate buffer.

  • Acetylthiocholine iodide (substrate).

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) (Ellman's reagent).

  • Spectrophotometer.

2. Procedure:

  • Sample Preparation: Prepare hemolysate from red blood cells or use plasma directly.

  • Reaction Mixture:

    • In a cuvette, mix the sample (or a blank with buffer) with phosphate buffer and DTNB solution.

    • Incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate Reaction: Add the acetylthiocholine iodide substrate to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using the spectrophotometer. The rate of color change is proportional to the cholinesterase activity.

  • Data Analysis:

    • Calculate the cholinesterase activity based on the rate of absorbance change.

    • To determine the inhibitory effect of this compound, pre-incubate the enzyme sample with different concentrations of the pesticide before adding the substrate and measure the remaining activity.

Troubleshooting:

  • High Background Absorbance: Ensure the purity of reagents and use appropriate blanks.

  • Low Enzyme Activity: Check the storage conditions and age of the blood samples.

Mandatory Visualization

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh Released ACh_vesicle->ACh_released Exocytosis ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Nerve_Impulse Nerve Impulse ACh_receptor->Nerve_Impulse Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE ODM This compound ODM->AChE Inhibition

Caption: Cholinesterase inhibition by this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Environmental Sample (Soil, Water, Biota) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone, Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, GPC) Extraction->Cleanup Oxidation Oxidation Step (Optional, for total residue) Cleanup->Oxidation For total residue analysis Analysis_Instrument Instrumental Analysis (GC or LC-MS/MS) Cleanup->Analysis_Instrument For parent compound analysis Oxidation->Analysis_Instrument Quant_Parent Quantify this compound (Requires no oxidation) Analysis_Instrument->Quant_Parent Quant_Total Quantify Total Residue (as Sulfone) Analysis_Instrument->Quant_Total

Caption: General analytical workflow for this compound.

Risk_Assessment_Logic cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization PEC Predicted Environmental Concentration (PEC) RQ Risk Quotient (RQ) = PEC / PNEC PEC->RQ Fate_Data Environmental Fate Data (Degradation, Mobility) Fate_Data->PEC Usage_Data Pesticide Usage Data Usage_Data->Fate_Data PNEC Predicted No-Effect Concentration (PNEC) PNEC->RQ Toxicity_Data Ecotoxicity Data (LC50, EC50, NOEC) Toxicity_Data->PNEC Risk_Conclusion Conclusion on Risk RQ->Risk_Conclusion

Caption: Logic for environmental risk assessment.

References

Validation & Comparative

Navigating the Analytical Maze: An Inter-laboratory Comparison of Oxydemeton-methyl Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and analytical scientists on the performance of various methods for the detection and quantification of the pesticide Oxydemeton-methyl. This report synthesizes data from proficiency tests and peer-reviewed literature to offer a comparative overview of analytical performance, empowering laboratories to make informed decisions on methodology.

This compound, a systemic organophosphate insecticide and acaricide, has been widely used in agriculture to control sucking insects.[1][2] Its potential for toxic residues in food and environmental samples necessitates robust and reliable analytical methods for monitoring and risk assessment. This guide provides a comparative overview of analytical methods for this compound, drawing upon data from inter-laboratory proficiency tests and published research. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategies for their specific needs.

Comparative Performance of Analytical Methods

The performance of laboratories in detecting and quantifying this compound is periodically assessed through proficiency tests (PTs). These tests provide valuable insights into the capabilities of different analytical approaches in real-world scenarios. The European Union Proficiency Tests (EUPTs) for pesticide residues are a key benchmark in this regard.

The following table summarizes the performance data for this compound from various studies and reports. It is important to note that direct comparison between studies can be challenging due to variations in matrices, spiking levels, and analytical techniques employed.

ParameterMethodMatrixReported ValueSource
Minimum Required Reporting Level (MRRL) Multi-residue MethodsWheat0.01 mg/kgEUPT-CF8[3]
Minimum Required Reporting Level (MRRL) Multi-residue MethodsRice0.005 mg/kgEUPT-CF14[4]
Limit of Detection (LOD) LC-MSHuman Blood1 ng/gMusshoff et al.[5][6]
Limit of Quantification (LOQ) LC-MS/MSAgricultural Products0.01 mg/kgJapanese Agricultural Chemical Law[7]
Recovery LC-MSAgricultural Products (fortified at 0.05 µg/g)73.8% - 102.5%Ueno et al.[8][9]
Relative Standard Deviation (RSD) LC-MSAgricultural Products (fortified at 0.05 µg/g)≤ 5.7%Ueno et al.[8][9]

In a ring test involving the analysis of certified standard solutions, some variability in the reported concentrations of this compound was observed among participating laboratories. One solution showed a "questionable" value for this compound at 56 mg/L, where the acceptable range was 40-60 mg/L.[10] This highlights the importance of using certified reference materials for calibration and quality control.

Experimental Protocols: A Closer Look

The successful analysis of this compound relies on a well-defined experimental workflow, encompassing sample preparation, extraction, clean-up, and instrumental analysis. While specific protocols may vary depending on the matrix and the analytical instrument used, a general workflow can be outlined.

Sample Preparation and Extraction

A common approach for the extraction of this compound and its metabolites from agricultural products involves the use of acetone or acetonitrile.[7][8][9] For instance, a validated method for agricultural products involves homogenizing the sample with acetone.[7] For certain matrices like grains and tea leaves, a pre-treatment with a thiourea solution may be employed.[7] In the analysis of biological specimens such as blood, solid-phase extraction (SPE) with C18 cartridges is a frequently used technique for sample clean-up and concentration.[5][6]

Clean-up

Following extraction, a clean-up step is crucial to remove co-extractive interferences that could affect the accuracy and precision of the analysis. Techniques such as liquid-liquid partitioning (e.g., with n-hexane/acetonitrile) and column chromatography with materials like PSA (Primary Secondary Amine) or graphitized carbon black are commonly employed.[7][8][9]

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the determination of this compound.[5][6][7][8][9] This method offers high sensitivity and selectivity, allowing for the detection of low residue levels. The precursor and product ions for this compound in LC-MS/MS analysis are typically m/z 247 and m/z 169, 109, respectively.[7]

It is important to consider that this compound can be metabolized or degraded to demeton-S-methyl and demeton-S-methylsulfone.[11] Therefore, analytical methods are often designed to determine the sum of these compounds, expressed as this compound.[11]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in agricultural products.

experimental_workflow Sample Sample Homogenization Extraction Extraction (Acetone/Acetonitrile) Sample->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane/Acetonitrile) Extraction->Partitioning Cleanup SPE Clean-up (PSA/Graphitized Carbon) Partitioning->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Result Data Analysis & Reporting Analysis->Result

Figure 1. A generalized experimental workflow for the analysis of this compound residues.

References

Comparative Efficacy of Oxydemeton-methyl and Neonicotinoids on Aphids: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the organophosphate insecticide Oxydemeton-methyl and the neonicotinoid class of insecticides against various aphid species. The information presented is a synthesis of experimental data from multiple studies, intended to support informed decision-making in the development of pest management strategies.

Executive Summary

This compound, an organophosphate, and neonicotinoids represent two distinct classes of insecticides with different modes of action, both historically used for the control of sucking insects like aphids. Experimental data indicates that while both are effective, neonicotinoids generally exhibit higher toxicity (lower LC50 values) to a range of aphid species compared to this compound. This guide presents a detailed comparison of their lethal concentrations, experimental methodologies, and the signaling pathways they disrupt.

Data Presentation: Comparative Toxicity (LC50 Values)

The following tables summarize the 50% Lethal Concentration (LC50) values for this compound and several neonicotinoid insecticides against key aphid species. The LC50 is a standard measure of toxicity, representing the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity. Data is primarily derived from laboratory bioassays using the leaf dip method.

Table 1: Comparative Efficacy (LC50 in ppm) Against Aphis gossypii (Cotton Aphid)

Insecticide ClassActive IngredientLC50 (ppm) - 24 hoursLC50 (ppm) - 48 hoursCitation
OrganophosphateThis compound61 (vs. 3.7 for susceptible)-[1]
NeonicotinoidImidacloprid0.0630.044[2]
NeonicotinoidAcetamiprid--[3]
NeonicotinoidThiacloprid0.0420.028[2]
NeonicotinoidClothianidin0.0310.029[2]

Table 2: Comparative Efficacy (LC50 in ppm) Against Myzus persicae (Green Peach Aphid)

Insecticide ClassActive IngredientLC50 (ppm) - 24 hoursLC50 (ppm) - 72 hoursCitation
OrganophosphateThis compound-107-fold resistance noted[4]
NeonicotinoidImidacloprid-0.002 (susceptible clone)[5]
NeonicotinoidAcetamiprid-0.024 (susceptible clone)[5]
NeonicotinoidThiamethoxam--[6]

Table 3: Comparative Efficacy (LC50 in ppm) Against Brevicoryne brassicae (Cabbage Aphid)

| Insecticide Class | Active Ingredient | LC50 (ppm) | Citation | | --- | --- | --- | | Organophosphate | this compound | 19.62 |[7] | | Neonicotinoid | Imidacloprid | >80% mortality at 0.0356% |[8] | | Neonicotinoid | Acetamiprid | Highly effective |[9] | | Neonicotinoid | Thiamethoxam | Highly effective |[8] |

Experimental Protocols

The majority of the cited efficacy data was generated using the leaf dip bioassay method. This standardized protocol is widely accepted for evaluating the toxicity of insecticides to sucking insects.

Leaf Dip Bioassay Protocol

Objective: To determine the concentration of an insecticide required to cause 50% mortality (LC50) in a population of aphids.

Materials:

  • Petri dishes (3-5 cm diameter) with ventilated lids

  • Agar powder

  • Host plant leaves (untreated and specific to the aphid species)

  • Fine-tipped paintbrush

  • Beakers, pipettes, and volumetric flasks for preparing insecticide solutions

  • Distilled water

  • Technical grade insecticides (this compound and Neonicotinoids)

  • Wetting agent (e.g., Triton X-100)

Methodology:

  • Preparation of Agar Beds: A 1% w/w agar solution is prepared by dissolving agar powder in distilled water and heating until it boils. The warm agar is then poured into the petri dishes to a depth of 3-4 mm and allowed to solidify. This provides a moisture source for the leaf discs.[10]

  • Insecticide Dilutions: A series of graded concentrations of the test insecticides are prepared in distilled water. A small amount of wetting agent is typically added to ensure even coverage of the leaf surface. A control solution containing only distilled water and the wetting agent is also prepared.

  • Leaf Disc Preparation and Treatment: Leaf discs, slightly smaller than the petri dish diameter, are cut from fresh, untreated host plant leaves. Each leaf disc is then dipped into a specific insecticide dilution for a standardized time (e.g., 10 seconds) with gentle agitation.[10] The treated leaf discs are allowed to air dry on a clean, non-absorbent surface.

  • Aphid Infestation: Once dry, each leaf disc is placed on the agar bed in a petri dish. A predetermined number of apterous (wingless) adult or nymph aphids (e.g., 20-30) are carefully transferred onto each leaf disc using a fine-tipped paintbrush.[10]

  • Incubation: The petri dishes are then covered with ventilated lids and maintained under controlled environmental conditions, typically at 20-25°C with a 16:8 hour light:dark cycle.[11]

  • Mortality Assessment: Mortality is assessed at specific time intervals, commonly 24, 48, and 72 hours after treatment.[10] Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit or logit analysis is then performed to calculate the LC50 values for each insecticide.

Mandatory Visualization

Experimental Workflow: Leaf Dip Bioassay

Leaf_Dip_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Analysis prep_agar Prepare Agar Beds place_leaves Place Discs on Agar prep_agar->place_leaves prep_insecticide Prepare Insecticide Dilutions dip_leaves Dip Leaf Discs in Solutions prep_insecticide->dip_leaves prep_leaves Cut Leaf Discs prep_leaves->dip_leaves dry_leaves Air Dry Leaf Discs dip_leaves->dry_leaves dry_leaves->place_leaves add_aphids Introduce Aphids place_leaves->add_aphids incubate Incubate under Controlled Conditions add_aphids->incubate assess_mortality Assess Mortality (24, 48, 72h) incubate->assess_mortality calc_lc50 Calculate LC50 (Probit Analysis) assess_mortality->calc_lc50

Caption: Workflow of the leaf dip bioassay for insecticide efficacy testing.

Signaling Pathways

The fundamental difference in the mode of action between this compound and neonicotinoids lies in their target sites within the insect's central nervous system.

This compound: Acetylcholinesterase (AChE) Inhibition

This compound is an organophosphate that functions by inhibiting the enzyme acetylcholinesterase (AChE).[12][13] In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to its receptor on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE to terminate the signal. This compound irreversibly binds to AChE, preventing the breakdown of ACh.[12] This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited With this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor Signal Signal Transmitted ACh_receptor->Signal Continuous_stim Continuous Stimulation ACh_receptor->Continuous_stim AChE Acetylcholinesterase (AChE) Breaks Down ACh Signal->AChE Termination Signal Terminated AChE->Termination Oxy This compound AChE_inhibited AChE Inhibited Oxy->AChE_inhibited ACh_accumulates ACh Accumulates AChE_inhibited->ACh_accumulates ACh_accumulates->ACh_receptor Paralysis Paralysis & Death Continuous_stim->Paralysis

Caption: this compound inhibits AChE, leading to continuous nerve stimulation.

Neonicotinoids: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[14] They mimic the action of acetylcholine but bind with a much higher affinity to insect nAChRs than to mammalian nAChRs, contributing to their selective toxicity. Unlike acetylcholine, neonicotinoids are not readily broken down by AChE. This leads to a persistent and irreversible opening of the ion channels associated with the nAChRs, causing a constant influx of ions into the postsynaptic neuron.[15] This results in the overstimulation of the nerve cells, leading to paralysis and death.

nAChR_Agonist cluster_receptor Postsynaptic Neuron cluster_action Neonicotinoid Action nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_channel Ion Channel (Closed) nAChR->Ion_channel Channel_open Ion Channel Opens (Irreversibly) nAChR->Channel_open activates Neonic Neonicotinoid Binding Binds to nAChR with High Affinity Neonic->Binding Binding->nAChR Ion_influx Continuous Ion Influx Channel_open->Ion_influx Overstimulation Nerve Overstimulation Ion_influx->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Neonicotinoids act as agonists at the nAChR, causing paralysis.

Sublethal Effects

Exposure to sublethal concentrations of both organophosphates and neonicotinoids can have significant impacts on aphid physiology and behavior, which may not result in immediate mortality but can affect population dynamics.

  • Neonicotinoids: Sublethal doses of neonicotinoids have been shown to affect aphid feeding behavior, reduce fecundity (reproductive rate), and impair mobility.[16] These effects can disrupt the normal life cycle and reduce the overall fitness of the aphid population.

  • This compound: As an organophosphate, sublethal exposure to this compound can also lead to a range of adverse effects, including reduced longevity and reproductive output.[17] Organophosphates, in general, can cause developmental and reproductive toxicity.[18]

Conclusion

Both this compound and neonicotinoids are effective aphicides, but they operate through distinct toxicological pathways. The compiled data suggests that, on a concentration basis, many neonicotinoids are more potent against several key aphid species than this compound. However, the development of insecticide resistance is a significant concern for both classes of compounds.[14][19] The choice of insecticide should be guided by integrated pest management (IPM) principles, considering factors such as the target aphid species, local resistance patterns, and potential impacts on non-target organisms. This guide provides the foundational data to aid researchers and professionals in making these critical assessments.

References

A Comparative Analysis of the Toxicity of Oxydemeton-methyl and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of the organophosphate insecticide oxydemeton-methyl and its primary metabolites, demeton-S-methyl and demeton-S-methylsulfone. The information presented is collated from toxicological studies and is intended to support research and development activities.

Quantitative Toxicity Data

The acute toxicity of this compound and its key metabolites is summarized in the table below. The data primarily focuses on the median lethal dose (LD50) in rats, a common model for toxicological assessment.

CompoundChemical StructureSpeciesRoute of AdministrationAcute LD50 (mg/kg)Reference(s)
This compound (CH₃O)₂P(O)SCH₂CH₂S(O)CH₂CH₃RatOral50[1]
Demeton-S-methyl (CH₃O)₂P(O)SCH₂CH₂SCH₂CH₃RatOral30[2]
Demeton-S-methylsulfone (CH₃O)₂P(O)SCH₂CH₂S(O)₂CH₂CH₃RatOral23-44[3]

In addition to acute toxicity, the inhibitory potential of these compounds on the enzyme acetylcholinesterase (AChE) is a critical measure of their mechanism-based toxicity. The following I50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, have been reported for sheep erythrocyte cholinesterase:

  • Demeton-S-methyl: 6.5 x 10⁻⁵ M[4]

  • This compound (Demeton-S-methyl sulfoxide): 4.1 x 10⁻⁵ M[4]

  • Demeton-S-methylsulfone: 2.3 x 10⁻⁵ M[4]

These in vitro results suggest that the oxidative metabolites of demeton-S-methyl are more potent inhibitors of acetylcholinesterase.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological evaluation of these compounds.

Acute Oral Toxicity (LD50) Determination

The determination of the acute oral LD50 values for these compounds generally follows the principles outlined in the OECD Test Guidelines for the Testing of Chemicals, such as TG 401 (Acute Oral Toxicity), TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), TG 423 (Acute Oral Toxicity - Acute Toxic Class Method), or TG 425 (Acute Oral Toxicity: Up-and-Down Procedure).[5][6][7][8]

A generalized protocol based on these guidelines is as follows:

  • Test Animals: Young, healthy adult rats of a single strain are used.[5][7] Animals are acclimatized to the laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with access to standard laboratory diet and drinking water.[5]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as corn oil or water.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage.[7]

  • Dose Levels: Several dose levels are used with a sufficient number of animals in each group to produce a range of toxic effects and mortality rates.[7] A limit test at a high dose (e.g., 2000 mg/kg) may be performed initially to determine if the substance has low toxicity.[7][8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.[5][7]

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.[7]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound and its metabolites on AChE activity is commonly assessed using the Ellman method.[9] This colorimetric assay provides a quantitative measure of enzyme inhibition.

  • Reagents:

    • Acetylthiocholine (ATCh) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer.

    • Source of acetylcholinesterase (e.g., purified enzyme from bovine erythrocytes or rat brain homogenate).

    • Test compounds (this compound, demeton-S-methyl, demeton-S-methylsulfone) at various concentrations.

  • Procedure:

    • The reaction mixture is prepared in a microplate well or a cuvette containing the phosphate buffer and the AChE enzyme solution.

    • The test compound (inhibitor) is added to the reaction mixture and pre-incubated with the enzyme for a specific period.

    • The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid.

    • The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

    • The I50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualized Pathways and Mechanisms

The following diagrams illustrate the metabolic pathway of this compound and its mechanism of action.

metabolic_pathway demeton_s_methyl Demeton-S-methyl oxydemeton_methyl This compound (Demeton-S-methyl sulfoxide) demeton_s_methyl->oxydemeton_methyl Oxidation demeton_s_methylsulfone Demeton-S-methylsulfone oxydemeton_methyl->demeton_s_methylsulfone Oxidation

Caption: Metabolic pathway of demeton-S-methyl.

ache_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Nerve_Impulse Nerve Impulse Transmission Receptor->Nerve_Impulse Initiates Inhibitor This compound or Metabolite Inhibitor->AChE Inhibits

References

Unmasking Oxydemeton-methyl: A Comparative Guide to its Cross-Reactivity in Organophosphate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of organophosphate pesticides is paramount. This guide provides a comparative analysis of the cross-reactivity of Oxydemeton-methyl in organophosphate immunoassays, supported by experimental data and detailed methodologies to aid in the selection and development of specific and sensitive detection methods.

This compound, an organothiophosphate insecticide, and its metabolites pose significant environmental and health concerns. Immunoassays offer a rapid and sensitive screening method for these compounds, but their effectiveness hinges on the specificity of the antibodies employed. Cross-reactivity, the extent to which an antibody binds to compounds other than its target analyte, is a critical parameter in evaluating the performance of these assays. Understanding the cross-reactivity profile of this compound is essential for accurate quantification and risk assessment.

Comparative Analysis of Cross-Reactivity

To illustrate the cross-reactivity of this compound in the context of a broader organophosphate immunoassay, we present data from a study that developed a polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for the detection of Demeton-S-methyl and related compounds. The following table summarizes the cross-reactivity of various organophosphates relative to Demeton-S-methyl.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Demeton-S-methyl15.2100
This compound 25.8 58.9
Demeton-S-methylsulfon>1000<1.5
Phorate>1000<1.5
Parathion-methyl>1000<1.5
Malathion>1000<1.5

IC50: The concentration of analyte that causes 50% inhibition of antibody binding. Cross-reactivity is calculated as (IC50 of Demeton-S-methyl / IC50 of competing compound) x 100%.

This data clearly indicates that the developed antibody exhibits significant cross-reactivity with this compound, which is structurally very similar to Demeton-S-methyl. However, the assay shows negligible cross-reactivity with other tested organophosphates, highlighting its selectivity for the demeton-S-methyl group.

Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting cross-reactivity data and for designing new immunoassays. The following sections detail the key methodologies employed in the development of the aforementioned polyclonal antibody-based ELISA.

Hapten Synthesis and Immunogen Preparation

The development of a specific antibody begins with the synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to allow for conjugation to a carrier protein. For the production of antibodies against Demeton-S-methyl, a hapten was synthesized by introducing a carboxylic acid group to a derivative of the pesticide. This hapten was then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen capable of eliciting an immune response in host animals.

Antibody Production

Polyclonal antibodies were generated by immunizing rabbits with the prepared immunogen. The immunization schedule typically involves an initial injection followed by several booster injections over a period of weeks to months. Blood samples are collected periodically to monitor the antibody titer, which is a measure of the concentration of specific antibodies. Once a high titer is achieved, the blood is collected, and the antiserum containing the polyclonal antibodies is purified.

Competitive Indirect ELISA Protocol

The cross-reactivity of the produced antibodies was evaluated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The general steps of this assay are as follows:

  • Coating: A microtiter plate is coated with a coating antigen, which is the hapten conjugated to a different carrier protein (e.g., ovalbumin, OVA).

  • Blocking: Any unbound sites on the plate are blocked with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific binding.

  • Competition: A mixture of the polyclonal antibody and either the standard (Demeton-S-methyl) or a competing compound (e.g., this compound) is added to the wells. The free analyte and the coated antigen compete for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove any unbound antibodies and antigens.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Immunoassay Principle

To further clarify the experimental workflow, the following diagram illustrates the principle of a competitive immunoassay.

Competitive_Immunoassay cluster_0 Competitive Binding Step cluster_1 Detection Step Analyte Free Analyte (e.g., this compound) Antibody Specific Antibody Analyte->Antibody Binds to Bound_Antibody Bound Antibody Coated_Antigen Coated Antigen (on plate surface) Coated_Antigen->Antibody Competes for binding Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Bound_Antibody->Enzyme_Conjugate Binds to Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes Color_Product Color Product Substrate->Color_Product Converts to

Figure 1. Principle of a competitive immunoassay for organophosphate detection.

This guide highlights the importance of characterizing the cross-reactivity of antibodies used in organophosphate immunoassays. The provided data and methodologies offer a framework for researchers to evaluate and develop robust and specific assays for the detection of this compound and other related pesticides, ultimately contributing to improved environmental monitoring and food safety.

Performance Showdown: A Comparative Guide to SPE Cartridges for Oxydemeton-methyl Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of pesticide residue analysis, the efficient cleanup of samples is paramount. Oxydemeton-methyl, an organophosphate insecticide, and its metabolites require robust analytical methods for accurate quantification. Solid-Phase Extraction (SPE) is a critical step in the sample preparation workflow, and the choice of SPE cartridge can significantly impact recovery, reproducibility, and overall data quality. This guide provides an objective comparison of the performance of different SPE cartridges for this compound cleanup, supported by experimental data and detailed protocols.

Data Summary: Head-to-Head Comparison of SPE Cartridge Performance

The selection of an appropriate SPE sorbent is crucial for achieving optimal recovery and minimizing matrix effects. While direct comparative studies for this compound are limited, data from studies on organophosphorus pesticides (OPPs) and related compounds provide valuable insights into the performance of various SPE cartridges. The following table summarizes quantitative data on the recovery of this compound and other OPPs using different SPE sorbents.

SPE SorbentMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Key Findings & Limitations
C18 Biological Samples (Blood, Tissue)This compound, Demeton-S-methylsulfonNot explicitly stated, but method was successfully validated.Not explicitly stated.Effective for cleanup in complex biological matrices for forensic applications.[1][2] Quantitative recovery data not provided.
C18 Animal TissuesThis compound83-94% (of radioactivity in extracts)Not StatedGood recovery of radiolabeled this compound from tissue extracts.[3]
Graphitized Carbon Black (GCB) / Primary Secondary Amine (PSA) Tandem Cartridge Agricultural ProductsDemeton-S-methyl, this compound73.8 - 102.5%≤ 5.7%Effective for a wide range of pesticides in various agricultural products.[4][5]
Oasis HLB Groundwater16 Pesticides (including organophosphates)> 70%Not StatedProvided the best results for preconcentration of 1-L samples compared to C18, GCB, and other sorbents.[6][7]
Strata-X Groundwater16 Pesticides (including organophosphates)> 70%Not StatedPerformance comparable to Oasis HLB, yielding high average recoveries.[6][7]
Activated Charcoal TomatoOrganophosphorus Pesticides71.6 - 140.0%9.7 - 33.0%Showed acceptable recovery for many OPPs, but with higher variability.[8]

Note: Recovery and RSD values can vary significantly based on the specific matrix, elution solvent, and analytical technique used. The data presented here is for comparative purposes.

Experimental Workflow for this compound SPE Cleanup

The following diagram illustrates a typical experimental workflow for the solid-phase extraction of this compound from a sample matrix prior to chromatographic analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Homogenization (e.g., agricultural product, biological tissue) Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Sample->Extraction Conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) Extraction->Conditioning Crude Extract Loading 2. Sample Loading Conditioning->Loading Washing 3. Interference Washing (e.g., Water, Hexane) Loading->Washing Elution 4. Analyte Elution (e.g., Acetonitrile/Toluene) Washing->Elution Concentration Eluate Concentration Elution->Concentration Purified Eluate Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for this compound analysis using SPE.

Experimental Protocols

The following are generalized experimental protocols derived from methodologies reported for the analysis of this compound and other organophosphorus pesticides. Researchers should optimize these protocols for their specific sample matrices and analytical instrumentation.

Sample Preparation and Extraction
  • For Agricultural Products (e.g., fruits, vegetables):

    • Homogenize a representative sample (e.g., 10-20 g).

    • Add an extraction solvent such as acetone or acetonitrile.[4][5]

    • Homogenize the mixture again and filter or centrifuge to separate the solid material.

    • The resulting supernatant is the crude extract for SPE.

  • For Biological Samples (e.g., blood, tissue):

    • Homogenize the tissue sample or use a whole blood sample.[1]

    • Perform a protein precipitation step, often with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup

The following is a general procedure that can be adapted for different SPE cartridges. Refer to the manufacturer's instructions for specific cartridge conditioning and elution recommendations.

  • Cartridge: C18 or Tandem GCB/PSA

    • Conditioning:

      • Pass 5-10 mL of the elution solvent (e.g., acetonitrile/toluene (3:1, v/v) for GCB/PSA) through the cartridge.[5]

      • Pass 5-10 mL of a conditioning solvent (e.g., methanol) followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading:

      • Load the crude extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

    • Washing:

      • Wash the cartridge with a solvent that will remove interferences but not the analyte of interest. For C18, this may be a water/methanol mixture. For more polar interferences, a non-polar solvent like hexane can be used.

    • Elution:

      • Elute the retained this compound with a suitable organic solvent. For GCB/PSA cartridges, a mixture of acetonitrile and toluene is effective.[5] For C18, methanol or acetonitrile are common elution solvents.[3]

Final Sample Preparation and Analysis
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument's mobile phase.

  • Analysis: Analyze the final sample using a suitable technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.[1][5]

Conclusion

The choice of SPE cartridge for this compound cleanup is dependent on the sample matrix and the desired analytical outcomes. For complex agricultural and biological matrices, tandem cartridges such as Graphitized Carbon Black/Primary Secondary Amine (GCB/PSA) demonstrate high recovery and good reproducibility.[4][5] For aqueous samples, polymeric sorbents like Oasis HLB and Strata-X have shown excellent performance in concentrating a broad range of pesticides, including organophosphates.[6][7] While C18 is a versatile and widely used sorbent, its performance may be more matrix-dependent.

Researchers are encouraged to perform in-house validation to determine the optimal SPE cartridge and protocol for their specific application, considering factors such as recovery, matrix effects, cost, and throughput. The data and protocols presented in this guide serve as a valuable starting point for method development and optimization in the analysis of this compound.

References

A Comparative Analysis of the Environmental Persistence of Oxydemeton-methyl and Newer Generation Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Environmental Half-life and Mode of Action

The environmental fate of pesticides is a critical consideration in modern agriculture and environmental science. Older classes of pesticides, such as the organophosphate Oxydemeton-methyl, are known for their persistence and broad-spectrum toxicity. In contrast, newer pesticides have been developed with the aim of greater specificity and reduced environmental impact. This guide provides a detailed comparison of the environmental persistence of this compound with several newer classes of insecticides, supported by quantitative data and detailed experimental protocols.

Environmental Persistence: A Quantitative Comparison

The environmental persistence of a pesticide is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following table summarizes the aerobic soil and water half-lives of this compound and selected newer pesticides. It is important to note that these values can vary significantly depending on environmental conditions such as soil type, temperature, pH, and microbial activity.

Pesticide ClassActive IngredientSoil Half-life (DT50) in daysWater Half-life (DT50) in days
Organophosphate This compound1.6 - 2.2[1]46 (at pH 7)[2]
Neonicotinoid Imidacloprid40 - 997[3]Stable to hydrolysis at pH 5 & 7, slow at pH 9[4][5]
Thiamethoxam7.51 - 521[6][7]Stable under acidic conditions, hydrolyzes in alkaline conditions[8]
Sulfoximine Sulfoxaflor< 1 (aerobic)[9]37 - 88 (aerobic aquatic systems)[9][10]
Butenolide Flupyradifurone79 - 799 (aerobic)[11]Stable to hydrolysis[11]
Diamide Chlorantraniliprole228 - 1130[12][13]Stable to hydrolysis at pH 5 & 7[13]

Experimental Protocols for Determining Environmental Persistence

The data presented in this guide are primarily derived from studies following standardized international guidelines, ensuring comparability and reliability. The most relevant are the OECD Guidelines for the Testing of Chemicals.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline details the procedure for evaluating the degradation of chemicals in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance is applied to fresh soil samples, which are then incubated in the dark under controlled temperature and moisture conditions. For aerobic testing, the soil is maintained in a system that allows for the continuous supply of air. For anaerobic testing, the soil is flooded with water and purged with an inert gas to create an oxygen-free environment.

  • Methodology:

    • Soil Selection: A minimum of four different soil types are typically used to represent a range of properties (e.g., pH, organic carbon content, texture).

    • Test Substance Application: The test substance, often radiolabeled for easier tracking, is applied to the soil surface.

    • Incubation: The treated soil samples are incubated at a constant temperature (e.g., 20°C).

    • Sampling and Analysis: At predetermined intervals, soil samples are taken and extracted. The concentrations of the parent compound and its major transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with appropriate detectors.

    • Data Analysis: The rate of degradation is calculated, and the half-life (DT50) is determined by fitting the data to a suitable kinetic model.[14][15][16][17][18]

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This guideline is used to assess the degradation of chemicals in aquatic environments.

  • Principle: The test substance is added to a system containing both water and sediment. The system is then incubated in the dark under either aerobic or anaerobic conditions.

  • Methodology:

    • System Setup: Intact sediment cores with overlying water are collected from two different locations.

    • Test Substance Application: The test substance is applied to the water phase.

    • Incubation: The systems are incubated at a constant temperature. For aerobic conditions, the water is aerated. For anaerobic conditions, the system is purged with an inert gas.

    • Sampling and Analysis: At various time points, both water and sediment samples are collected and analyzed for the parent compound and its transformation products.

    • Data Analysis: The dissipation from the water phase and the degradation in the total system are calculated to determine the respective half-lives.[19][20][21][22][23]

OECD Guideline 111: Hydrolysis as a Function of pH

This guideline determines the rate of abiotic degradation of a chemical in water at different pH levels.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.

  • Methodology:

    • Preparation of Solutions: The test substance is dissolved in sterile buffer solutions.

    • Incubation: The solutions are incubated in the dark to prevent photodegradation.

    • Sampling and Analysis: Aliquots are taken at specified intervals and analyzed for the concentration of the parent compound.

    • Data Analysis: The rate of hydrolysis is determined for each pH, and the corresponding half-life is calculated.[24][25][26][27][28]

Signaling Pathways and Modes of Action

The selective toxicity of pesticides is determined by their interaction with specific molecular targets within the nervous or muscular systems of insects. Understanding these pathways is crucial for developing safer and more effective pest control strategies.

This compound: Acetylcholinesterase Inhibition

This compound, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE->ACh Breaks down Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Leads to Oxydemeton_methyl This compound Oxydemeton_methyl->AChE Inhibits nAChR_Agonism cluster_postsynaptic Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Activates Newer_Pesticides Neonicotinoids Sulfoximines Butenolides Newer_Pesticides->nAChR Binds to Ion_Influx Uncontrolled Ion Influx Ion_Channel->Ion_Influx Overstimulation Nervous System Overstimulation Ion_Influx->Overstimulation RyR_Modulation cluster_muscle_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) Calcium Ca²⁺ RyR->Calcium Uncontrolled release of Diamides Chlorantraniliprole Diamides->RyR Binds to and locks open Muscle_Contraction Continuous Muscle Contraction Calcium->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis

References

In Vitro vs. In Vivo Toxicity of Oxydemeton-methyl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo toxicity of Oxydemeton-methyl, an organophosphate insecticide. By presenting available experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to be a valuable resource for toxicology research and drug development.

Executive Summary

This compound primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. While in vivo studies provide data on the systemic toxicity of this compound, including lethal doses, in vitro studies are essential for elucidating cellular mechanisms of toxicity. This guide synthesizes data from both types of studies to offer a comprehensive toxicological profile of the compound.

Data Presentation: A Comparative Look at Toxicity Values

The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of this compound.

In Vivo Acute Toxicity SpeciesRoute of AdministrationLD50 (mg/kg)
This compoundRatOral67.7
This compoundRabbitOral34 ppm (in drinking water for six weeks caused toxic effects)
In Vivo Sub-chronic Toxicity SpeciesRoute of AdministrationDosingObserved Effects
This compoundRabbitOral (in drinking water)34 ppm for six weeksDiarrhea, emesis, salivation, lacrimation, muscle tremors, weakness, decreased red blood cell count, hemoglobin, and packed cell volume, increased white blood cell count, and acetylcholinesterase inhibition.[1]
In Vivo Aquatic Toxicity SpeciesExposure ConcentrationDurationObserved Effects
This compoundZebrafish (adult)10, 50, 100 µM5, 10, 20, and 30 daysIncreased P450 levels, NADPH-P450 reductase activity, reactive oxygen species (ROS) generation, and DNA damage in a dose-dependent manner.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols relevant to the assessment of this compound toxicity.

In Vivo Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (females are often preferred) are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise manner using fixed-dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.

  • Procedure:

    • A group of three animals is dosed at the starting dose.

    • If no mortality is observed, the next higher fixed-dose level is used in another group of three animals.

    • If mortality occurs, the next lower fixed-dose level is used.

    • This process is continued until the dose causing mortality is identified or no mortality is seen at the highest dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

  • Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • DTNB solution.

    • Phosphate buffer (pH 8.0).

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • In a 96-well plate, the AChE enzyme is pre-incubated with different concentrations of the test compound for a set period.

    • The reaction is initiated by adding the substrate (ATCI) and DTNB.

    • The change in absorbance is measured over time using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cell lines such as hepatocarcinoma cells (HepG2) or neuroblastoma cells (SH-SY5Y) are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Zebrafish Embryo Acute Toxicity Test (Adapted from OECD Guideline 236)

This test is used to determine the acute toxicity of chemicals on the embryonic stages of zebrafish.

  • Test Organisms: Newly fertilized zebrafish eggs are used.

  • Exposure: Twenty embryos per concentration are exposed to at least five increasing concentrations of the test chemical in a 24-well or 96-well plate for a period of 96 hours.

  • Observations: Every 24 hours, four apical endpoints are observed as indicators of lethality:

    • Coagulation of fertilized eggs.

    • Lack of somite formation.

    • Lack of detachment of the tail-bud from the yolk sac.

    • Lack of heartbeat.

  • Data Analysis: The test is considered valid if the mortality in the control group is less than 10% at 96 hours. The LC50 (lethal concentration for 50% of the embryos) is calculated based on the observed mortality at the different concentrations.

Mandatory Visualizations

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of muscarinic and nicotinic receptors. This disruption of cholinergic signaling can lead to a range of downstream effects.

G This compound inhibits AChE, leading to ACh accumulation and receptor overstimulation. cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron / Effector Cell acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolyzes muscarinic Muscarinic Receptors acetylcholine->muscarinic Activates nicotinic Nicotinic Receptors acetylcholine->nicotinic Activates oxydemeton This compound oxydemeton->ache Inhibits downstream Downstream Signaling & Physiological Effects muscarinic->downstream nicotinic->downstream G Workflow for In Vivo Acute Oral Toxicity Testing (OECD 423). start Start: Select Starting Dose dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality & Clinical Signs) dose_group1->observe1 decision1 Mortality? observe1->decision1 dose_higher Dose at Higher Fixed Level decision1->dose_higher No dose_lower Dose at Lower Fixed Level decision1->dose_lower Yes end_classify End: Classify Toxicity dose_higher->end_classify dose_lower->end_classify G Workflow for In Vitro Acetylcholinesterase Inhibition Assay. prepare Prepare Reagents: AChE, Substrate (ATCI), DTNB, Test Compound (this compound) incubate Pre-incubate AChE with Test Compound prepare->incubate initiate Initiate Reaction: Add ATCI and DTNB incubate->initiate measure Measure Absorbance at 412 nm (Kinetic Reading) initiate->measure analyze Analyze Data: Calculate % Inhibition & IC50 measure->analyze

References

Efficacy of Alternative Pest Control Methods to Oxydemeton-methyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oxydemeton-methyl is a systemic organophosphate insecticide and acaricide historically used to control sucking insects such as aphids, mites, and thrips.[1] Its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to disruption of the nervous system in pests.[1][2] Growing concerns over organophosphate toxicity and environmental impact have spurred research into safer, more targeted alternatives. This guide provides a comparative analysis of the efficacy of three prominent alternatives—the entomopathogenic fungus Beauveria bassiana, the botanical insecticide Neem Oil, and the fermentation-derived product Spinosad—supported by experimental data and methodological insights.

Comparative Mechanism of Action

Understanding the mode of action is critical for effective pest management and resistance mitigation. The alternatives to this compound operate via distinct biological pathways.

This compound: Acetylcholinesterase Inhibition

As an organophosphate, this compound phosphorylates the serine hydroxyl group in the active site of the acetylcholinesterase (AChE) enzyme. This irreversible inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous, uncontrolled nerve impulses, causing hyperstimulation of cholinergic pathways, paralysis, and eventual death of the insect.[2][3]

Oxydemeton-methyl_MoA cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Transmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Normally Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Hyperstimulation Continuous Nerve Firing (Hyperstimulation) ACh->Hyperstimulation Accumulates, Causing Inhibited_AChE Inhibited AChE Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Stimulates Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Releases Oxydemeton This compound Oxydemeton->AChE Inhibits Hyperstimulation->Postsynaptic_Neuron Leads to Paralysis Beauveria_bassiana_Workflow A 1. Spore Adhesion (Conidia attach to insect cuticle) B 2. Germination (Spore forms germ tube) A->B C 3. Cuticle Penetration (Mechanical force & enzymatic degradation) B->C D 4. Proliferation (Fungus grows in hemocoel) C->D E 5. Toxin Production & Nutrient Depletion D->E F 6. Insect Death E->F G 7. Mycosis (Fungus emerges, producing new spores) F->G Neem_Oil_MoA cluster_pest Target Pest Ingestion Ingestion or Contact with Neem Oil Azadirachtin Azadirachtin Feeding_Deterrence Acts as Antifeedant Ingestion->Feeding_Deterrence Hormone_System Endocrine System Block_Ecdysone Blocks Ecdysone Synthesis & Release Hormone_System->Block_Ecdysone Growth Normal Growth & Molting Azadirachtin->Hormone_System Interferes with Repro_Disruption Reduces Fecundity & Egg Viability Azadirachtin->Repro_Disruption Block_Ecdysone->Growth Result Molting Disrupted, Growth Halts, Reproduction Fails Block_Ecdysone->Result Feeding_Deterrence->Result Repro_Disruption->Result Spinosad_MoA cluster_neuron Insect Neuron Spinosad Spinosad nAChR Nicotinic ACh Receptor (nAChR) Spinosad->nAChR Allosterically Activates GABA_R GABA Receptor Spinosad->GABA_R Affects Hyperexcitation Neuronal Hyperexcitation nAChR->Hyperexcitation GABA_R->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

References

The Fading Reign of a Potent Protector: A Cost-Benefit Analysis of Oxydemeton-Methyl in Agriculture Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Oxydemeton-methyl, an organophosphate insecticide, has been a stalwart defender of crops against sap-sucking insects like aphids, mites, and thrips.[1][2] However, growing concerns over its environmental and human health impacts have spurred the development of a new generation of insecticides. This guide provides a comprehensive cost-benefit analysis of this compound compared to its modern alternatives, offering researchers, scientists, and drug development professionals a detailed examination of their respective performance, supported by experimental data and methodologies.

This compound has been a widely used systemic and contact insecticide and acaricide, valued for its rapid knockdown effect on a variety of agricultural pests.[2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the insect's nervous system and ultimately, death.[1] Despite its efficacy, the high toxicity of this compound to mammals and non-target organisms has led to increased regulatory scrutiny and a search for safer, more targeted solutions.[2][3]

A New Guard of Insecticides: Modern Alternatives

The quest for more sustainable agricultural practices has brought forth several classes of modern insecticides, each with a unique mode of action and a more favorable safety profile compared to older organophosphates. These include neonicotinoids, spinosyns, insect growth regulators (IGRs), and biopesticides.

Neonicotinoids , like imidacloprid, are highly effective against a broad spectrum of sucking and biting insects.[4][5] They act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to nerve overstimulation and paralysis.[5][6] Their systemic nature allows for application as seed treatments or soil drenches, reducing the need for foliar sprays.[4]

Spinosyns , such as spinosad, are derived from the fermentation of a soil bacterium.[7] They have a unique mode of action, primarily targeting the insect's nervous system by activating nicotinic acetylcholine receptors and also affecting GABA receptors.[8] This dual action makes them effective against a wide range of pests, including caterpillars, thrips, and some beetles, while exhibiting low mammalian toxicity.[7][9][10]

Insect Growth Regulators (IGRs) interfere with the growth, development, and metamorphosis of insects.[11] They are broadly categorized into juvenile hormone analogs, which prevent insects from reaching maturity, and chitin synthesis inhibitors, which disrupt the formation of the exoskeleton.[12] IGRs are highly specific to insects and have minimal impact on non-target organisms.[13]

Biopesticides are derived from natural materials such as animals, plants, bacteria, and certain minerals. A prominent example is Bacillus thuringiensis (Bt), a bacterium that produces proteins toxic to specific insect larvae. Biopesticides are often pest-specific and have a smaller ecological footprint than conventional chemical pesticides.

Comparative Efficacy and Cost Analysis

A direct cost-benefit comparison is challenging due to variations in application rates, target pests, crop types, and regional pricing. However, available data provides insights into the relative performance and economic viability of these insecticide classes.

Insecticide ClassTarget PestsEfficacyEstimated Cost per Acre (USD)Key AdvantagesKey Disadvantages
This compound Aphids, Mites, Thrips[1][2]High, Rapid Knockdown[2]Data not readily available for recent years due to regulatory restrictions.Broad-spectrum, fast-acting.High mammalian and non-target organism toxicity, potential for resistance.[2][3]
Neonicotinoids Sucking and Biting Insects (e.g., Aphids, Whiteflies)[4][5]High, SystemicSeed Treatment: ~$12-15[14]Systemic action, long-lasting control, reduced foliar sprays.[4]Concerns about pollinator health, potential for resistance.[5][6]
Spinosyns Lepidoptera, Diptera, Thysanoptera, some Coleoptera[7][9]High, Contact and Ingestion~$21-85[9]Novel mode of action, low mammalian toxicity, effective against resistant pests.[7][10]Less effective against sucking insects.[7]
Insect Growth Regulators Various, depending on the specific IGRModerate to High, Slower ActingVaries widely based on product and application.High target specificity, low non-target impact, useful in resistance management.[12][13]Slower to show effects, may require more precise timing of application.[15]
Biopesticides (e.g., Bt) Specific larval stages of insectsHigh for target pestsVaries, can be competitive with conventional insecticides.High target specificity, environmentally friendly, safe for non-target organisms.Narrow pest spectrum, may have shorter persistence.

Experimental Protocols for Efficacy Assessment

Standardized and rigorous testing protocols are essential for evaluating and comparing the efficacy of insecticides. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals, including pesticides.[16][17][18]

General Field Trial Protocol for Aphid Control in Cotton (Example):

A typical field trial to assess the efficacy of an insecticide against cotton aphids would follow a randomized complete block design.[19]

  • Plot Establishment: The experimental field is divided into plots of a standardized size (e.g., 4 rows x 40 feet), with multiple replications for each treatment.[19]

  • Treatments: Treatments would include a negative control (untreated), a positive control (a standard insecticide with known efficacy), and various concentrations of the test insecticide(s).

  • Application: Insecticides are applied using calibrated equipment, such as a CO2-pressurized hand-boom sprayer, to ensure uniform coverage.[19]

  • Sampling: Pre-treatment and post-treatment aphid populations are assessed at set intervals (e.g., 3, 7, and 14 days after treatment).[19] This is typically done by counting the number of aphids on a specific number of leaves per plot.[19][20]

  • Data Analysis: The collected data are statistically analyzed to determine the percentage of mortality and the overall efficacy of each treatment compared to the controls.[19]

Laboratory Bioassay (Leaf Dip Method):

For more controlled assessments of toxicity, a leaf dip bioassay can be employed.[21]

  • Preparation: Non-infested leaves of the target crop are dipped into different concentrations of the insecticide. A control group of leaves is dipped in a solvent-water solution.[21]

  • Infestation: Once the leaves are dry, a known number of target insects (e.g., 20 aphids) are placed on each leaf.[21]

  • Incubation: The leaves are kept in a controlled environment (e.g., 27±1°C).[21]

  • Mortality Assessment: The number of dead insects is recorded at specific time points to calculate the lethal concentration (e.g., LC50) for each insecticide.[21]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these insecticides exert their effects is crucial for developing more targeted and effective pest management strategies and for managing insecticide resistance.

This compound: Acetylcholinesterase Inhibition

This compound, as an organophosphate, irreversibly binds to the active site of acetylcholinesterase (AChE). This prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, leading to continuous nerve stimulation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binds Oxydemeton This compound Oxydemeton->AChE Inhibits (Irreversible) Response Continuous Nerve Stimulation nAChR->Response Activates

This compound's inhibition of acetylcholinesterase.

Neonicotinoids: Nicotinic Acetylcholine Receptor Agonists

Neonicotinoids mimic acetylcholine and bind to the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. This binding is much stronger and more persistent than that of acetylcholine, leading to a continuous and uncontrolled nerve impulse.[22]

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic ACh Receptor (nAChR) Neonicotinoid->nAChR Binds (Agonist) IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Depolarization IonChannel->Depolarization Na+ influx Paralysis Paralysis & Death Depolarization->Paralysis

Neonicotinoid mechanism of action on nAChRs.

Spinosyns: Allosteric Activation of Nicotinic Acetylcholine Receptors

Spinosyns act on a unique site on the nicotinic acetylcholine receptors, causing allosteric activation.[23] This leads to prolonged opening of the ion channel and hyperexcitation of the neuron. They also have a secondary effect on GABA receptors.[8]

G cluster_0 Postsynaptic Neuron Spinosyn Spinosyn nAChR Nicotinic ACh Receptor (nAChR) Spinosyn->nAChR Binds (Allosteric Site) GABA_R GABA Receptor Spinosyn->GABA_R Antagonizes IonChannel_nAChR Ion Channel (nAChR) nAChR->IonChannel_nAChR Prolonged Opening IonChannel_GABA Ion Channel (GABA) GABA_R->IonChannel_GABA Inhibits Closing Hyperexcitation Hyperexcitation IonChannel_nAChR->Hyperexcitation Cation Influx IonChannel_GABA->Hyperexcitation Reduced Inhibition Paralysis Paralysis & Death Hyperexcitation->Paralysis

Dual mode of action of spinosyns on insect neurons.

Insect Growth Regulators: Disruption of Molting

Insect Growth Regulators that are ecdysone agonists bind to the ecdysone receptor, prematurely initiating the molting process. This leads to incomplete and lethal molts.

G IGR Insect Growth Regulator (Ecdysone Agonist) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle (USP) Complex IGR->EcR_USP Binds DNA DNA (Ecdysone Response Elements) EcR_USP->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Molting Premature & Incomplete Molting Transcription->Molting Death Death Molting->Death

IGR mechanism via premature activation of the ecdysone receptor.

Conclusion: A Shift Towards Precision and Sustainability

The era of broad-spectrum, highly toxic insecticides like this compound is waning. While it offered effective and rapid pest control, the associated costs to environmental and human health are no longer acceptable in the face of safer and more targeted alternatives. Modern insecticides, including neonicotinoids, spinosyns, IGRs, and biopesticides, represent a significant advancement in pest management. They offer comparable or superior efficacy against target pests with significantly lower risks to non-target organisms.

The higher initial cost of some modern alternatives can be offset by their increased specificity, which preserves beneficial insect populations that contribute to natural pest control, and by the reduced need for multiple applications due to their systemic or long-lasting effects. Furthermore, the development of resistance to older insecticides necessitates the adoption of newer chemistries with different modes of action.[5][6]

For researchers and drug development professionals, the focus is clear: the future of insecticide development lies in precision targeting of physiological pathways unique to pests, minimizing off-target effects, and ensuring long-term sustainability in agricultural systems. The transition away from broad-spectrum organophosphates like this compound is not just a regulatory mandate but a scientific and economic imperative.

References

Safety Operating Guide

Proper Disposal of Oxydemeton-methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Oxydemeton-methyl, a highly hazardous organophosphate insecticide. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. This guide offers procedural, step-by-step guidance for the disposal of this compound.

Immediate Safety Precautions

This compound is classified as a highly hazardous substance (WHO Classification Ib) and is toxic if swallowed, inhaled, or absorbed through the skin. It is also very toxic to aquatic life.[1] When handling this compound, personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, eye protection, and respiratory protection.[1] In case of accidental exposure, seek immediate medical attention.

Disposal Procedures

The ultimate disposal of this compound must comply with all federal, state, and local regulations.[2] It is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The most favorable course of action is to use an alternative, less hazardous chemical. If disposal is necessary, consider returning any unused portion to the manufacturer or supplier.[2]

Waste Classification and Transportation

This compound and its containers are considered hazardous waste. While a specific EPA waste code for this compound is not individually listed, it would likely fall under a general category for discarded organic chemical products or as a characteristic hazardous waste. A common waste code for organophosphorus pesticides is P041 (if considered acutely hazardous) or a D-series code if it exhibits hazardous characteristics (e.g., toxicity). It is crucial to consult with a certified hazardous waste management professional to determine the exact waste code. For transportation, this compound is classified under UN Number 2784 for organophosphorus pesticides, liquid, toxic.[4]

Quantitative Disposal Parameters

The following table summarizes key quantitative data for the disposal of this compound.

ParameterValue/SpecificationNotes
EPA Hazardous Waste Code P041 (Acutely Hazardous) or D-series (Toxicity)Consult a certified professional for definitive classification.
UN Number 2784For transportation of organophosphorus pesticide, liquid, toxic.[4]
WHO Hazard Classification Ib (Highly Hazardous)
Incineration Temperature >1000°CRecommended for organic pesticides to ensure >99.99% destruction.
Incineration Residence Time 2 secondsRecommended for organic pesticides.
Alkaline Hydrolysis pH >9Hydrolysis is significantly faster in alkaline conditions.
Hydrolysis Half-life ~2 days at pH 9 and 22°CThe rate is temperature and pH-dependent.

Experimental Protocols

Spill Decontamination

In the event of a spill, immediate action is required to contain and decontaminate the area.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Dike the spill using absorbent materials such as sand, diatomite, or universal binders to prevent it from spreading or entering drains.[1]

  • Absorption: Absorb the spilled liquid with the containment material.

  • Collection: Carefully collect the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda), followed by a thorough rinse with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to regulatory guidelines.

Chemical Detoxification: Alkaline Hydrolysis

Alkaline hydrolysis can be an effective method for the chemical detoxification of this compound by breaking down the toxic organophosphate ester bonds.

Disclaimer: This protocol is for informational purposes only and should be carried out by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Suitable solvent (e.g., ethanol or isopropanol) if the waste is not in a solution

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the this compound waste into a suitable reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent.

  • Alkalization: Slowly add a solution of NaOH or KOH to the reaction vessel while stirring continuously.

  • pH Adjustment: Monitor the pH of the solution using a pH meter. Continue to add the alkaline solution until the pH is maintained at >9.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The half-life of this compound at pH 9 and 22°C is approximately 2 days. The reaction can be accelerated by gently heating the mixture, but this should be done with extreme caution due to the potential for generating toxic fumes.

  • Neutralization and Verification: Once the degradation is complete (which should be verified by an appropriate analytical method such as gas chromatography), neutralize the solution to a pH of ~7 with a suitable acid (e.g., hydrochloric acid).

  • Disposal: Dispose of the neutralized solution in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess_quantity Assess Quantity and Form of Waste start->assess_quantity is_returnable Is it returnable to the supplier? assess_quantity->is_returnable return_to_supplier Return to Supplier is_returnable->return_to_supplier Yes is_spill Is it a spill? is_returnable->is_spill No end Disposal Complete return_to_supplier->end spill_protocol Follow Spill Decontamination Protocol is_spill->spill_protocol Yes small_quantity Is it a small, manageable quantity for in-lab treatment? is_spill->small_quantity No package_label Package and Label as Hazardous Waste (UN2784) spill_protocol->package_label alkaline_hydrolysis Perform Alkaline Hydrolysis for Chemical Detoxification small_quantity->alkaline_hydrolysis Yes large_quantity Large Quantity or Untreatable Waste small_quantity->large_quantity No alkaline_hydrolysis->end large_quantity->package_label waste_management Contact Certified Hazardous Waste Management Service package_label->waste_management incineration High-Temperature Incineration waste_management->incineration incineration->end

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Oxydemeton-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Oxydemeton-methyl is a systemic insecticide and acaricide classified as a highly hazardous organophosphate.[1] Due to its toxicity, particularly its potential for reproductive effects, strict adherence to safety protocols is paramount for all laboratory and field personnel.[2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.

Hazard Identification and Classification

This compound is categorized as toxic if swallowed or in contact with skin and causes serious eye irritation.[3][4] It is also very toxic to aquatic life.[4] The substance is a clear amber, flammable liquid.[5]

Hazard ClassificationGHS CodesSignal Word
Acute Toxicity, Oral (Category 3)H301Danger
Acute Toxicity, Dermal (Category 3)H311Danger
Serious Eye Irritation (Category 2A)H319Danger
Hazardous to the Aquatic Environment, Acute (Category 1)H400Danger
Flammable Liquids (Category 2)H225Danger

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin GlovesChemical-resistant, impervious gloves are mandatory.[4] Always inspect gloves for integrity before use. Wash and dry hands thoroughly after handling.
Protective ClothingWear fire/flame resistant and impervious clothing.[4] For any potential exposure, disposable Tyvek-type sleeves taped to gloves, or full-body disposable protective clothing is recommended.[5]
Respiratory RespiratorIn situations where the neat chemical is handled (e.g., weighing and diluting), a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors and acid gas is required.[5] For emergencies, an approved device with an appropriate organic or acid gas cartridge should be used.[3]

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step operational workflow is critical to minimize the risk of exposure and accidents.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Disposal prep_ppe 1. Don Required PPE prep_sds 2. Review Safety Data Sheet prep_ppe->prep_sds prep_area 3. Prepare Well-Ventilated Work Area prep_sds->prep_area prep_spill 4. Assemble Spill Kit prep_area->prep_spill handle_weigh 5. Weigh/Dilute in Fume Hood prep_spill->handle_weigh handle_transfer 6. Use Non-Sparking Tools handle_weigh->handle_transfer handle_label 7. Clearly Label All Containers handle_transfer->handle_label post_decon 8. Decontaminate Work Surfaces handle_label->post_decon post_ppe 9. Doff and Dispose of PPE Correctly post_decon->post_ppe post_wash 10. Wash Hands Thoroughly post_ppe->post_wash storage_store 11. Store in a Cool, Locked Area post_wash->storage_store storage_dispose 12. Dispose of Waste via Certified Hazardous Waste Program storage_store->storage_dispose

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationImmediate Action Plan
If Swallowed Get emergency medical help immediately.[4] Rinse mouth.[4]
If on Skin Take off immediately all contaminated clothing and wash it before reuse.[4] Wash skin with plenty of water.[4] Get emergency medical help immediately.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill or Leak Evacuate personnel to a safe area.[4] Ensure adequate ventilation and remove all sources of ignition.[4] Wear appropriate PPE.[4] Contain the spill using absorbent materials like sand, diatomite, or universal binders.[3] Prevent the substance from entering drains or waterways.[4] Collect spillage.[4]

Disposal Plan

This compound and its containers require special disposal procedures and must not be disposed of with household garbage or allowed to enter the sewage system.[3]

  • Waste Chemical: All unused this compound and contaminated materials should be treated as hazardous waste.

  • Empty Containers: Uncleaned packaging must be disposed of according to official regulations.[3]

  • Disposal Method: The ultimate disposal of the chemical must conform with environmental and public health regulations.[5] It is recommended to use a licensed professional waste disposal service. Incineration is a suggested method for organophosphate pesticides.[6]

Hierarchy of Controls

To ensure maximum safety, a hierarchical approach to risk mitigation should be implemented.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Ventilation) elimination->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Figure 2. Hierarchy of controls for managing risks associated with this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 2
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